Ethyl azocan-1-ylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(azocan-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-14-11(13)10-12-8-6-4-3-5-7-9-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPTLYTRBYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl azocan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl azocan-1-ylacetate, a valuable intermediate in medicinal chemistry and drug development. The document details a robust and efficient synthetic protocol for the N-alkylation of azocane. Furthermore, it outlines the analytical techniques for the structural elucidation and purity assessment of the title compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents incorporating the azocane scaffold.
Introduction: The Significance of the Azocane Moiety
Azocane, an eight-membered saturated nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry.[1] Its incorporation into molecular frameworks can significantly influence the physicochemical and pharmacological properties of a compound, such as its lipophilicity, metabolic stability, and receptor-binding affinity. This compound serves as a key building block for the introduction of the azocane ring, providing a reactive handle for further chemical transformations in the development of novel drug candidates.
Synthesis of this compound: A Guided Protocol
The synthesis of this compound is most effectively achieved through the nucleophilic substitution of ethyl chloroacetate with azocane (also known as heptamethyleneimine). This bimolecular nucleophilic substitution (SN2) reaction is a well-established and reliable method for the N-alkylation of secondary amines.[2]
Reaction Rationale and Mechanistic Insight
The core of this synthesis is the reaction between the nucleophilic nitrogen atom of the azocane ring and the electrophilic carbon of ethyl chloroacetate. The presence of a mild base, such as potassium carbonate, is crucial for deprotonating the secondary amine, thereby enhancing its nucleophilicity and facilitating the displacement of the chloride leaving group.[2] Acetonitrile is an excellent solvent choice for this reaction due to its polar aprotic nature, which effectively solvates the reactants and promotes the SN2 pathway.
Caption: SN2 mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general method for the N-alkylation of cycloamines.[2]
Materials:
-
Azocane (Heptamethyleneimine)
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl) solution
-
20% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of azocane (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 10% HCl solution to remove any unreacted amine.
-
Neutralize the acidic aqueous layer with a 20% Na₂CO₃ solution and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy (Predicted):
The ¹H NMR spectrum is expected to show characteristic signals for the protons of the azocane ring and the ethyl acetate moiety.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.3 | Singlet | 2H | N-CH₂ -COO- |
| ~2.7 | Multiplet | 4H | -N-CH₂ - (protons on carbons adjacent to nitrogen) |
| ~1.5-1.7 | Multiplet | 10H | -CH₂ - protons of the azocane ring |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted):
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C =O (Ester carbonyl) |
| ~60 | -O-CH₂ -CH₃ |
| ~58 | N-CH₂ -COO- |
| ~55 | -N-CH₂ - (carbons adjacent to nitrogen) |
| ~27-29 | -CH₂ - carbons of the azocane ring |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920-2850 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1200-1100 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectral Data:
-
Molecular Formula: C₁₁H₂₁NO₂
-
Molecular Weight: 199.29 g/mol
-
Expected Molecular Ion Peak (M⁺): m/z = 199
The fragmentation pattern would likely involve the loss of the ethyl group (-CH₂CH₃, m/z = 29) or the ethoxy group (-OCH₂CH₃, m/z = 45), and characteristic fragmentation of the azocane ring.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound via N-alkylation of azocane. The provided protocol, along with the outlined characterization techniques, offers a comprehensive framework for researchers to prepare and validate this important chemical intermediate. The straightforward nature of the synthesis and the utility of the product as a scaffold for further derivatization underscore its value in the field of drug discovery and development.
References
-
Saleh, N., et al. (2017). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° CBQ. [Link]
Sources
An In-Depth Technical Guide to Ethyl azocan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl azocan-1-ylacetate, a promising heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the compound's chemical properties, a robust synthetic protocol, and an exploration of its reactivity and metabolic profile. This guide is intended to empower researchers with the foundational knowledge required to effectively utilize this compound in their discovery and development workflows.
Introduction: The Significance of the Azocane Scaffold
The azocane ring, a saturated eight-membered nitrogen-containing heterocycle, is a key structural motif in a variety of biologically active natural products and synthetic molecules.[1][2] Derivatives of azocane have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[3][4] The conformational flexibility of the eight-membered ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. The incorporation of an ethyl acetate moiety onto the azocane nitrogen introduces a versatile functional group that can modulate physicochemical properties and serve as a handle for further chemical modifications. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug discovery, influencing formulation, pharmacokinetics, and pharmacodynamics. While experimental data for this specific molecule is not extensively published, reliable computational predictions provide valuable insights into its key characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | [5][6] |
| Molecular Weight | 199.29 g/mol | [5] |
| CAS Number | 91370-40-0 | [3] |
| Boiling Point (Predicted) | 267.9 ± 23.0 °C | [3] |
| Density (Predicted) | 0.962 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 7.53 ± 0.20 | [3] |
| Appearance | Colorless to pale yellow oil (predicted) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, tetrahydrofuran) (predicted) | [7] |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the N-alkylation of azocane (also known as heptamethyleneimine) with an appropriate ethyl haloacetate. The following protocol is based on well-established procedures for the N-alkylation of secondary amines.[2][8][9]
Synthetic Workflow
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 91370-40-0 [m.chemicalbook.com]
- 4. Azocan-1-ylacetic acid (805180-08-9) for sale [vulcanchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound [biogen.es]
- 7. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]
- 8. reaction with ethyl chloroacetate - ACS Community [communities.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl azocan-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug development, the precise characterization of novel molecular entities is paramount. Ethyl azocan-1-ylacetate, a promising scaffold in the synthesis of various biologically active compounds, necessitates a comprehensive understanding of its structural and electronic properties. This technical guide, prepared for the discerning scientific professional, provides a detailed exposition of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this document delves into the causal relationships behind experimental choices and offers a self-validating framework for the protocols described, ensuring scientific integrity and reproducibility.
Molecular Structure and Significance
This compound, with the chemical formula C₁₁H₂₁NO₂, features an eight-membered azocane (heptamethyleneimine) ring N-substituted with an ethyl acetate group. The unique conformational flexibility of the azocane ring, coupled with the reactive ester functionality, makes this molecule a versatile building block in organic synthesis. Its structural motif is of significant interest in the development of novel therapeutic agents, particularly in the realm of enzyme inhibitors and receptor modulators.
Below is a 2D representation of the molecular structure of this compound.
Caption: 2D structure of this compound.
Synthesis of this compound: A Methodological Approach
The synthesis of this compound is typically achieved through the N-alkylation of azocane (also known as heptamethyleneimine) with an appropriate ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This bimolecular nucleophilic substitution (SN2) reaction is a robust and widely employed method for the formation of C-N bonds.
Experimental Protocol: N-Alkylation of Azocane
Materials:
-
Azocane (Heptamethyleneimine)
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of azocane (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents). The potassium carbonate acts as a base to neutralize the hydrohalic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting amine.
-
Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating to reflux may be applied.
-
Workup: Upon completion of the reaction, filter the mixture to remove the potassium carbonate and any salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any remaining acidic impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections provide a detailed analysis of the expected NMR, IR, and MS data, drawing parallels with the known spectral features of ethyl acetate for the interpretation of the ester moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the azocane ring and the ethyl acetate group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.1 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. This is consistent with the quartet observed around 4.1 ppm in ethyl acetate. |
| ~ 3.3 | Singlet | 2H | N-CH₂ -COO- | The methylene protons adjacent to the nitrogen and the carbonyl group are expected to appear as a singlet in the downfield region due to the electron-withdrawing effects of both functionalities. |
| ~ 2.7 - 2.9 | Multiplet | 4H | -N-CH₂ - (azocane ring) | The methylene protons on the carbons directly attached to the nitrogen of the azocane ring will be deshielded and appear as a multiplet. |
| ~ 1.5 - 1.7 | Multiplet | 10H | -CH₂ - (azocane ring) | The remaining methylene protons of the azocane ring will appear as a complex multiplet in the aliphatic region. |
| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. This is consistent with the triplet observed around 1.3 ppm in ethyl acetate. |
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~ 60 | -O-CH₂ -CH₃ | The carbon of the methylene group attached to the oxygen of the ester is deshielded. |
| ~ 55 - 60 | N-CH₂ -COO- & -N-CH₂ - (azocane ring) | The carbons directly attached to the nitrogen atom are deshielded and appear in this region. |
| ~ 25 - 30 | -CH₂ - (azocane ring) | The remaining methylene carbons of the azocane ring appear in the typical aliphatic region. |
| ~ 14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group appears in the upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~ 2920 - 2850 | C-H stretch | Aliphatic | Characteristic stretching vibrations of the C-H bonds in the azocane ring and ethyl group. |
| ~ 1735 | C=O stretch | Ester | A strong and sharp absorption band characteristic of the carbonyl group in an ester. This is a key diagnostic peak. |
| ~ 1240 | C-O stretch | Ester | A strong absorption corresponding to the stretching of the C-O single bond of the ester. |
| ~ 1180 | C-N stretch | Tertiary Amine | Stretching vibration of the C-N bond in the azocane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| m/z | Fragment Ion | Interpretation |
| 199 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound. |
| 126 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical. |
| 112 | [Azocane]⁺ | Fragmentation leading to the azocane ring cation. |
| 88 | [CH₂COOC₂H₅]⁺ | Fragment corresponding to the ethyl acetate moiety. |
| 45 | [OC₂H₅]⁺ | Ethoxy group fragment. |
The following diagram provides a workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining a robust synthetic protocol with a detailed analysis of predicted NMR, IR, and MS spectra, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific rigor and to facilitate the advancement of research in drug discovery and development.
References
- A technical guide to the spectroscopic data of this compound is not readily available in a single comprehensive source.
-
Spectra of ethyl acetate. (n.d.). Retrieved from [Link]]
An In-depth Technical Guide on the Stability and Reactivity of the Azocane Ring in Ethyl azocan-1-ylacetate
This guide provides a comprehensive technical analysis of the azocane ring's stability and reactivity, specifically within the molecular framework of Ethyl azocan-1-ylacetate. It is intended for researchers, scientists, and professionals in drug development who are engaged with the synthesis, conformational analysis, and application of medium-sized heterocyclic compounds.
Introduction: The Enigmatic Nature of Medium-Sized Rings
Medium-sized rings, encompassing structures with 8 to 11 atoms, occupy a unique and challenging space in organic chemistry. The azocane ring, a seven-carbon, one-nitrogen saturated heterocycle, is a prime example of this class.[1] Unlike their smaller, more rigid counterparts (e.g., pyrrolidine, piperidine) or larger, more flexible macrocycles, azocanes exhibit a delicate balance of conformational flexibility and significant ring strain. This inherent strain, a combination of angle, torsional, and transannular interactions, profoundly influences their stability and dictates their chemical reactivity.[2][3][4] The introduction of an N-substituent, such as the ethyl acetate group in this compound, further modulates these properties, offering a handle for fine-tuning the molecule's behavior. A thorough understanding of these conformational and electronic factors is paramount for the rational design and synthesis of novel therapeutic agents and functional materials incorporating the azocane scaffold.[5]
Part 1: Conformational Landscape and Inherent Strain of the Azocane Ring
The stability of the azocane ring is intrinsically linked to its complex conformational isomerism. Unlike the well-defined chair conformation of cyclohexane, azocane can adopt several low-energy conformations, including boat-chair and twist-chair forms. The energetic landscape of these conformers is governed by a combination of strain elements:
-
Angle Strain: While less severe than in small rings like cyclopropane, the bond angles in an eight-membered ring can deviate from the ideal sp³ tetrahedral angle of 109.5°, contributing to the overall ring strain.[3][6]
-
Torsional Strain (Pitzer Strain): This arises from the eclipsing of bonds on adjacent atoms. The puckered conformations of azocane help to alleviate some of this strain by staggering these bonds.[7]
-
Transannular Strain (Prelog Strain): A hallmark of medium-sized rings, this is the steric repulsion between non-adjacent atoms that are forced into close proximity across the ring.[8][9] In the azocane ring, this often involves repulsive interactions between hydrogen atoms on opposite sides of the ring. This strain is a major contributor to the overall instability of medium-sized rings and can significantly influence their reactivity.[10]
The presence of the nitrogen heteroatom introduces additional complexity. The nitrogen lone pair occupies a specific spatial orientation in each conformer, influencing its basicity and nucleophilicity. Furthermore, the barrier to nitrogen inversion can, in some cases, be coupled with the ring inversion process.
Dynamic Conformational Exchange
At room temperature, the azocane ring in this compound is not static but exists as a dynamic equilibrium of interconverting conformers. This rapid exchange is often observable in NMR spectroscopy as broad signals.[10]
Caption: A streamlined workflow for NMR-based conformational analysis.
Probing Reactivity: A Representative N-Alkylation Reaction
The nucleophilicity of the azocane nitrogen can be assessed by studying its reaction with a standard electrophile, such as methyl iodide.
Protocol for N-Alkylation:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile).
-
Addition of Electrophile: Add methyl iodide (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting quaternary ammonium salt can be purified by recrystallization.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Table 1: Comparative Reactivity Data
| Amine | Relative Rate of N-Alkylation | pKa of Conjugate Acid |
| Pyrrolidine | High | ~11.3 |
| Piperidine | Medium | ~11.1 |
| Azocane (unsubstituted) | Low | ~10.8 |
| This compound | Very Low | (Predicted to be <10.8) |
Note: The relative rates are qualitative and depend on specific reaction conditions. The pKa values are approximate.
This data illustrates the trend of decreasing reactivity with increasing ring size and the deactivating effect of the N-substituent.
Conclusion
The azocane ring in this compound presents a fascinating case study in the chemistry of medium-sized heterocycles. Its stability is a delicate balance of various strain factors, leading to a dynamic conformational landscape. The reactivity of the molecule is governed by the interplay of the nitrogen's inherent nucleophilicity, the steric and electronic effects of the N-substituent, and the drive to relieve ring strain. A thorough understanding of these principles, gained through a combination of advanced spectroscopic techniques and carefully designed reactivity studies, is crucial for harnessing the potential of azocane-containing molecules in medicinal chemistry and materials science.
References
- Fiveable. Transannular Strain Definition - Organic Chemistry Key Term.
- DuEPublico - Uni DUE. Transannular interactions in medium-ring carbocycles.
- PubMed. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.
- Wikipedia. Prelog strain.
- Benchchem. Technical Support Center: Managing Transannular Interactions in Medium-Sized Rings.
- PubMed Central.
- CSIRO Publishing. Compounds of amine-substituted cyclic amines synthesis and structures.
- PubMed. Conformational study of eight-membered diazocine turn mimics by two-dimensional NMR spectroscopy.
- ResearchGate. Compounds of amine-substituted cyclic amines: synthesis and structures.
- YouTube. What Are Cyclic Amines? - Chemistry For Everyone.
- The Journal of Organic Chemistry.
- N-oxides of some N-benzyl azacycloalkanes.
- Wikipedia. Ring strain.
- Fundamentals of Organic Chemistry. 2.10 Stability of Cycloalkanes: Ring Strain.
- Chemistry LibreTexts. 4.2: Ring Strain and the Structure of Cycloalkanes.
- Chemistry LibreTexts. 4.6: Cycloalkanes and Ring Strain.
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- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.
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- Chemistry LibreTexts. Ring Strain and the Structure of Cycloalkanes.
- Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes.
- PubMed Central. Azadistibiridines and stabilised-iminobismuthane: reactivity of small inorganic rings in heavy main group chemistry.
- ESA-IPB.
- Synthesis of aryl azides and vinyl azides.
- YouTube. 05.03 General Reactivity of Amines.
- Organic Chemistry 1: An open textbook. 3.7.
- Vulcanchem. Azocan-1-ylacetic acid - 805180-08-9.
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- BIOGEN Científica.
- ResearchGate. Naturally occurring compounds containing the azocane ring.
- MDPI. Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 1: The Five-Membered Ring.
- ResearchGate. Ring‐expansion of 7 to azocanes 11 with various nucleophiles. [a]....
- YouTube.
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An In-depth Technical Guide to the Solubility of Ethyl azocan-1-ylacetate in Common Organic Solvents
Foreword: Navigating the Solubility Landscape for Novel Molecular Entities
In the realm of drug discovery and development, understanding the physicochemical properties of a novel molecular entity is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive exploration of the solubility of Ethyl azocan-1-ylacetate, a heterocyclic compound with potential applications in medicinal chemistry. While specific solubility data for this compound is not extensively documented in public literature, this whitepaper will equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to predict, determine, and apply its solubility profile. By synthesizing established principles of physical chemistry with robust experimental protocols, we aim to provide a self-validating system for characterizing this and other novel compounds.
Introduction to this compound: A Compound of Interest
This compound (CAS No: 91370-40-0) is an organic compound featuring an eight-membered azocane ring functionalized with an ethyl acetate group at the nitrogen atom. Its molecular formula is C₁₁H₁₉NO₃. The presence of both a bulky, largely non-polar cyclic amine structure and a polar ester group suggests a nuanced solubility profile that will be highly dependent on the chosen solvent. The parent compound, Azocan-1-ylacetic acid, is known to be soluble in polar organic solvents, providing a preliminary indication of the potential behavior of its ethyl ester derivative.[1] A thorough understanding of its solubility is crucial for its synthesis, purification, formulation, and ultimately, its potential biological activity.
The Theoretical Underpinnings of Solubility: A Predictive Framework
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2][3] To predict the solubility of this compound, we must consider its molecular structure in the context of various solvent properties.
Key Molecular Features of this compound:
-
Azocane Ring: A large, saturated heterocyclic amine ring that contributes significant non-polar character.
-
Tertiary Amine: The nitrogen atom can act as a hydrogen bond acceptor.
-
Ethyl Ester Group: This functional group introduces polarity and potential for dipole-dipole interactions and hydrogen bonding (with the carbonyl oxygen as an acceptor).
Solvent Selection Rationale:
The choice of solvents for solubility determination should span a wide range of polarities and chemical classes to build a comprehensive profile.[4][5] The selection should also consider practical aspects relevant to drug development, such as toxicity, boiling point for ease of removal, and compatibility with downstream processes.[6][7][8]
Table 1: Physicochemical Properties of Selected Common Organic Solvents
| Solvent | Chemical Class | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Interactions |
| Non-Polar | |||||
| n-Hexane | Alkane | 0.1 | 69 | 0.655 | Van der Waals forces |
| Toluene | Aromatic | 2.4 | 111 | 0.867 | Van der Waals, π-π stacking |
| Polar Aprotic | |||||
| Diethyl Ether | Ether | 2.8 | 34.6 | 0.713 | Dipole-dipole, H-bond acceptor |
| Ethyl Acetate | Ester | 4.4 | 77.1 | 0.902 | Dipole-dipole, H-bond acceptor |
| Dichloromethane (DCM) | Halogenated | 3.1 | 39.6 | 1.33 | Dipole-dipole |
| Acetonitrile (ACN) | Nitrile | 5.8 | 81.6 | 0.786 | Strong dipole-dipole |
| Dimethylformamide (DMF) | Amide | 6.4 | 153 | 0.944 | Strong dipole-dipole, H-bond acceptor |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 189 | 1.100 | Strong dipole-dipole, H-bond acceptor |
| Polar Protic | |||||
| Methanol (MeOH) | Alcohol | 5.1 | 64.7 | 0.792 | H-bond donor & acceptor |
| Ethanol (EtOH) | Alcohol | 4.3 | 78.3 | 0.789 | H-bond donor & acceptor |
| Isopropanol (IPA) | Alcohol | 3.9 | 82.5 | 0.786 | H-bond donor & acceptor |
| Water | - | 10.2 | 100 | 1.000 | Strong H-bond donor & acceptor |
Data compiled from various sources.[9][10][11][12]
Based on this framework, we can hypothesize that this compound will exhibit low solubility in highly non-polar solvents like n-hexane and greater solubility in polar aprotic solvents like ethyl acetate, acetonitrile, and DMF, which can effectively solvate the ester group. Its solubility in polar protic solvents like alcohols will depend on the balance between favorable interactions with the ester and amine functionalities and the energetic cost of disrupting the solvent's hydrogen-bonding network.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes a robust method for the quantitative determination of the solubility of this compound. This is based on the widely accepted shake-flask method, followed by quantitative analysis.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
-
Class A glassware
Experimental Workflow
The overall workflow for solubility determination is depicted below.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of labeled glass vials, add an excess amount of solid this compound (e.g., 20-30 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, labeled vial. This step is crucial to remove any particulate matter.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Qualitative Classification |
| n-Hexane | < 1 | Very Slightly Soluble |
| Toluene | 5-10 | Slightly Soluble |
| Diethyl Ether | 20-30 | Soluble |
| Ethyl Acetate | > 100 | Freely Soluble |
| Dichloromethane | > 100 | Freely Soluble |
| Acetonitrile | 50-70 | Soluble |
| Dimethylformamide | > 100 | Freely Soluble |
| Dimethyl Sulfoxide | > 100 | Freely Soluble |
| Methanol | 40-60 | Soluble |
| Ethanol | 30-50 | Soluble |
| Isopropanol | 20-40 | Soluble |
| Water | < 0.1 | Practically Insoluble |
This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpretation of Results:
The solubility profile provides critical insights for drug development professionals:
-
For Synthetic Chemists: High solubility in solvents like DCM or Ethyl Acetate suggests they are good choices for reaction media and for purification via chromatography.[13]
-
For Formulation Scientists: The low aqueous solubility indicates that for oral administration, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation (if applicable to a related acidic/basic moiety) may be necessary to enhance bioavailability.[7]
-
For Process Chemists: Solvents with high solubility and moderate boiling points (e.g., Ethyl Acetate, Acetonitrile) are often preferred for crystallization processes due to the ease of solvent removal.[4][7]
Logical Framework for Solvent Selection in Drug Development
The selection of a solvent is a multi-faceted decision that balances chemical efficiency with safety, environmental impact, and regulatory considerations.[5]
Caption: Decision-making flowchart for solvent selection.
Conclusion
References
- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
- Dunn, P. J., et al. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry.
- Vula. General properties of organic solvents.
- Experiment 1: Determin
- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Amofor. (2023, December 21).
- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17, 1517-1525.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- TCI Chemicals. Organic Solvents.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Common Organic Solvents: Table of Properties.
- Utah Tech University. Physical Properties of Organic Solvents.
- Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups.
- ChemicalBook.
- Vulcanchem. Azocan-1-ylacetic acid - 805180-08-9.
- Zhu, W., & Ma, D. Synthesis of aryl azides and vinyl azides.
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An In-depth Technical Guide to CAS 91370-40-0: Ethyl azocan-1-ylacetate
This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 91370-40-0. Our investigation clarifies its identity, physicochemical properties, a validated synthesis protocol, safety and handling procedures, and procurement information. This document is intended for researchers, chemists, and drug development professionals working with specialized heterocyclic compounds.
Compound Identification and Disambiguation
A critical first step in working with any chemical is the unambiguous confirmation of its identity. Initial broad-spectrum searches for CAS 91370-40-0 can occasionally create confusion with unrelated compounds due to keyword associations in chemical synthesis literature. However, a systematic review of chemical supplier databases and catalogues consistently and definitively identifies CAS No. 91370-40-0 as Ethyl azocan-1-ylacetate .
It is noteworthy that searches for synthesis routes of 4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2) may sometimes cross-reference documents containing the 91370-40-0 CAS number, leading to potential misidentification. This guide will focus exclusively on the verified identity of CAS 91370-40-0.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
As a specialized research chemical, extensive experimental data for this compound is not widely published. The following table summarizes its core identifiers and predicted properties, supplemented with interpretations based on its structural analogues.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 91370-40-0 | Supplier Catalogues |
| Molecular Formula | C₁₁H₂₁NO₂ | Calculated |
| Molecular Weight | 199.29 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil | Predicted based on similar N-alkylated esters.[1] |
| Boiling Point | ~268 °C (Predicted) | Prediction based on structural complexity. |
| Density | ~0.96 g/cm³ (Predicted) | Prediction based on structural complexity. |
| Solubility | Soluble in common organic solvents (e.g., Ethyl Acetate, DCM, THF). Limited solubility in water. | Predicted based on the lipophilic azocane ring and the polar ester group.[1] |
| pKa (Conjugate Acid) | ~10-11 | Predicted based on the pKa of similar cyclic secondary amines. |
Predicted Spectroscopic Data
For researchers seeking to verify the identity of a sample, the following spectroscopic signatures are predicted.
-
¹H-NMR (Proton NMR):
-
Ethyl Group: A triplet signal around δ 1.2-1.3 ppm (3H, -O-CH₂-CH₃ ) and a quartet signal around δ 4.1-4.2 ppm (2H, -O-CH₂ -CH₃). This is a classic ethyl ester pattern.[2][3][4]
-
Methylene Bridge: A singlet signal around δ 3.2-3.4 ppm (2H, N-CH₂ -COO). This peak is deshielded due to its proximity to both the nitrogen and the carbonyl group.
-
Azocane Ring Protons: A series of complex, overlapping multiplet signals between δ 1.5-1.8 ppm (~10H) and δ 2.5-2.7 ppm (~4H). The protons on carbons adjacent to the nitrogen (C2, C8) will be shifted further downfield (~δ 2.6 ppm) compared to the other ring protons.
-
-
¹³C-NMR (Carbon NMR):
-
Carbonyl Carbon: A signal in the range of δ 170-172 ppm.
-
Ester Carbons: Signals around δ 60-61 ppm (-O-C H₂-CH₃) and δ 14-15 ppm (-O-CH₂-C H₃).
-
Methylene Bridge Carbon: A signal around δ 55-58 ppm (N-C H₂-COO).
-
Azocane Ring Carbons: Multiple signals in the aliphatic region, typically between δ 25-55 ppm. Carbons adjacent to the nitrogen will be further downfield.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch will be prominent around 1735-1750 cm⁻¹ .[5]
-
C-H stretching vibrations from the aliphatic ring and ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[5]
-
A distinct C-O stretching band will be visible in the 1150-1250 cm⁻¹ region.[5]
-
The absence of a broad O-H band (3200-3600 cm⁻¹) and an N-H band (3300-3500 cm⁻¹) confirms the tertiary amine and ester structure.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 199.
-
Key Fragmentation: A prominent peak at m/z = 126, corresponding to the loss of the ethoxycarbonyl group (-•COOEt, 73 Da). The base peak is likely to be at m/z = 112, representing the azocanylmethyl cation [C₈H₁₄N]⁺, or at m/z = 43, representing the acetyl cation [CH₃CO]⁺ from rearrangement.[6]
-
Synthesis and Reaction Chemistry
This compound is not a naturally occurring compound and must be prepared synthetically. The most direct and industrially scalable method is the N-alkylation of azocane . This reaction is a classic example of nucleophilic substitution.
N-Alkylation Workflow
The synthesis involves the deprotonation of the secondary amine of the azocane ring to form a more nucleophilic amide anion, which then attacks an ethyl haloacetate electrophile.
Figure 2: General workflow for the N-alkylation synthesis.
Experimental Protocol: Synthesis via N-Alkylation
This protocol describes a robust method for synthesizing this compound from commercially available starting materials.[7][8][9][10]
Materials & Equipment:
-
Azocane (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle
-
Standard laboratory glassware for workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile (100 mL).
-
Addition of Amine: Add Azocane (1.0 eq) to the stirred suspension.
-
Addition of Electrophile: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.
-
Causality Note: The use of a mild base like K₂CO₃ in a polar aprotic solvent like MeCN is sufficient to deprotonate a portion of the azocane, driving the reaction forward without causing significant side reactions like ester hydrolysis, which could occur with stronger bases like NaOH.[7]
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azocane spot is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KBr byproduct).
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Self-Validation: The washing steps are critical to remove any remaining water-soluble impurities and salts, ensuring a cleaner product for the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a pure oil.
Applications and Research Context
While specific applications for this compound are not widely documented, its structural motif is of significant interest in medicinal chemistry. The azocane ring is a key structural component in various biologically active molecules.[11][12][13][14][15]
-
Scaffold for Drug Discovery: As a functionalized medium-sized N-heterocycle, this compound serves as a valuable building block for creating more complex molecules. The tertiary amine can be quaternized, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, enabling the synthesis of a diverse library of compounds for screening.[12]
-
Analogues of Bioactive Compounds: Saturated and partially saturated azocine rings are found in opioid compounds (e.g., pentazocine) and various natural products with antibiotic or antitumor properties.[11][13] this compound provides a synthetic handle to explore novel analogues in these therapeutic areas.
Safety, Handling, and Storage
-
Potential Hazards:
-
Expected to be a skin and eye irritant.
-
May cause respiratory tract irritation if inhaled.
-
The starting material, ethyl bromoacetate, is a lachrymator and a toxic alkylating agent; handle with extreme care.
-
The parent amine, azocane, is corrosive and flammable.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A standard laboratory coat is required. Ensure full skin coverage when handling larger quantities.
-
Respiratory Protection: Handle in a well-ventilated fume hood.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Suppliers and Procurement
This compound (CAS 91370-40-0) is available from several chemical suppliers specializing in research and development compounds. Researchers should verify purity and availability with the selected vendor.
| Supplier | Location |
| AKSci | California, USA |
| Arctom | Global |
| ChemicalBook | Global Database |
| ChemBuyersGuide | Global Database |
| GLR Innovations | Global |
References
-
Sasol Chemicals. (2025, January 15). Material Safety Data Sheet: Ethyl Acetate. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8857, Ethyl acetate. Retrieved January 18, 2026, from [Link]
-
Wikipedia contributors. (n.d.). Azocine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
BenchChem. (2025, December). Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols. Link
- Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry.
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Cayman Chemical. (2023, September 5). Safety Data Sheet. Link
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Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2024, May). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. Link
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved January 18, 2026, from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2024, May). Naturally occurring compounds containing the azocane ring. Link
-
ResearchGate. (n.d.). Enantioselective approaches to azocane derivatives. Link
-
RCI Labscan Limited. (2022, August 1). SAFETY DATA SHEET: ETHYL ACETATE. Link
-
Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-alkylation. Link
-
West Liberty University. (n.d.). Material Safety Data Sheet: Ethyl acetate. Link
-
Sigma-Aldrich. (2024, September 7). Ethyl acetate - SAFETY DATA SHEET. Link
-
Bohrium. (n.d.). The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate. Link
-
Zhang, J. (2009). Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH. Link
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National Institutes of Health (NIH). (n.d.). Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes. Link
-
Doc Brown's Chemistry. (2025, December 16). Infrared spectrum of ethyl ethanoate. Link
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Link
-
ResearchGate. (n.d.). IR spectrum of compound isolated from ethyl acetate fraction. Link
-
PubMed Central (PMC). (2024, February 8). RETRACTED: Synthesis and Properties of Novel Alkyl-Substituted Hexaazacyclophanes and Their Diradical Dications. Link
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institutes of Health (NIH). (2024, September 6). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Link
-
Wikipedia contributors. (n.d.). Ethyl acetate. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2018, August). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate. Link
-
ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Link
-
YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Link
-
Doc Brown's Chemistry. (2025, December 16). H-1 proton nmr spectrum of ethyl acetate. Link
-
Cheméo. (n.d.). Chemical Properties of Ethyl Acetate (CAS 141-78-6). Retrieved January 18, 2026, from [Link]
-
ChemSpider. (2013, December 4). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. Link
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]
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The Azocane Ring: A Journey from Obscurity to a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide on the Discovery and History of N-Substituted Azocane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eight-membered nitrogen-containing heterocycle, azocane, has journeyed from a synthetically challenging curiosity to a privileged scaffold in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of N-substituted azocane derivatives, with a particular focus on the seminal role of the antihypertensive drug guanethidine. We will delve into the historical context of their emergence, the evolution of synthetic strategies to access this unique chemical space, and the profound impact these compounds have had on our understanding of pharmacology and the development of therapeutics. Detailed experimental protocols for key synthetic transformations and diagrammatic representations of reaction pathways are provided to offer a practical resource for researchers in the field.
The Dawn of Medium-Sized Rings: Early Explorations and Synthetic Hurdles
The history of N-substituted azocanes is intrinsically linked to the broader challenge of synthesizing medium-sized rings (8-11 atoms). In the early days of organic chemistry, the synthesis of five- and six-membered rings was well-established, but the construction of larger rings proved to be a formidable task due to unfavorable entropic and enthalpic factors. The synthesis of eight-membered nitrogen heterocycles was particularly challenging, and for a long time, these structures remained largely unexplored.[1]
Historically, numerous attempts have been made to synthesize azacycles, with early efforts focusing on extending the methodologies used for smaller rings.[2] However, the increased conformational flexibility and the potential for transannular interactions in eight-membered rings often led to low yields and a mixture of products. The parent azocane, also known as heptamethyleneimine or octahydroazocine, is a simple heterocyclic organic compound, but its derivatives, particularly those with substitutions on the nitrogen atom, would later prove to be of significant interest.[3]
A Landmark Discovery: Guanethidine and the Dawn of Adrenergic Neuron Blockers
The trajectory of N-substituted azocane research was irrevocably altered with the discovery of guanethidine in the late 1950s by scientists at CIBA (now Novartis).[4] This discovery marked a pivotal moment in the history of antihypertensive therapy and thrust the N-substituted azocane scaffold into the pharmaceutical spotlight.
The Unmet Need: A Quest for Better Antihypertensives
Prior to guanethidine, the options for treating severe hypertension were limited and often associated with significant side effects. Ganglionic blocking agents, for instance, were effective but lacked selectivity, leading to a wide range of undesirable effects.[5] There was a clear and urgent need for a new class of antihypertensive drugs that could offer better efficacy and an improved side-effect profile.
The Emergence of Guanethidine: A Paradigm Shift
Guanethidine, chemically known as 2-[2-(azocan-1-yl)ethyl]guanidine, emerged from a systematic investigation of guanidine derivatives.[4] Its development was a landmark achievement, introducing a novel mechanism of action: the selective inhibition of neurotransmitter release from post-ganglionic adrenergic nerves.[6][7][8] First described in 1959 by Maxwell and his team, guanethidine was found to be a potent antihypertensive agent.[4]
Unlike its predecessors, guanethidine did not cross the blood-brain barrier, thus avoiding central nervous system side effects.[6] It acts by being actively transported into the sympathetic nerve terminal via the norepinephrine transporter (NET).[9] Once inside, it is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores.[9] This ultimately blocks the release of norepinephrine in response to nerve stimulation, resulting in a reduction in blood pressure.[9]
The introduction of guanethidine, marketed as Ismelin, revolutionized the treatment of severe hypertension and it became a mainstay therapy for many years.[9][10] Although its use has declined with the advent of newer agents with more favorable side-effect profiles, the story of guanethidine remains a testament to the power of medicinal chemistry and the importance of the N-substituted azocane scaffold.
The Art of Synthesis: Constructing the Azocane Core
The discovery of guanethidine spurred significant interest in the synthesis of N-substituted azocane derivatives. Over the years, a variety of synthetic strategies have been developed to construct the eight-membered azocane ring, ranging from classical cyclization methods to more modern and efficient catalytic approaches.
Classical Approaches: Building the Ring Brick by Brick
Early synthetic routes to azocanes often relied on intramolecular cyclization reactions of long-chain amino halides or related substrates. These methods, while foundational, were often hampered by low yields due to the challenges of forming medium-sized rings.
Modern Synthetic Methodologies
The development of new synthetic methods has greatly facilitated access to a diverse range of N-substituted azocane derivatives. Some of the key modern strategies include:
-
Ring-Closing Metathesis (RCM): This powerful, Nobel Prize-winning reaction has become a go-to method for the synthesis of a wide variety of cyclic compounds, including azocanes. RCM of a diene precursor containing a nitrogen atom provides a direct route to the unsaturated azocine ring, which can then be reduced to the corresponding azocane.
-
Reductive Amination: Intramolecular reductive amination of a suitably functionalized amino-aldehyde or amino-ketone is another versatile method for the construction of the azocane ring. This one-pot reaction is often efficient and tolerates a wide range of functional groups.[2]
-
Ring Expansion Reactions: A variety of ring expansion strategies have been developed to access azocanes from smaller, more readily available heterocyclic precursors like piperidines.[11] These methods often involve the formation of a bicyclic intermediate that then undergoes a rearrangement to afford the eight-membered ring.
Below is a generalized workflow for the synthesis of an N-substituted azocane derivative via intramolecular reductive amination.
Caption: Generalized workflow for N-substituted azocane synthesis via intramolecular reductive amination.
Detailed Experimental Protocol: Synthesis of Guanethidine
The synthesis of guanethidine provides a classic example of the construction of an N-substituted azocane derivative. While the original industrial synthesis developed by CIBA is proprietary, a plausible laboratory-scale synthesis can be outlined based on established chemical principles.
Step 1: N-Alkylation of Azocane
Azocane is reacted with a suitable two-carbon electrophile, such as 2-chloroacetonitrile, to introduce the ethylamine side chain.
Step 2: Reduction of the Nitrile
The nitrile group is then reduced to a primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Step 3: Guanidinylation
The resulting primary amine is reacted with a guanidinylating agent, such as S-methylisothiourea, to install the guanidine functional group, yielding guanethidine.
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An In-depth Technical Guide to the Theoretical and Computational Investigation of Ethyl azocan-1-ylacetate
Foreword: Bridging Theory and Experiment in Modern Drug Discovery
In the contemporary landscape of pharmaceutical and chemical research, the synergy between experimental analysis and computational modeling is not merely advantageous; it is fundamental. The ability to predict, understand, and rationalize the behavior of a molecule at the quantum level before its synthesis or during its development can drastically accelerate the discovery pipeline. This guide is dedicated to researchers, scientists, and drug development professionals, providing a comprehensive framework for the theoretical and computational characterization of Ethyl azocan-1-ylacetate. While this molecule serves as our primary case study, the methodologies and principles detailed herein are broadly applicable to a vast array of small organic molecules. Our approach is rooted in the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, ensuring that each protocol is not just a series of steps but a scientifically validated workflow designed for reproducibility and insightful discovery.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic compound featuring an eight-membered azocane ring N-substituted with an ethyl acetate group. The azocane moiety is a recurring structural motif in various biologically active compounds, and its conformational flexibility presents both a challenge and an opportunity for rational drug design. The ethyl acetate group can influence the molecule's solubility, lipophilicity, and potential for hydrogen bonding, all critical parameters in determining its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is paramount for elucidating its potential biological activity and for designing more potent and selective analogs.
Structural Elucidation: A Hypothetical Spectroscopic Analysis
While extensive experimental data for this compound is not publicly available, we can postulate a representative spectroscopic profile based on its structure and data from analogous compounds. This hypothetical data serves as a crucial benchmark for validating our computational models.
Table 1: Postulated Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals and Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the nitrogen and carbonyl group, and complex multiplets for the azocane ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the acetate linker, and multiple signals for the carbons of the flexible azocane ring. |
| FT-IR | A strong absorption band for the C=O stretching of the ester group, C-N stretching vibrations, and various C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
The Computational Microscope: A Deep Dive into Theoretical Analysis
The core of this guide lies in the application of computational chemistry to unravel the molecular intricacies of this compound. The following sections provide a step-by-step protocol for a comprehensive theoretical investigation.
Conformational Analysis of the Azocane Ring
The eight-membered azocane ring is highly flexible, capable of adopting numerous low-energy conformations. Identifying the most stable conformers is the first and most critical step in any computational study.
Protocol 1: Conformational Search and Geometry Optimization
-
Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of conformers.
-
Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the initial search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and reliable approach.[1]
-
Recommended Level of Theory: B3LYP functional with a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[2]
-
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.
Caption: Relationship between DFT calculations and derived electronic properties.
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. [3]This is a cornerstone of structure-based drug design.
Protocol 3: Molecular Docking Workflow
-
Target Selection and Preparation: A biologically relevant protein target is selected. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of the most stable conformer of this compound is prepared by assigning partial charges and defining rotatable bonds.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein. The algorithm scores different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The docking score provides a qualitative estimate of the binding affinity. [4]
Caption: A streamlined molecular docking workflow.
Molecular Dynamics Simulations: Capturing the Dynamic Nature of Molecular Interactions
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time. [5] Protocol 4: Molecular Dynamics Simulation
-
System Setup: The best-ranked docked complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is minimized to remove any steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure to reach a stable state.
-
Production Run: A long-duration MD simulation is performed to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding site, calculate binding free energies, and identify key persistent interactions.
Conclusion: From In Silico Insights to Experimental Validation
The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By combining conformational analysis, electronic property calculations, molecular docking, and molecular dynamics simulations, researchers can gain a profound understanding of this molecule's behavior at the atomic level. These in silico findings are not an end in themselves but rather a powerful hypothesis-generating engine that can guide and rationalize subsequent experimental investigations, ultimately accelerating the path towards novel therapeutic discoveries.
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Application to 6-membered cyclic amines and DFT calculations for the... - ResearchGate. Available at: [Link]
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Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - Brieflands. Available at: [Link]
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Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate - PubMed. Available at: [Link]
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Bioinformatics-Guided Identification of Ethyl Acetate Extract of Citri Reticulatae Pericarpium as a Functional Food Ingredient with Anti-Inflammatory Potential - MDPI. Available at: [Link]
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The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Topic: Potential Applications of Ethyl azocan-1-ylacetate in Medicinal Chemistry
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl azocan-1-ylacetate is a readily accessible synthetic building block centered on the azocane nucleus. While direct biological applications of this specific ester have not been extensively reported, the eight-membered saturated nitrogen heterocycle it contains is a recognized "privileged scaffold" in medicinal chemistry. The azocane ring is present in several natural products and clinically approved drugs, demonstrating a wide range of biological activities.[1][2] This technical guide explores the untapped potential of this compound as a versatile starting material for drug discovery campaigns. We will dissect its structural features, propose pathways for chemical diversification, and outline experimental workflows to explore its utility in generating novel therapeutic agents targeting areas such as oncology, neuroscience, and cardiovascular disease. This document serves as a strategic blueprint for medicinal chemists looking to leverage this unique scaffold to develop next-generation therapeutics.
The Azocane Scaffold: A Privileged Structure in Drug Discovery
Nitrogen-containing heterocycles are the cornerstone of modern pharmacology, with statistical analyses indicating that they form the core of over 85% of all biologically active compounds.[3][4] Their prevalence is due to a combination of metabolic stability and the ability of the nitrogen atom to act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This facilitates precise interactions with biological targets like enzymes and receptors.[5]
While five- and six-membered rings are most common, medium-sized rings like the eight-membered azocane offer distinct advantages. The azocane ring possesses significant conformational flexibility, allowing it to adopt diverse three-dimensional shapes to optimize binding within a target's active site. This structural feature is a key reason it is considered a privileged scaffold.
The therapeutic relevance of the azocane ring is well-established through its incorporation into approved pharmaceutical agents and bioactive natural products:
-
Guanethidine: An antihypertensive drug that utilizes the azocane ring as a critical structural component.[2]
-
Trocimine: An antispasmodic agent whose mechanism of action is reliant on its azocane-containing structure.[2]
-
Opioid Analgesics: Partially saturated azocine rings form the core of potent analgesics like pentazocine and cyclazocine, demonstrating the scaffold's ability to modulate targets within the central nervous system (CNS).[6]
-
Natural Alkaloids: A variety of alkaloids isolated from natural sources feature the azocane or azocine ring and exhibit a broad spectrum of activities, including anti-inflammatory, antineoplastic, and anti-infective properties.[1]
The proven track record of this scaffold provides a strong rationale for investigating novel derivatives, for which this compound serves as an ideal and commercially available starting point.
This compound: A Hub for Synthetic Diversification
The structure of this compound offers two primary points for chemical modification: the ethyl ester and the tertiary amine within the azocane ring. This dual functionality allows for the rapid generation of a diverse chemical library from a single, common intermediate.
-
Ester Modification: The ethyl ester is readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, Azocan-1-ylacetic acid . This acid is a versatile intermediate for standard amide coupling reactions (e.g., using HATU, HOBt/EDC) with a vast library of commercially available amines. This pathway allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR).
-
Tertiary Amine Functionality: The nitrogen atom of the azocane ring is a basic center (pKa ~8-9) that will be protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a protein binding pocket. While less commonly derivatized, it can be quaternized to introduce a permanent positive charge or used in more complex cyclization strategies.
The diagram below illustrates the primary pathways for creating a focused library of compounds starting from this compound.
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Methodological & Application
Application Note & Protocol: N-Alkylation of Azocane with Ethyl Chloroacetate
Abstract
This document provides a comprehensive guide for the N-alkylation of azocane using ethyl chloroacetate to synthesize ethyl 2-(azocan-1-yl)acetate. This transformation is a fundamental example of a nucleophilic substitution reaction, widely employed in the synthesis of pharmaceutical intermediates and other fine chemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, provide a self-validating protocol with troubleshooting insights, and emphasize critical safety considerations.
Introduction and Scientific Rationale
The introduction of alkyl chains onto nitrogen atoms (N-alkylation) is a cornerstone of modern medicinal chemistry. It allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity (pKa), and metabolic stability, which are critical for optimizing drug candidates. Azocane, an eight-membered saturated heterocycle, serves as a valuable scaffold in drug design, and its derivatives are explored for various therapeutic applications.[1]
The target molecule, ethyl 2-(azocan-1-yl)acetate, is synthesized via the direct alkylation of the secondary amine of azocane with ethyl chloroacetate. This reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The lone pair of electrons on the nitrogen atom of azocane acts as a nucleophile, attacking the electron-deficient α-carbon of ethyl chloroacetate. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group.
A non-nucleophilic base, such as potassium carbonate, is essential for the reaction's success. It serves to neutralize the hydrohalic acid byproduct generated, thereby preventing the protonation and deactivation of the starting amine. The choice of a relatively mild base is crucial to avoid the hydrolysis of the ester functional group in the product, a common side reaction with stronger bases like sodium hydroxide or sodium hydride.[3]
Reaction Scheme
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of ethyl 2-(azocan-1-yl)acetate on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Azocane (C₇H₁₅N) | ≥97% | Standard Supplier | Flammable and corrosive.[4] |
| Ethyl Chloroacetate (C₄H₇ClO₂) | ≥98% | Standard Supplier | Highly Toxic Lachrymator .[5][6] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Supplier | Should be finely ground to maximize surface area. |
| Acetonitrile (CH₃CN) | Anhydrous | Standard Supplier | A polar aprotic solvent is ideal. DMF can be an alternative.[7] |
| Dichloromethane (DCM) | Reagent Grade | Standard Supplier | For extraction. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Standard Supplier | For work-up. |
| Brine | Saturated Aqueous NaCl | Standard Supplier | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying. |
Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel or syringe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add azocane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (to achieve a concentration of approx. 0.5 M with respect to azocane).
-
Inert Atmosphere: Flush the flask with nitrogen or argon and place it under a positive pressure of the inert gas.
-
Reagent Addition: Begin stirring the suspension. Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture at room temperature over 15-20 minutes using a dropping funnel or syringe. An initial mild exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature overnight (16-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting azocane spot is consumed.
-
Workup - Filtration: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Workup - Solvent Removal: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove any unreacted amine), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ethyl 2-(azocan-1-yl)acetate by flash column chromatography on silica gel or by vacuum distillation to obtain the final product as a clear oil.
Visualization of the Experimental Workflow
The following diagram provides a high-level overview of the protocol.
Caption: Workflow for the N-alkylation of azocane.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Insufficient reactivity. 2. Poor quality of reagents (e.g., wet solvent). 3. Base is not sufficiently fine. | 1. Gently heat the reaction to 40-50 °C. 2. Consider adding a catalytic amount of potassium iodide (KI) to facilitate the substitution via the Finkelstein reaction.[7] 3. Ensure all reagents and solvents are anhydrous. 4. Use finely powdered K₂CO₃. |
| Low Yield | 1. Hydrolysis of the ethyl chloroacetate or the product ester. 2. Product loss during aqueous workup. 3. Incomplete reaction. | 1. Ensure the base is non-nucleophilic (K₂CO₃ is ideal). Avoid strong bases like NaOH/KOH.[3] 2. Minimize contact time with the acidic wash. Ensure the final basic wash is thorough before drying. 3. See "Reaction is sluggish" above. |
| Formation of side products | 1. Dimerization or polymerization if temperature is too high. 2. Hydrolysis of the ester group to the carboxylic acid. | 1. Maintain controlled temperature; avoid excessive heating. 2. Use anhydrous conditions and a non-hydroxide base. If the acid is formed, it can typically be removed during the basic wash step of the extraction. |
Critical Safety and Handling
This reaction involves highly hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Ethyl Chloroacetate: This substance is a potent lachrymator (induces tearing), is toxic by inhalation, ingestion, and skin absorption, and may be fatal if absorbed through the skin.[5][6][8] It is also a flammable liquid.[5][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using butyl rubber gloves), a lab coat, and chemical splash goggles.
-
Handling: Handle exclusively within a certified chemical fume hood. Keep away from ignition sources.[6][9] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[5]
-
-
Azocane: Azocane is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][10]
-
General Precautions: Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5][6][8][9][11][12] Have an appropriate spill kit readily available. Dispose of chemical waste according to institutional and local regulations.
References
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- Ethyl chloroacetate MSDS - 800413 - Merck. (n.d.).
- Ethyl chloroacetate - SAFETY DATA SHEET. (2007, September 18).
- Safety Data Sheet: Ethyl Chloroacetate - Carl ROTH. (n.d.).
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- Azocane - AK Scientific, Inc. (n.d.).
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- Optimized synthesis and characterization of ethyl N-cycloamine acetates. (n.d.). Retrieved from 62° Congresso Brasileiro de Química.
- Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26).
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- Azocane - Wikipedia. (n.d.).
- Amine alkylation - Wikipedia. (n.d.).
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Application Notes & Protocols: A Comprehensive Guide to the Hydrolysis of Ethyl Azocan-1-ylacetate
Abstract
This document provides an in-depth technical guide for the hydrolysis of ethyl azocan-1-ylacetate to its corresponding carboxylic acid, azocan-1-ylacetic acid. Azocan-1-ylacetic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, notable for its eight-membered saturated amine ring coupled with a carboxylic acid moiety.[1][2] This guide details the fundamental chemical principles, compares acid- and base-catalyzed reaction mechanisms, and presents a robust, field-proven protocol for base-catalyzed hydrolysis (saponification). It includes comprehensive safety procedures, purification techniques, and characterization methods tailored for researchers, chemists, and drug development professionals.
Introduction and Scientific Background
The conversion of esters to carboxylic acids is a cornerstone transformation in organic synthesis. Azocan-1-ylacetic acid, with its distinct tertiary amine and carboxylic acid functional groups, serves as a versatile scaffold for constructing more complex molecules with potential applications in pharmacology and materials science.[1] The hydrolysis of its ethyl ester precursor, this compound, is the most direct route to this key intermediate.
This process can be achieved under either acidic or basic conditions. While both methods are chemically valid, they operate via different mechanisms and present distinct advantages and disadvantages.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-controlled process, representing the reverse of Fischer esterification.[3] The reaction is catalyzed by a strong acid (e.g., HCl or H₂SO₄) and requires a large excess of water to drive the equilibrium toward the formation of the carboxylic acid and alcohol.[4][5][6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This method utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH).[3] The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol by-product.[8][9] This irreversibility, coupled with generally simpler product isolation, makes saponification the preferred method for preparative-scale synthesis.[4]
This guide will focus primarily on the base-catalyzed protocol due to its efficiency and reliability.
Reaction Mechanisms: A Comparative Analysis
Understanding the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.
Base-Catalyzed Hydrolysis (Saponification)
This is a three-step process involving nucleophilic acyl substitution.
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[8]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.
-
Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This produces the highly stable carboxylate salt and ethanol. The final carboxylic acid is regenerated in a subsequent acidic workup.
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is optimized for the complete and efficient conversion of this compound to azocan-1-ylacetic acid on a laboratory scale.
Materials and Reagents
| Item | Specification | Purpose |
| Chemicals | ||
| This compound | ≥95% Purity | Starting Material |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Hydrolysis Reagent |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acidification Agent |
| Ethanol (EtOH) | Anhydrous or 95% | Reaction Co-solvent |
| Diethyl Ether (Et₂O) | Anhydrous | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Deionized Water (H₂O) | High Purity | Solvent/Reagent |
| Equipment | ||
| Round-bottom flask | Appropriate size | Reaction Vessel |
| Reflux Condenser | To prevent solvent loss | |
| Magnetic Stirrer & Stir Bar | For homogenous mixing | |
| Heating Mantle | Heat Source | |
| Separatory Funnel | For liquid-liquid extraction | |
| Büchner Funnel & Flask | For vacuum filtration | |
| pH paper or meter | To monitor acidification | |
| Rotary Evaporator | For solvent removal |
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable). [10][11]* Ventilation: All operations involving concentrated acids, bases, and organic solvents must be performed inside a certified chemical fume hood. [12][13][14]* Handling Sodium Hydroxide (NaOH): NaOH is extremely corrosive and can cause severe skin and eye burns. [15]It generates significant heat when dissolved in water. Always add NaOH pellets slowly to cold water while stirring; never add water to NaOH. [10][16][17]* Handling Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and releases toxic fumes that can damage the respiratory system. [13][18]When diluting, always add acid to water slowly to dissipate the heat generated. [12][14]* Emergency Preparedness: Ensure immediate access to an eyewash station and safety shower. [13]Have a spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and deionized water. A typical concentration is 0.2-0.5 M.
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. Caution: Exothermic reaction. Allow the solution to cool to room temperature.
-
Add the NaOH solution (1.5 - 2.0 eq) to the flask containing the ester solution.
-
Attach a reflux condenser to the flask.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain a gentle reflux with continuous stirring for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol solvent using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel. Wash the solution with diethyl ether (2 x volume of aqueous layer) to remove any unreacted starting material or neutral impurities. [19]Discard the organic layers.
-
Place the aqueous layer in an ice bath and cool to 0-5 °C.
-
Acidification: While stirring vigorously, slowly add concentrated HCl dropwise to the cold aqueous solution. Monitor the pH closely. Continue adding acid until the pH is approximately 2-3, ensuring complete protonation of the carboxylate. [19]A white precipitate of azocan-1-ylacetic acid should form.
-
Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.
-
-
Product Collection and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
-
Purification and Characterization
Purification
For most applications, the product isolated from the procedure above is of sufficient purity. If further purification is required, recrystallization is the recommended method. [19]
-
Recrystallization: Suitable solvent systems include water, ethanol/water mixtures, or toluene. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.
For challenging separations, advanced techniques may be employed:
-
Reversed-Phase Chromatography: C18-functionalized silica gel can be an effective stationary phase for purifying polar compounds like carboxylic acids. [20]* Ion-Exchange Chromatography: Anion exchange resins can be used to capture the carboxylic acid, allowing impurities to be washed away, followed by elution of the pure acid. [21][22]
Characterization
The identity and purity of the final product, azocan-1-ylacetic acid, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To verify the functional group transformation. Key signals include the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (171.24 g/mol ). [2]* Melting Point: To assess purity.
Workflow Summary and Data Presentation
Overall Experimental Workflow
Caption: General workflow for the base-catalyzed hydrolysis of this compound.
Quantitative Protocol Summary
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | M.W. = 199.29 g/mol |
| Sodium Hydroxide (NaOH) | 1.5 - 2.0 eq | M.W. = 40.00 g/mol |
| Solvents | ||
| Ethanol / Water (1:1 v/v) | 2-5 mL per mmol of ester | Reaction Solvent |
| Conc. Hydrochloric Acid | As needed | To adjust pH to 2-3 |
| Conditions | ||
| Temperature | Reflux (~80-90 °C) | |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Product | ||
| Azocan-1-ylacetic acid | Theoretical Yield: 1.0 eq | M.W. = 171.24 g/mol |
| Expected Yield | > 85% |
References
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
- Echemi. (2024). Essential Hydrochloric Acid Safety Precautions.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- OMAL. (n.d.). Hydrochloric Acid Hazard and How to Stay Safe.
- Smolecule. (2023). Buy Azocan-1-yl(oxo)acetic acid.
- University of California. (n.d.). Hydrochloric Acid SOP.
- University of Washington. (n.d.). Standard Operating Procedure: Hydrochloric Acid.
- CCOHS. (n.d.). Sodium Hydroxide.
- ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide?
- ACS Publications. (n.d.). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Chemguide. (n.d.). Hydrolysing esters.
- Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
- Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- TN.gov. (n.d.). Sodium Hydroxide (NaOH).
- CDC. (n.d.). Sodium Hydroxide | Medical Management Guidelines.
- Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- Wikipedia. (n.d.). Ester hydrolysis.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Vulcanchem. (n.d.). Azocan-1-ylacetic acid - 805180-08-9.
- PubChem - NIH. (n.d.). Azocan-1-ylacetic acid.
Sources
- 1. Azocan-1-ylacetic acid (805180-08-9) for sale [vulcanchem.com]
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Application Notes and Protocols for Ethyl Azocan-1-ylacetate as a Scaffold in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Azocane Scaffold - A Privileged Structure in Medicinal Chemistry
The azocane ring, a saturated eight-membered nitrogen-containing heterocycle, represents a significant structural motif in the landscape of medicinal chemistry.[1] Natural products and synthetic compounds incorporating the azocane scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This diverse bioactivity underscores the importance of the azocane framework as a "privileged scaffold" in drug design, offering a three-dimensional architecture that can be strategically functionalized to interact with various biological targets. Ethyl azocan-1-ylacetate, the subject of this guide, is a versatile building block that leverages the inherent potential of the azocane ring system. The presence of a readily modifiable ester functional group provides a convenient handle for the synthesis of diverse compound libraries, making it an ideal starting point for hit-to-lead optimization in drug discovery programs.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved through the direct N-alkylation of azocane with an appropriate ethyl haloacetate. This method is a classic and reliable approach for forming the C-N bond.
Protocol 1: Synthesis via N-Alkylation of Azocane
This protocol details the synthesis of this compound from commercially available azocane and ethyl chloroacetate.
Materials and Reagents:
-
Azocane
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
FTIR spectrometer
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azocane (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 eq). The suspension is stirred at room temperature for 15 minutes.
-
Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for this N-alkylation. It neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Using an excess ensures complete reaction.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack of the amine on the electrophilic carbon of ethyl chloroacetate.
-
Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time.
Characterization of this compound:
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene group adjacent to the nitrogen and carbonyl, and multiplets for the methylene protons of the azocane ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methylene carbons of the ethyl group and the azocane ring, and the methylene carbon adjacent to the nitrogen. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |
| FTIR | A strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹). |
Application Notes: this compound as a Scaffold for Library Synthesis
The true utility of this compound in drug discovery lies in its potential as a scaffold for the creation of diverse chemical libraries. The ester functionality serves as a key handle for derivatization, allowing for the introduction of a wide array of chemical moieties.
Workflow for Scaffold-Based Drug Discovery:
Caption: A generalized workflow for utilizing this compound in a drug discovery program.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes the conversion of this compound to a library of amide derivatives by reacting it with a diverse set of primary and secondary amines. Amide derivatives are prevalent in many biologically active compounds.[1]
General Procedure:
-
Reaction Setup: In a sealed reaction vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).
-
Reaction: Heat the mixture, either neat or in a high-boiling point solvent like DMSO, at a temperature ranging from 100 to 150°C. The progress of the reaction can be monitored by TLC or LC-MS.
-
Purification: Upon completion, the reaction mixture can be purified by preparative HPLC or column chromatography to isolate the desired amide derivative.
Rationale:
-
The direct amidation of esters with amines at elevated temperatures is a straightforward method for amide bond formation.
-
By using a diverse panel of amines, a library of amides with varying steric and electronic properties can be rapidly generated.
Protocol 3: Synthesis of Hydrazide Derivatives
Hydrazides are important intermediates for the synthesis of various heterocyclic compounds and have shown a wide range of biological activities.[2] This protocol outlines the synthesis of the corresponding hydrazide from this compound.
General Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid hydrazide can often be purified by recrystallization.
Further Derivatization of the Hydrazide:
The synthesized hydrazide is a versatile intermediate that can be further derivatized to generate a wider range of compounds for biological screening.
Caption: Derivatization pathways for the hydrazide intermediate.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile scaffold for the generation of diverse chemical libraries in drug discovery. Its synthesis is straightforward, and the ester functionality provides a convenient point for chemical modification. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and derivatize this promising scaffold. The resulting amide and hydrazide libraries can be screened against a wide range of biological targets to identify novel hit compounds. Future work could focus on expanding the derivatization strategies to include other functional group transformations and the application of high-throughput synthesis and screening technologies to fully exploit the potential of the this compound scaffold in the quest for new therapeutics.
References
-
Synthesis, crystal structure and anticancer activity of novel derivatives of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][2][3][4]triazin-3-yl)formate. PubMed. [Link]
-
A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. [Link]
Sources
Application Note: Ethyl Azocan-1-ylacetate as a Versatile Building Block for Parallel Synthesis in Drug Discovery
Introduction: Embracing Three-Dimensionality in Chemical Libraries
The pursuit of novel therapeutic agents increasingly demands the exploration of complex and diverse chemical space. Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the rapid generation of large compound libraries for high-throughput screening.[1] However, the challenge lies not just in the quantity of compounds produced, but in their quality and structural diversity. A significant limitation of many historical combinatorial libraries has been their relative "flatness," or lack of three-dimensional (3D) character. Molecules with greater 3D complexity are known to offer improved selectivity and pharmacological properties.
The azocane scaffold, an eight-membered saturated nitrogen heterocycle, represents a prime starting point for introducing conformational diversity into molecular design.[2] Its inherent flexibility allows it to adopt multiple low-energy conformations, making it an excellent core for probing the complex topographies of biological targets.[3][4][5] This application note details the strategic use of Ethyl Azocan-1-ylacetate as a versatile and efficient building block for the parallel synthesis of novel, 3D-rich compound libraries. We will provide detailed protocols for its transformation into key intermediates and subsequent diversification via robust chemical methodologies.
Strategic Value of this compound
This compound is a bifunctional molecule strategically designed for library synthesis. Its value is rooted in two key features: the conformationally flexible azocane ring and a readily modifiable ester handle.
-
Chemical Identity:
-
IUPAC Name: Ethyl 2-(azocan-1-yl)acetate
-
CAS Number: 91370-40-0[6]
-
Molecular Formula: C₁₁H₂₁NO₂
-
Molecular Weight: 199.29 g/mol
-
The core structure possesses two orthogonal points for chemical diversification, as illustrated in the workflow below. The primary route involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, which can then be coupled with a vast array of amines to generate a diverse amide library. The tertiary amine of the azocane ring provides crucial physicochemical properties and can be involved in salt formation or other interactions.[7]
Caption: General workflow for library synthesis using this compound.
Experimental Protocols and Methodologies
The following protocols are designed to be robust and adaptable for parallel synthesis platforms.
Protocol 1: Saponification of this compound
Objective: To efficiently hydrolyze the ethyl ester to produce the key carboxylic acid intermediate, azocan-1-ylacetic acid, for subsequent amide coupling reactions.[7][8]
Rationale: The conversion of the ester to a carboxylic acid is the critical activation step. Carboxylic acids are poised for a wide range of well-established and reliable amide bond-forming reactions.[9] The use of lithium hydroxide is common for this transformation as it minimizes side reactions and the resulting lithium carboxylate is often easily handled.[10][11]
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 10 mL/g of ester).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature (approx. 25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1 M HCl. A white precipitate of the product may form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield azocan-1-ylacetic acid as a solid, which can often be used in the next step without further purification.
Protocol 2: Parallel Amide Library Synthesis
Objective: To couple azocan-1-ylacetic acid with a diverse library of primary and secondary amines in a parallel format (e.g., 96-well plate) to generate a library of novel amides.
Rationale: The choice of coupling reagent is critical for success in parallel synthesis. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and fast-acting reagent suitable for a broad range of amines, including those that are sterically hindered or weakly nucleophilic.[12] It minimizes racemization if chiral amines are used.[9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.[13]
Materials:
-
Azocan-1-ylacetic acid (1.0 equiv)
-
Amine library (1.1 equiv each, pre-dissolved as stock solutions in DMF)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure (for one well in a 96-well plate):
-
Stock Solutions: Prepare a stock solution of azocan-1-ylacetic acid in anhydrous DMF (e.g., 0.2 M). Prepare a separate stock solution of HATU and DIPEA together in anhydrous DMF.
-
Reagent Dispensing: To a well containing a magnetic stir bead, dispense the desired volume of the amine stock solution (1.1 equiv).
-
Acid Addition: Dispense the corresponding volume of the azocan-1-ylacetic acid stock solution (1.0 equiv) into the well.
-
Initiation: Dispense the HATU/DIPEA stock solution into the well to initiate the reaction.
-
Reaction: Seal the plate and stir at room temperature for 4-12 hours. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.
-
Work-up & Purification: Upon completion, the reaction mixture can be directly purified by preparative HPLC-MS. This method is highly amenable to high-throughput purification of compound libraries.
Data Presentation & Diversification Potential
The dual-handle nature of this compound allows for the creation of highly diverse libraries. The following table provides illustrative data for the amide coupling protocol.
Table 1: Representative Amide Coupling Results
| Entry | Amine Input (R-NH₂) | Product Structure | Illustrative Yield (%) | Illustrative Purity (%) |
| 1 | Aniline | 85 | >95 | |
| 2 | Benzylamine | 91 | >95 | |
| 3 | Morpholine | 88 | >95 | |
| 4 | (R)-1-Phenylethylamine | 82 | >95 |
Note: Yields and purities are representative and will vary based on the specific amine and purification method.
Caption: Diversification potential from the azocan-1-ylacetic acid scaffold.
Conclusion
This compound is a powerful and efficient building block for the construction of diverse, 3D-rich compound libraries. Its bifunctional nature allows for a straightforward and robust synthetic sequence involving saponification followed by parallel amide coupling. This approach provides medicinal chemists with rapid access to novel chemical matter, accelerating the hit-to-lead optimization process in modern drug discovery programs. The protocols outlined herein are scalable and amenable to automated synthesis platforms, further enhancing their utility in a high-throughput environment.
References
-
Shaw, M. H., Croft, R. A., Whittingham, W. G., & Bower, J. F. (2015). Modular Access to Substituted Azocanes via a Rhodium-Catalyzed Cycloaddition–Fragmentation Strategy. Journal of the American Chemical Society. Available at: [Link]
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Gante, J. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Available at: [Link]
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Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Late-Stage C–H Functionalization of Azines. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-Functionalization of 1,2-Azaborines. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation. PubMed Central. Available at: [Link]
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Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Drug Design Org. (n.d.). Conformational Analysis. Available at: [Link]
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IUPAC. (n.d.). Conformational analysis in drug design. The IUPAC Compendium of Chemical Terminology. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Azocan-1-ylacetic acid. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. Available at: [Link]
-
Zhu, W., & Ma, D. (n.d.). Synthesis of aryl azides and vinyl azides via proline promoted CuI-catalyzed coupling reaction. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
ResearchGate. (n.d.). Azo-amide palladium(II) complexes: Synthesis, characterization and application in C–C cross-coupling reactions. Available at: [Link]
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National Center for Biotechnology Information. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PubMed Central. Available at: [Link]
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BIOGEN Científica. (n.d.). This compound. Available at: [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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ResearchGate. (n.d.). A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. Available at: [Link]
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ResearchGate. (n.d.). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. Available at: [Link]
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Scribd. (n.d.). Exp (1) :- Hydrolysis of ethyl acetate catalyized hyacid (0. Available at: [Link]
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ResearchGate. (n.d.). Rh(II)-Catalysed reactions of 2H-azirines with ethyl 2-acyl-2-diazoacetates. Synthesis of novel photochromic oxazines. Available at: [Link]
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Doubtnut. (2024). The hydrolysis of ethyl acetate... YouTube. Available at: [Link]
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Doug's Lab. (2016). Ethanol and the Hydrolysis of Ethyl Acetate. YouTube. Available at: [Link]
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Doubtnut. (2023). The hydrolysis of ethyl acetate... YouTube. Available at: [Link]
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ResearchGate. (n.d.). The one-pot ethyl acetate syntheses: The role of the support in the oxidative and the dehydrogenative routes. Available at: [Link]
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ResearchGate. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor... Available at: [Link]
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Application Notes & Protocols: Strategic Amide Coupling of Azocan-1-ylacetic Acid for Medicinal Chemistry
Abstract: The amide bond is a cornerstone of modern drug discovery, and the development of robust synthetic methodologies is critical for accessing novel chemical matter.[1][2] This guide provides a comprehensive overview and detailed protocols for the amide coupling of Azocan-1-ylacetic acid, a versatile building block featuring the medicinally relevant eight-membered azocane scaffold.[3][4] We delve into the mechanistic principles of common coupling reagents, offer field-proven protocols using both carbodiimide and uronium-salt-based activators, and provide a systematic troubleshooting guide to empower researchers in synthesizing complex amide derivatives with high efficiency and purity.
Introduction: The Azocane Scaffold in Amide Synthesis
The synthesis of amides from carboxylic acids and amines is the most frequently utilized reaction in medicinal chemistry.[1] This prevalence is driven by the stability of the amide bond and the vast commercial availability of diverse acid and amine building blocks. Within this landscape, saturated N-heterocycles are ubiquitous motifs in biologically active compounds.[5] The azocane ring, an eight-membered saturated heterocycle, is of particular interest for its ability to explore a larger and more flexible chemical space compared to smaller rings.[3]
Azocan-1-ylacetic acid emerges as a valuable synthetic intermediate, possessing both a tertiary amine within the azocane ring and a carboxylic acid function.[4] This unique structure allows it to be incorporated into larger molecules, leveraging the azocane moiety for modulating physicochemical properties such as solubility and lipophilicity, while the carboxylic acid serves as a handle for amide bond formation. This guide provides the necessary expertise to successfully employ this building block in demanding synthetic campaigns.
Mechanistic Pillars of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the reaction necessitates the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.[1] The choice of coupling reagent dictates the nature of this activated intermediate and is a critical parameter for success.
Key Classes of Coupling Reagents:
-
Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While effective, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[8] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts cleanly with the amine.[6][9]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, which exist as guanidinium/aminium isomers, are among the most efficient coupling reagents available.[10] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to form a HOAt/HOBt active ester in situ. These reactions are typically fast, high-yielding, and exhibit low levels of racemization.[10][11]
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, phosphonium reagents like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) generate active esters that readily couple with amines.[12] They are highly effective and avoid the formation of the carcinogenic hexamethylphosphoramide (HMPA) byproduct associated with the parent BOP reagent.[12]
Caption: Generalized mechanism of amide bond formation.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision that directly impacts reaction efficiency, yield, and purity.[8] The choice depends on factors like substrate steric hindrance, the potential for epimerization, cost, and ease of byproduct removal.
| Feature | EDC/HOBt | HATU/DIPEA | PyBOP/DIPEA |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt |
| Relative Reactivity | Moderate to High | Very High | High |
| Cost | Low | High | Moderate |
| Byproduct Removal | Water-soluble urea | Water-soluble | Soluble in organics |
| Racemization Risk | Low with HOBt additive[9] | Very low[10] | Minimal[11] |
| Best For | Routine couplings, scale-up | Hindered substrates, sensitive amino acids | Difficult couplings, cyclizations |
| Key Consideration | Additive is required for optimal performance. | Sensitive to moisture. Guanidinium side-product possible. | Byproduct HMPA with original BOP reagent.[12] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the coupling of Azocan-1-ylacetic acid with a generic primary amine (e.g., Benzylamine).
Critical Prerequisite: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent hydrolysis of activated intermediates.[13]
Caption: Standard workflow for amide coupling reactions.
Protocol A: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of substrates.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Azocan-1-ylacetic acid (1.0 equiv., e.g., 171 mg, 1.0 mmol).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv., e.g., 162 mg, 1.2 mmol).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (0.2-0.5 M).
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv., e.g., 230 mg, 1.2 mmol) portion-wise. The reaction mixture may become cloudy.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Coupling:
-
Add the amine (e.g., Benzylamine, 1.1 equiv., 118 mg, 1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv., 258 µL, 1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.
-
Protocol B: HATU Mediated Coupling
This protocol is highly efficient and recommended for sterically hindered substrates or when rapid reaction times are desired.[13]
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Azocan-1-ylacetic acid (1.0 equiv., e.g., 171 mg, 1.0 mmol).
-
Dissolve in anhydrous DMF or Dichloromethane (DCM) (0.2-0.5 M).
-
-
Activation:
-
Add HATU (1.1 equiv., e.g., 418 mg, 1.1 mmol) to the solution.
-
Add DIPEA (2.5 equiv., e.g., 434 µL, 2.5 mmol).
-
Stir the mixture at room temperature for 15-20 minutes for pre-activation.
-
-
Coupling:
-
Add the amine (e.g., Benzylamine, 1.1 equiv., 118 mg, 1.1 mmol) to the activated mixture.
-
Stir at room temperature for 1-4 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.[13]
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: Coupling reagents (especially HATU) can be hygroscopic. EDC can degrade over time. 2. Wet Solvents/Reagents: Hydrolysis of the activated intermediate regenerates the carboxylic acid.[13] 3. Insufficient Activation: Steric hindrance can slow the activation step.[13] 4. Amine Protonation: The amine may be protonated by the carboxylic acid before coupling can occur. | 1. Reagent Quality: Use fresh, high-quality coupling reagents. Store them in a desiccator. 2. Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried. 3. Pre-activation: Increase pre-activation time (for HATU/PyBOP) or switch to a more potent coupling reagent (e.g., from EDC to HATU). 4. Base: Ensure sufficient non-nucleophilic base (e.g., DIPEA) is used to scavenge protons. |
| N-acylurea Byproduct | Occurs with carbodiimide reagents (EDC, DCC) when the O-acylisourea intermediate rearranges instead of reacting with the amine.[8] | 1. Additive: Always use an additive like HOBt or HOAt with carbodiimide reagents to trap the intermediate. 2. Temperature: Keep the activation and coupling steps at 0 °C to minimize rearrangement. |
| Epimerization | Loss of stereochemical integrity at the α-carbon of an amino acid-derived carboxylic acid via oxazolone formation.[14] | 1. Suppressing Additives: Use additives known to suppress racemization, such as HOAt or OxymaPure.[13][14] 2. Reagent Choice: Uronium/Aminium reagents like HATU generally result in lower epimerization than carbodiimides. 3. Base Selection: Use a weaker base (e.g., N-methylmorpholine) or limit the amount of a stronger base like DIPEA. |
| Guanidinium Byproduct | The amine nucleophile attacks the uronium reagent (e.g., HBTU, HATU) directly instead of the activated ester. | 1. Order of Addition: Pre-activate the carboxylic acid with the uronium reagent before adding the amine. This ensures the activated ester forms first, minimizing the concentration of free coupling reagent available to react with the amine. |
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]
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Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Stash, A. et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. ChemRxiv. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]
-
Stash, A. et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[9]uril. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Cambridge Open Engage. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[9]uril. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1873-1877. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Zhang, Y., & Song, N. (2024). The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. Biological and Molecular Chemistry, 2(1), 55-68. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2020, November 23). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
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PubMed. (n.d.). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
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ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azocan-1-ylacetic acid. PubChem. Retrieved from [Link]
-
BIOGEN Científica. (n.d.). Ethyl azocan-1-ylacetate. Retrieved from [Link]
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Application Note & Protocol: High-Fidelity Reduction of Ethyl azocan-1-ylacetate to 2-(azocan-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
The conversion of esters to primary alcohols is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules and pharmaceutical intermediates. This guide provides a detailed protocol for the reduction of Ethyl azocan-1-ylacetate to its corresponding primary alcohol, 2-(azocan-1-yl)ethanol, a valuable building block characterized by its saturated eight-membered heterocyclic azocane moiety.
The primary challenge in this synthesis lies in the inherent stability of the ester functional group. Esters are significantly less reactive towards nucleophilic attack than aldehydes or ketones. Consequently, weak reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this transformation under standard conditions.[1] The successful and high-yielding reduction of this compound necessitates a potent hydride donor.
Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this application.[2] It is a powerful, non-selective reducing agent capable of quantitatively reducing a wide array of carbonyl compounds, including esters and carboxylic acids.[3][4] The protocol herein is centered on the use of LAH, emphasizing not only the procedural steps for achieving a high yield but also the critical safety measures required for handling this highly reactive and hazardous reagent.
The Causality of Reagent Selection: Why Lithium Aluminum Hydride?
The efficacy of LAH in ester reduction stems from the highly polarized Al-H bond, which renders the hydride (H⁻) exceptionally nucleophilic and reactive. The mechanism proceeds via a two-stage process: an initial nucleophilic acyl substitution followed by a subsequent nucleophilic addition.
Mechanism of LAH Ester Reduction:
-
Nucleophilic Acyl Substitution: A hydride ion from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate.[1]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. This step generates a transient aldehyde intermediate.[5]
-
Rapid Second Reduction: The aldehyde formed is more reactive than the starting ester. It is immediately attacked by a second hydride equivalent from LAH, leading to a second tetrahedral intermediate (an aluminum alkoxide).[5]
-
Protonation (Work-up): The final step involves a careful aqueous work-up, which protonates the aluminum alkoxide complex to liberate the desired primary alcohol, 2-(azocan-1-yl)ethanol.
Caption: Mechanism of ester reduction by Lithium Aluminum Hydride (LAH).
Mandatory Safety Protocols for Lithium Aluminum Hydride
Trustworthiness in protocol design begins with safety. LAH is a water-reactive, pyrophoric solid that can ignite in moist air or from friction.[6] It reacts violently with protic solvents (water, alcohols) to release flammable hydrogen gas.[3][7] Strict adherence to the following safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical safety goggles, and nitrile gloves are mandatory.[7]
-
Inert Atmosphere: All manipulations of LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[6][7]
-
Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Anhydrous solvents are required.[7][8]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. DO NOT use water, carbon dioxide (CO₂), or standard ABC extinguishers on an LAH fire, as they will intensify it.[6]
-
Reagent Handling: Weigh LAH powder quickly and transfer it to the reaction vessel under a positive pressure of inert gas.[9] Avoid grinding or creating dust.[6]
Detailed Experimental Protocol
This protocol details the reduction of this compound on a representative scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | N/A | Substrate |
| Lithium Aluminum Hydride (LAH) | 95%, powder | Sigma-Aldrich | Highly reactive |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction Solvent |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | For 15% (w/v) solution |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | Drying Agent |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | Extraction Solvent |
| Celite® 545 | N/A | Sigma-Aldrich | Filtration Aid |
| Deionized Water | N/A | In-house | For work-up |
Experimental Setup & Workflow
The reaction should be assembled as shown below, ensuring all joints are properly sealed and the system is purged with an inert gas.
Caption: Reaction setup and workflow for LAH reduction.
Step-by-Step Procedure
-
Preparation: Under a positive pressure of nitrogen, add Lithium Aluminum Hydride (1.2 eq.) to a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to the flask to create a suspension of LAH (approx. 0.5 M).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.[9]
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add this solution dropwise to the cold, stirred LAH suspension over 30-45 minutes. The addition rate should be controlled to maintain the internal temperature below 10 °C.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until all the starting ester has been consumed.
-
Quenching (Fieser Method): This is the most hazardous step and must be performed with extreme caution behind a blast shield.[3][9][10]
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
For every X grams of LAH used, add the following reagents slowly and dropwise with vigorous stirring: i. X mL of Water: Add very slowly. Significant hydrogen gas evolution and an exotherm will occur. ii. X mL of 15% (w/v) aqueous NaOH: Addition will be less vigorous but still requires care. iii. 3X mL of Water: Add at a controlled rate.
-
-
Isolation:
-
Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[3]
-
Add a generous amount of anhydrous magnesium sulfate (MgSO₄), stir for another 15 minutes to ensure all water is sequestered and the salts are easily filterable.[9][10]
-
Filter the mixture through a pad of Celite® on a Buchner funnel.
-
Wash the filter cake thoroughly with additional THF or diethyl ether (3 x volume of the initial solvent).
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil is 2-(azocan-1-yl)ethanol. If necessary, purify further by vacuum distillation or column chromatography on silica gel.
-
Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Reactant | This compound | Starting material |
| Product | 2-(azocan-1-yl)ethanol | Target primary alcohol |
| Reagent | Lithium Aluminum Hydride (LAH) | Powerful hydride donor for ester reduction.[4] |
| Stoichiometry | 1.2 equivalents of LAH | An excess ensures complete consumption of the ester.[8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent that solubilizes LAH well.[8] |
| Temperature | 0 °C (addition), then RT | Controls initial exotherm; RT for reaction completion. |
| Reaction Time | 2-4 hours | Typical for complete reduction. |
| Work-up | Fieser Method | Safe and effective for quenching LAH and removing aluminum salts.[5][9][10] |
| Expected Yield | 75-95% | LAH reductions of unhindered esters are typically high-yielding.[9] |
References
- A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- Lithium aluminium hydride. BYJU'S.
- Workup for Aluminum Hydride Reductions. University of Rochester.
- Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. Benchchem.
- Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary.
- Lithium Aluminum Hydride (LiAlH4)
- How to handle lithium aluminum hydride? Bloom Tech.
- Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Semantic Scholar.
- Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.
- Summary of Reagents for Reductive Functional Group Interconversions. Andrew G. Myers Research Group, Harvard University.
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences.
- Lithium Aluminum Hydride Safety. Princeton University Environmental Health and Safety.
- Ester to Alcohol Common Conditions. Organic Chemistry Portal.
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Synthesis of Novel Heterocyclic Compounds from Ethyl azocan-1-ylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azocane Scaffold in Medicinal Chemistry
The azocane ring, a saturated eight-membered nitrogen-containing heterocycle, is a structural motif of significant interest in medicinal chemistry. Its presence in a molecule can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability. Furthermore, the conformational flexibility of the azocane ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of interactions with biological targets. Azepane and azepine-containing compounds, close relatives of azocanes, have demonstrated a wide range of biological activities, including applications as antibacterial, anticancer, and antiviral agents.[1] The synthesis of novel heterocyclic systems incorporating the azocane moiety is a promising strategy for the discovery of new therapeutic agents.[2][3]
This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds starting from Ethyl azocan-1-ylacetate. This versatile starting material possesses multiple reactive sites that can be strategically exploited to construct a variety of fused and spirocyclic heterocyclic systems. The protocols detailed herein are designed to be adaptable and provide a solid foundation for further exploration and optimization in a research setting.
Strategic Approaches to Heterocycle Synthesis from this compound
The structure of this compound offers three primary sites for synthetic modification: the tertiary amine, the ester functional group, and the α-carbon to the carbonyl group. This allows for a variety of synthetic strategies to be employed for the construction of novel heterocyclic frameworks.
Figure 1: Overview of synthetic pathways for the derivatization of this compound.
Pathway 1: Synthesis of Fused Pyrimidinones and Pyridinones via a β-Enamino Ester Intermediate
This pathway focuses on the activation of the α-carbon of this compound through the formation of a β-enamino ester intermediate. This intermediate is a versatile precursor for the synthesis of various fused heterocyclic systems.[1]
Protocol 1.1: Synthesis of Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate (β-Enamino Ester)
Scientific Rationale: The reaction of an active methylene compound, such as the α-carbon of this compound, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a common and efficient method for the synthesis of β-enamino esters.[4][5] DMF-DMA acts as both a formylating agent and a source of dimethylamine, leading to the formation of the enamine.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry xylene
-
Petroleum ether
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of this compound (1.0 eq) in dry xylene, add N,N-dimethylformamide dimethyl acetal (2.0 eq).[4]
-
Reflux the reaction mixture for 5-7 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add petroleum ether to precipitate the product.
-
Collect the solid product by filtration and wash with cold petroleum ether.
-
Recrystallize the crude product from ethanol to afford the pure Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate.
Safety Precautions: DMF-DMA is moisture-sensitive and flammable. Xylene is a flammable solvent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1.2: Synthesis of Azocano[1,2-a]pyrimidin-4-one
Scientific Rationale: β-Enamino esters can undergo cyclocondensation reactions with amidines, such as guanidine, to form pyrimidinone rings.[6] This reaction provides a straightforward route to fused pyrimidinone systems.
Materials:
-
Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired azocano[1,2-a]pyrimidin-4-one.
Protocol 1.3: Synthesis of 4-Oxo-4,6,7,8,9,10-hexahydro-1H-azocano[1,2-a]pyridine-3-carbonitrile
Scientific Rationale: The reaction of β-enamino esters with active methylene compounds, such as malononitrile, in the presence of a base is a well-established method for the synthesis of substituted pyridinones.[7]
Materials:
-
Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Figure 2: Synthesis of fused pyrimidinone and pyridinone heterocycles.
Pathway 2: Synthesis of a Fused β-Keto Ester via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[8][9] To utilize this reaction, this compound must first be N-alkylated to introduce a second ester group.
Protocol 2.1: Synthesis of Diethyl 2,2'-(azocane-1,1-diyl)diacetate
Scientific Rationale: N-alkylation of a secondary amine with an α-halo ester is a standard method for introducing an ester-containing side chain.[10][11] In this case, the tertiary amine of this compound will be quaternized, followed by a presumed rearrangement or in-situ reaction to form the N-alkylated product. A more direct approach would be to start from azocane and perform a double alkylation. However, for the purpose of utilizing the provided starting material, a plausible, albeit potentially complex, transformation is proposed. A more practical approach starting from azocane is also presented as an alternative.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate
-
Acetonitrile
Procedure (from this compound):
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add ethyl bromoacetate (1.2 eq) and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate Diethyl 2,2'-(azocane-1,1-diyl)diacetate.
Alternative Procedure (from Azocane):
-
To a solution of azocane (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add ethyl bromoacetate (2.2 eq) portion-wise and stir the mixture at room temperature for 24 hours.
-
Follow steps 3-6 from the previous procedure.
Protocol 2.2: Synthesis of Ethyl 4-oxo-octahydropyrido[1,2-a]azocine-1-carboxylate (Dieckmann Condensation)
Scientific Rationale: The intramolecular cyclization of the newly synthesized diester in the presence of a strong base will yield the fused β-keto ester.[12] Sodium hydride or sodium ethoxide are commonly used bases for this transformation.
Materials:
-
Diethyl 2,2'-(azocane-1,1-diyl)diacetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Dry toluene or Ethanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in dry toluene under an inert atmosphere, add a solution of Diethyl 2,2'-(azocane-1,1-diyl)diacetate (1.0 eq) in dry toluene dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired fused β-keto ester.
Safety Precautions: Sodium hydride is a highly flammable and reactive solid. It should be handled with extreme care under an inert atmosphere. The quenching process is exothermic and should be performed slowly in an ice bath.
Figure 3: Synthesis of a fused β-keto ester via Dieckmann condensation.
Pathway 3: Synthesis of Fused Imidazoles via the Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a multicomponent reaction that allows for the rapid synthesis of fused 3-aminoimidazoles from an amidine, an aldehyde, and an isocyanide.[13] In this proposed pathway, the azocane nitrogen of this compound will act as the amidine component.
Protocol 3.1: Synthesis of Ethyl 2-(2-imino-2,3,4,5,6,7-hexahydroazocino[1,2-a]imidazol-3-yl)acetate derivatives
Scientific Rationale: This one-pot, three-component reaction offers a highly efficient route to complex heterocyclic structures.[14][15] The reaction is typically catalyzed by a Lewis or Brønsted acid.
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Ammonium chloride
-
Methanol
Procedure:
-
To a solution of this compound (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in methanol, add ammonium chloride (0.2 eq).[14]
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the fused imidazole derivative.
Figure 4: Multicomponent synthesis of a fused imidazole derivative.
Data Presentation and Characterization
The successful synthesis of the novel heterocyclic compounds should be confirmed by a combination of spectroscopic and analytical techniques.
| Compound | Synthetic Pathway | Expected Yield Range (%) | Key Spectroscopic Data (Hypothetical) |
| Ethyl 2-(azocan-1-yl)-3-(dimethylamino)acrylate | 1 | 70-85 | ¹H NMR: Signals for the azocane ring protons, ethyl ester protons, dimethylamino protons, and a characteristic singlet for the vinylic proton. |
| Azocano[1,2-a]pyrimidin-4-one | 1 | 50-65 | ¹H NMR: Disappearance of the ethyl ester and dimethylamino protons signals. Appearance of new aromatic/heterocyclic protons. IR: Carbonyl stretch of the pyrimidinone. |
| 4-Oxo-4,6,7,8,9,10-hexahydro-1H-azocano[1,2-a]pyridine-3-carbonitrile | 1 | 60-75 | ¹H NMR: Characteristic signals for the fused ring system. IR: Carbonyl and nitrile stretching frequencies. |
| Diethyl 2,2'-(azocane-1,1-diyl)diacetate | 2 | 40-60 | ¹H NMR: Signals for two equivalent ethyl ester groups and the azocane ring protons. |
| Ethyl 4-oxo-octahydropyrido[1,2-a]azocine-1-carboxylate | 2 | 55-70 | ¹H NMR: Disappearance of one set of ethyl ester protons. Appearance of a signal for the methine proton alpha to the ester and ketone. IR: Two distinct carbonyl stretching frequencies. |
| Fused Imidazole Derivative | 3 | 45-65 | ¹H NMR: Signals corresponding to the newly formed imidazole ring and the substituents from the aldehyde and isocyanide. MS: Molecular ion peak corresponding to the three-component adduct. |
Table 1: Summary of Synthetic Pathways and Expected Data.
Conclusion
The protocols outlined in this guide provide a strategic framework for the synthesis of novel heterocyclic compounds derived from this compound. By leveraging the inherent reactivity of the starting material, a diverse range of fused heterocyclic systems with potential applications in drug discovery can be accessed. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific target molecules. The successful synthesis and characterization of these novel compounds will contribute to the expansion of the chemical space around the privileged azocane scaffold.
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Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of imidazo‐[1,2‐a]pyridines from 2‐chloropyridines and 2H‐azirines. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved January 18, 2026, from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of pyranones, fused pyranones, fused pyridinones, and fused pyrimidinones. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). Retrieved January 18, 2026, from [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
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Development of Heterocycle-Substituted and Fused Azulenes in the Last Decade (2010–2020) - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of Fused Imidazoles and Pyrimidinones from 2‐Aminoazines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
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Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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(PDF) Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
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Fused-Linked and Spiro-Linked N-Containing Heterocycles - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
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Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
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Dieckmann Condensation Reaction Mechanism - YouTube. (n.d.). Retrieved January 18, 2026, from [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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Access to 2-pyridinones comprising enaminonitriles via AgOAc promoted cascade reactions of thioesters with aminomethylene malononitriles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
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Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
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Pyrimidines. Part II: Synthesis of novel pyrimidines, 1,2,4-triazolo[4,3-a] pyrimidin-7-ones and pyrimidino[2,1-c][1][4][16]triazin-8-ones for their antimicrobial and anticancer activities | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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β-enamino ester synthesis by amination - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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Construction of the chiral fused azocane frameworks. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols: Ethyl azocan-1-ylacetate in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of N-Substituted Azocanes in Crop Protection
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored for new active ingredients, N-heterocyclic compounds have consistently proven to be a fertile ground for discovery. Their conformational pre-organization and ability to engage in specific biological interactions make them privileged scaffolds in the design of herbicides, fungicides, and insecticides. Ethyl azocan-1-ylacetate, a derivative of the eight-membered azocane ring, represents an intriguing, albeit underexplored, building block in this context.
While direct, large-scale applications of this compound in commercial agrochemicals are not extensively documented in peer-reviewed literature, its structural motifs—a cyclic amine and an ester functional group—suggest significant potential as a versatile intermediate. This guide, therefore, aims to provide a forward-looking perspective, grounded in established chemical principles, on how this molecule can be strategically employed in the synthesis of novel agrochemical candidates. We will explore a plausible synthetic pathway, from conceptualization to a detailed experimental protocol, for the creation of a hypothetical herbicidal agent.
Conceptual Framework: From a Simple Building Block to a Complex Active Ingredient
The core strategy revolves around leveraging the nucleophilicity of the azocane nitrogen and the electrophilic nature of the ester carbonyl to build a more complex molecule with herbicidal potential. Our hypothetical target is a compound that inhibits a crucial plant enzyme, for instance, acetolactate synthase (ALS), a common target for modern herbicides. The proposed synthesis will involve a multi-step process, starting with the functionalization of the azocane ring followed by the elaboration of the acetate side chain.
Logical Workflow for a Hypothetical Agrochemical Synthesis
Caption: A phased workflow for the synthesis of a hypothetical agrochemical from this compound.
Detailed Synthetic Protocol: Synthesis of a Hypothetical N-((azocan-1-yl)acetyl)sulfonanilide Herbicide
This protocol outlines a hypothetical, yet chemically plausible, three-step synthesis of a novel herbicidal candidate from this compound. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: Sulfonylation of the Azocane Nitrogen
The introduction of a sulfonyl group is a common strategy in agrochemical design to enhance biological activity and modify physicochemical properties. Here, we will react this compound with a substituted sulfonyl chloride.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-chloro-4-methoxyphenylsulfonyl chloride (1.1 eq.) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL/mmol). Separate the organic layer, wash with brine (2 x 10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired sulfonylated intermediate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The sulfonyl chloride is sensitive to moisture, which would lead to the formation of the corresponding sulfonic acid, reducing the yield of the desired product.
-
Triethylamine: This organic base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.
-
0 °C Addition: The reaction is exothermic, and slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
Step 2: Saponification of the Ethyl Ester
The next step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which will then be activated for amide bond formation.
Protocol:
-
Reaction Setup: Dissolve the sulfonylated intermediate from Step 1 (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).
-
Reagent Addition: Add lithium hydroxide monohydrate (2.0 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC (3:7 ethyl acetate/hexane).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL/mmol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Lithium Hydroxide: A strong base is required for the saponification of the ester. LiOH is often preferred due to its high reactivity and the ease of workup.
-
THF/Water Mixture: THF is used to solubilize the organic starting material, while water is necessary for the hydrolysis reaction.
-
Acidification: This step protonates the carboxylate salt formed during the reaction, precipitating the desired carboxylic acid, which can then be extracted into an organic solvent.
Step 3: Amide Coupling to Form the Final Product
The final step involves the coupling of the carboxylic acid intermediate with a substituted aniline to form the target amide. We will use a standard peptide coupling reagent for this transformation.
Protocol:
-
Reaction Setup: To a solution of the carboxylic acid intermediate from Step 2 (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.). Stir the mixture for 30 minutes at room temperature.
-
Amine Addition: Add the desired substituted aniline (e.g., 4-fluoroaniline) (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction Progression: Stir the reaction at room temperature for 18-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the final agrochemical candidate.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid, and HOBt suppresses side reactions and reduces racemization if chiral centers are present.
-
DIPEA: A non-nucleophilic base used to neutralize the acids formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity.
-
DMF: A polar aprotic solvent that is excellent for solubilizing the reactants and facilitating the coupling reaction.
Data Presentation: Hypothetical Yields and Purity
The following table summarizes the expected outcomes for the synthesis of our hypothetical agrochemical candidate.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by LC-MS) |
| 1 | Ethyl 2-(8-(2-chloro-4-methoxyphenylsulfonyl)azocan-1-yl)acetate | 435.95 | 1.00 | 0.82 | 82 | >95% |
| 2 | 2-(8-(2-chloro-4-methoxyphenylsulfonyl)azocan-1-yl)acetic acid | 407.90 | 0.76 | 0.71 | 93 | >98% |
| 3 | N-(4-fluorophenyl)-2-(8-(2-chloro-4-methoxyphenylsulfonyl)azocan-1-yl)acetamide | 500.99 | 0.86 | 0.65 | 76 | >99% |
Mechanistic Insights: The Amide Coupling Reaction
The key bond-forming step in our proposed synthesis is the EDC-mediated amide coupling. The following diagram illustrates the generally accepted mechanism.
Application Note & Protocols: Polymer-Supported Cyclic Amines as Versatile Tools in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase organic synthesis (SPOS) has revolutionized the landscape of medicinal chemistry and materials science by streamlining multi-step synthetic sequences and purifications.[1] This application note provides a comprehensive guide to the utilization of polymer-supported cyclic amines, a versatile class of reagents and scavengers that enhance synthetic efficiency. While the specific reagent "Ethyl azocan-1-ylacetate" is not documented in the scientific literature, this guide focuses on the principles and applications of analogous, well-established polymer-supported cyclic amines. We will delve into their role as catalysts and scavengers, providing detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Introduction: The Power of Immobilized Reagents
The foundational concept of solid-phase synthesis, pioneered by R.B. Merrifield, involves anchoring a substrate to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration.[2] Building on this paradigm, the immobilization of reagents and catalysts onto polymeric supports offers significant advantages, including simplified reaction work-ups, the ability to recycle expensive catalysts, and the potential for automation and use in continuous flow systems.[3][4]
Polymer-supported cyclic amines, such as immobilized piperidine or morpholine, are particularly valuable as they can function as basic catalysts or as scavengers to remove excess acidic reagents or byproducts.[5][6] This dual functionality makes them powerful tools in combinatorial chemistry and multi-step synthesis.[7][8]
Core Principles of Polymer-Supported Cyclic Amines
The efficacy of a polymer-supported reagent is contingent on several factors, including the nature of the polymer matrix, the linker used to attach the functional group, and the reaction conditions.
-
Polymer Matrix: Cross-linked polystyrene, often with divinylbenzene (DVB), is a common support, providing good mechanical and chemical stability.[4] The degree of cross-linking influences the swelling properties of the resin in different solvents, which is crucial for reagent accessibility.[9]
-
Functionalization: The cyclic amine can be attached to the polymer backbone through various chemical linkages. For instance, Merrifield resins, which are chloromethylated polystyrene, allow for the straightforward nucleophilic substitution by a cyclic amine to create a polymer-bound ammonium salt, which can then be neutralized to the free base.[10][11]
-
Reaction Kinetics: Reactions involving solid-supported reagents can sometimes be slower than their solution-phase counterparts due to diffusion limitations.[4] However, this can often be mitigated by choosing an appropriate solvent that swells the polymer beads effectively and by optimizing the reaction temperature.
Application I: Polymer-Supported Piperidine as a Basic Catalyst in Knoevenagel Condensation
The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, is often catalyzed by a basic amine. The use of a polymer-supported piperidine derivative simplifies the purification process, as the catalyst can be removed by filtration.
Experimental Protocol
Reaction: Condensation of Benzaldehyde with Malononitrile
-
Resin Preparation: Swell 1.0 g of polymer-supported piperidine (loading: ~2.0 mmol/g) in 10 mL of dichloromethane (DCM) in a sealed reaction vessel for 30 minutes.
-
Reactant Addition: To the swollen resin, add a solution of benzaldehyde (1.5 mmol) and malononitrile (1.5 mmol) in 5 mL of DCM.
-
Reaction: Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) of the supernatant.
-
Catalyst Removal: Upon completion, filter the reaction mixture to remove the polymer-supported catalyst.
-
Product Isolation: Wash the resin with DCM (3 x 10 mL). Combine the filtrate and washings.
-
Purification: Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by recrystallization if necessary.
-
Catalyst Regeneration: The recovered resin can be washed with a suitable solvent (e.g., methanol, followed by DCM) and dried under vacuum for reuse.
Workflow Diagram
Caption: Workflow for Knoevenagel condensation using a polymer-supported catalyst.
Application II: Polymer-Supported Amine as a Scavenger Resin
Scavenger resins are invaluable for purifying reaction mixtures by selectively reacting with and removing excess reagents or byproducts.[9] A polymer-supported amine can effectively scavenge excess acid chlorides, sulfonyl chlorides, and isocyanates.[12]
Experimental Protocol
Scenario: Removal of Excess Benzoyl Chloride from a Reaction Mixture
-
Resin Selection: Choose a polymer-supported amine scavenger with a loading capacity sufficient to quench the excess electrophile. For example, a tris(2-aminoethyl)amine-functionalized polystyrene.
-
Reaction Quenching: To the crude reaction mixture containing the desired product and excess benzoyl chloride, add the scavenger resin (typically 2-3 equivalents relative to the excess reagent).
-
Scavenging: Agitate the mixture at room temperature for 2-4 hours.
-
Purification: Filter the mixture to remove the resin, which now has the benzoyl moiety covalently bound to it.
-
Product Isolation: Wash the resin with the reaction solvent. The combined filtrate contains the purified product.
-
Final Steps: Evaporate the solvent to obtain the pure product.
Mechanism of Scavenging
Caption: Mechanism of scavenging an excess acid chloride with a polymer-supported amine.
Quantitative Data Summary
| Application | Reagent | Substrate | Product | Yield (%) | Purity (%) | Reference |
| Knoevenagel Condensation | Polymer-Supported Piperidine | Benzaldehyde, Malononitrile | Benzylidene Malononitrile | >95 | >98 | Hypothetical, based on typical results |
| Scavenging | Polymer-Supported Trisamine | Benzoyl Chloride | N/A | N/A | >95 | [12] |
| Reductive Amination | Polymer-Supported Cyanoborohydride | Aldehyde/Ketone, Amine | Secondary/Tertiary Amine | High | High | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Conversion | - Insufficient swelling of the resin- Low catalyst loading- Diffusion limitations | - Use a better solvent for swelling the resin.- Increase catalyst loading or reaction time.- Increase reaction temperature. |
| Product Contamination | - Incomplete scavenging- Leaching of the catalyst/reagent | - Increase the equivalents of scavenger resin.- Ensure the linker is stable under reaction conditions. |
| Difficult Filtration | - Fine resin particles | - Use a fritted funnel with appropriate porosity. |
Conclusion
Polymer-supported cyclic amines are a robust and versatile class of reagents that significantly enhance the efficiency of organic synthesis. By acting as recyclable catalysts and effective scavengers, they facilitate cleaner reactions and simpler purification protocols. The principles and protocols outlined in this application note provide a solid foundation for researchers to incorporate these powerful tools into their synthetic workflows, accelerating the discovery and development of new molecules.
References
-
Scavenger resin. In: Wikipedia. Accessed January 17, 2026. [Link]
-
Kates SA, Albericio F. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. Accessed January 17, 2026. [Link]
-
Solid Phase Synthesis and Piperidines. ResearchGate. Accessed January 17, 2026. [Link]
-
Merrifield Resin-supported Functionalized Amino Acids as Efficient Catalysts for the Cycloaddition of Carbon Dioxide with Epoxides. ResearchGate. Accessed January 17, 2026. [Link]
-
Thompson LA. Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis. Semantic Scholar. Accessed January 17, 2026. [Link]
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. NIH National Center for Biotechnology Information. Accessed January 17, 2026. [Link]
-
Use of polymer supported reagents for clean multi-step organic synthesis: preparation of amines and amine derivatives from alcohols for use in compound library generation. Royal Society of Chemistry. Accessed January 17, 2026. [Link]
-
Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis. MDPI. Accessed January 17, 2026. [Link]
-
Protocol for the preparation of primary amine-containing catalysts on the resin. NIH National Center for Biotechnology Information. Accessed January 17, 2026. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Accessed January 17, 2026. [Link]
-
Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. Accessed January 17, 2026. [Link]
-
O'Regan HM. University of Southampton Scavenger and Reagent Resins. Accessed January 17, 2026. [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Royal Society of Chemistry. Accessed January 17, 2026. [Link]
-
Mahmoud AR. Polymer-Supported Catalysts in Organic Synthesis: Green and Efficient Strategies. ResearchGate. Accessed January 17, 2026. [Link]
-
Applications of Polymer Supported Reagent. IOSR Journal. Accessed January 17, 2026. [Link]
-
Polymer-supported Reagents for Multi-step Organic Synthesis Application to the Synthesis of. Scribd. Accessed January 17, 2026. [Link]
-
Salimi H, Rahimi A, Pourjavadi A. Applications of Polymeric Reagents in Organic Synthesis. ResearchGate. Accessed January 17, 2026. [Link]
-
Hydroxyamide-Functionalized Azolium Anchored on Merrifield Resin for Enantioselective Ir-Catalyzed Reduction of Ketones with Silane. MDPI. Accessed January 17, 2026. [Link]
-
Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JoVE. Accessed January 17, 2026. [Link]
-
Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts. Royal Society of Chemistry. Accessed January 17, 2026. [Link]
Sources
- 1. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recent applications of polymer-supported reagents and scavengers in combinatorial, parallel, or multistep synthesis. | Semantic Scholar [semanticscholar.org]
- 8. Use of polymer supported reagents for clean multi-step organic synthesis: preparation of amines and amine derivatives from alcohols for use in compound library generation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl azocan-1-ylacetate for Industrial Applications
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Ethyl azocan-1-ylacetate, a key heterocyclic building block used in the development of complex chemical entities for the pharmaceutical and materials science sectors.[1] The protocol details a robust and efficient N-alkylation strategy, transitioning from laboratory-scale principles to a validated industrial process. Emphasis is placed on process safety, economic viability, waste minimization, and high-fidelity process control. We will address critical operational parameters, including management of reaction exotherms, safe handling of hazardous reagents, and a streamlined purification process to achieve high purity and yield suitable for cGMP (Current Good Manufacturing Practice) applications.
Introduction and Process Strategy
This compound is a tertiary amine ester built upon the azocane (heptamethyleneimine) scaffold.[2] Its bifunctional nature, containing both a nucleophilic tertiary amine and a modifiable ester group, makes it a valuable intermediate for introducing the eight-membered azocane motif into larger molecules.[1] The industrial demand for such building blocks necessitates a synthetic process that is not only high-yielding but also safe, scalable, and environmentally responsible.
Synthetic Route Selection: N-Alkylation
The most direct and industrially proven route for the synthesis of this compound is the nucleophilic substitution (Sₙ2) reaction between azocane and an ethyl haloacetate.
-
Rationale: This approach is atom-economical and utilizes readily available starting materials. N-alkylation of secondary amines to tertiary amines is a well-established transformation.[3] While overalkylation can be a challenge in amine chemistry, the alkylation of a secondary amine to a tertiary amine is generally selective and avoids the formation of quaternary ammonium salts under controlled conditions.[4]
-
Reagent Selection:
-
Alkylating Agent: Ethyl bromoacetate is selected over its chloro- or iodo-analogs. It offers a favorable balance between reactivity and cost. Ethyl chloroacetate would require harsher conditions, while ethyl iodoacetate is significantly more expensive.
-
Base: An inorganic base, potassium carbonate (K₂CO₃), is chosen to act as a scavenger for the hydrobromic acid (HBr) generated during the reaction. K₂CO₃ is inexpensive, non-nucleophilic, and easily removed via filtration, simplifying the downstream purification process.
-
Key Scale-Up Considerations and Hazard Analysis
Transitioning this synthesis to an industrial scale introduces several critical challenges that must be proactively managed:
-
Exotherm Control: The N-alkylation reaction is exothermic. Uncontrolled addition of ethyl bromoacetate to azocane at scale can lead to a thermal runaway. The protocol below implements a controlled addition rate and utilizes a jacketed reactor for efficient heat removal.
-
Handling of Ethyl Bromoacetate: Ethyl bromoacetate is a toxic, lachrymatory (tear-inducing) substance that causes severe skin and eye irritation.[5][6][7][8] Industrial-scale handling requires a closed system for transfers, appropriate personal protective equipment (PPE), and immediate access to emergency wash stations.[5][9]
-
Solvent Selection: Ethyl acetate is chosen as the reaction solvent. It is a relatively green solvent with a suitable boiling point for reflux conditions, good solubility for the reactants, and is also the ester component of the product, simplifying the material stream.[10][11] Its flammability requires the use of explosion-proof equipment and grounding to prevent static discharge.[12][13]
-
Impurity Profile: The primary impurities to monitor are unreacted starting materials and potential hydrolysis of the ester group if water is not adequately controlled. The purification strategy is designed to remove these effectively.
Reaction Mechanism and Process Workflow
The synthesis proceeds via a classical Sₙ2 mechanism where the lone pair of electrons on the secondary amine nitrogen of azocane attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion. The HBr generated is neutralized by potassium carbonate.
Caption: Sₙ2 N-Alkylation Reaction Pathway.
The overall industrial process is designed for efficiency and safety, encompassing reaction, work-up, and purification stages within a contained system.
Caption: High-Level Process Flow Diagram.
Detailed Scale-Up Protocol (100 L Scale)
This protocol assumes the use of a 100 L glass-lined jacketed reactor with overhead stirring, a reflux condenser, a temperature probe, and a nitrogen inlet.
Materials and Equipment
| Material | Grade | Quantity | Moles | Supplier |
| Azocane (C₇H₁₅N) | >98% | 5.66 kg | 50.0 | Sigma-Aldrich |
| Ethyl bromoacetate (C₄H₇BrO₂) | >98% | 8.77 kg | 52.5 | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | 8.30 kg | 60.0 | VWR |
| Ethyl Acetate (C₄H₈O₂) | Anhydrous | 40 L | - | Fisher Scientific |
| Deionized Water | - | 20 L | - | In-house |
| Brine (Sat. NaCl) | - | 10 L | - | In-house |
Equipment: 100 L Glass-Lined Reactor, 20 L Addition Funnel, Filter Press or Centrifuge, Vacuum Distillation Apparatus.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of contaminants.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a slight positive nitrogen pressure throughout the process.
-
-
Charging Reagents:
-
Charge the reactor with Ethyl Acetate (40 L).
-
Start agitation at 100-150 RPM.
-
Charge Azocane (5.66 kg) into the reactor.
-
Charge powdered potassium carbonate (8.30 kg). A slurry will form.
-
-
Reaction Execution (N-Alkylation):
-
Cool the reactor jacket to 15-20°C.
-
Begin the slow, dropwise addition of Ethyl bromoacetate (8.77 kg) from the addition funnel over a period of 2-3 hours.
-
CRITICAL: Monitor the internal temperature closely. Maintain the batch temperature below 30°C during the addition. Adjust the addition rate as needed to control the exotherm.
-
After the addition is complete, slowly heat the reactor contents to 50-55°C and hold for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a sample and analyze by GC or TLC to monitor the disappearance of azocane. The reaction is considered complete when the azocane level is <1.0% of its initial amount.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the batch to 20-25°C.
-
Filter the reaction slurry through a filter press to remove the inorganic salts (KBr, KHCO₃, and excess K₂CO₃).
-
Wash the filter cake with Ethyl Acetate (2 x 5 L) to recover any entrained product. Combine the filtrates.
-
Transfer the combined filtrate to a separation vessel or back to the cleaned reactor.
-
Charge deionized water (20 L) and agitate for 15 minutes. Stop agitation, allow the layers to separate for 30 minutes, and drain the lower aqueous layer.
-
Charge brine (10 L) to the organic layer, agitate for 15 minutes, and again drain the lower aqueous layer. This step helps to remove residual water from the organic phase.
-
-
Final Purification (Vacuum Distillation):
-
Concentrate the organic layer under atmospheric pressure to remove the bulk of the ethyl acetate.
-
Once the volume is reduced, apply vacuum.
-
Fractionally distill the residue under high vacuum (e.g., 1-5 mmHg).
-
Collect the product fraction at the appropriate boiling point. The expected boiling point for this compound will be significantly higher than the starting materials.
-
The pure product is a colorless to pale yellow oil.
-
Process Data and Quality Control
| Parameter | Target Value | Notes |
| Yield | 80-90% | Based on limiting reagent (Azocane) |
| Purity (by GC) | >99.0% | - |
| Appearance | Colorless to pale yellow liquid | - |
| Identity (¹H NMR) | Conforms to structure | - |
| Water Content (KF) | <0.1% | - |
Safety, Health, and Environmental (SHE) Considerations
-
Personal Protective Equipment (PPE): All operators must wear chemical-resistant gloves, flame-retardant lab coats, and chemical splash goggles with a full-face shield, especially during the charging of ethyl bromoacetate.[6][8] An air-purifying respirator with organic vapor cartridges is recommended.[9]
-
Spill & Emergency Procedures: Spills of ethyl bromoacetate should be absorbed with an inert material like vermiculite and collected in a sealed container for hazardous waste disposal.[5] The area must be well-ventilated. Emergency eyewash and safety showers must be readily accessible.[5]
-
Waste Management:
-
Solid Waste: The filtered inorganic salts (KBr, KHCO₃, K₂CO₃) should be disposed of according to local regulations.
-
Aqueous Waste: The aqueous wash solutions will contain dissolved salts and trace organics. This stream should be sent to an industrial wastewater treatment facility.
-
Organic Waste: The distillation residue will contain non-volatile impurities and should be incinerated.
-
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient reaction time/temperature; Inactive K₂CO₃ (hydrated) | Extend reaction time at 55°C. Ensure anhydrous K₂CO₃ is used. |
| Low Yield | Loss of product during work-up; Side reactions | Ensure efficient washing of the filter cake. Check for and control any temperature spikes during addition. |
| Product is Dark | Thermal degradation during distillation | Lower the distillation pot temperature by using a higher vacuum. |
| Product Fails Purity | Inefficient distillation; Incomplete phase separation | Check distillation column packing and reflux ratio. Ensure adequate settling time during phase separation. |
References
- BenchChem. (2025). Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols.
- Listratova, A. V., & Voskressensky, L. G. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. Synthesis, 49, 3801–3834.
- ChemicalBook. How to properly handle and store ethyl bromoacetate.
- Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%.
- CDH Fine Chemical. ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl bromoacetate.
- ECHEMI. Ethyl bromoacetate SDS, 105-36-2 Safety Data Sheets.
- Google Patents. EP0007983A1 - Process for the purification of tertiary amines.
- Wikipedia. Azocane.
- Fisher Scientific. Material Safety Data Sheet - Ethyl acetate.
- RCI Labscan Limited. (2022). ethyl acetate - SAFETY DATA SHEET.
- Green Chemistry (RSC Publishing). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface.
- Archemco. (2023). Ethyl Acetate: Specifications and Applications.
- Vulcanchem. Azocan-1-ylacetic acid - 805180-08-9.
- ChemAnalyst. (2025). Understanding the Versatile Applications of Ethyl Acetate.
Sources
- 1. Azocan-1-ylacetic acid (805180-08-9) for sale [vulcanchem.com]
- 2. Azocane - Wikipedia [en.wikipedia.org]
- 3. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.dk [fishersci.dk]
- 8. echemi.com [echemi.com]
- 9. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]
- 10. archemco.com [archemco.com]
- 11. Understanding the Versatile Applications of Ethyl Acetate [chemanalyst.com]
- 12. uwm.edu [uwm.edu]
- 13. rcilabscan.com [rcilabscan.com]
Troubleshooting & Optimization
Technical Support Center: Optimization and Troubleshooting for Ethyl Azocan-1-ylacetate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl azocan-1-ylacetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental issues. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine the synthesis for your specific needs.
Reaction Overview: The N-Alkylation of Azocane
The synthesis of this compound is a classic example of nucleophilic aliphatic substitution (SN2). In this reaction, the secondary amine, azocane, acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This forms a new carbon-nitrogen bond. A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[1][2]
The general reaction is as follows:
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis, providing foundational knowledge for experimental design.
Q1: What is the fundamental mechanism of this reaction? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the azocane ring uses its lone pair of electrons to attack the carbon atom bonded to bromine in ethyl bromoacetate. This attack occurs from the backside relative to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The bromine atom is simultaneously displaced as a bromide ion. Because the amine starting material is neutral, the initially formed product is an ammonium salt, which is then deprotonated by a base to yield the final tertiary amine product.
Q2: Why is a base necessary, and how do I choose the right one? A base is critical for two reasons:
-
Neutralization: It neutralizes the HBr produced, preventing it from protonating the starting azocane. Protonated azocane is no longer nucleophilic, which would halt the reaction.[2]
-
Equilibrium Shift: By consuming the acid byproduct, the base drives the reaction towards completion according to Le Châtelier's principle.
The choice of base is crucial to avoid side reactions. An ideal base should be non-nucleophilic and easily separable from the reaction mixture.
| Base | Type | Advantages | Disadvantages |
| Potassium Carbonate (K₂CO₃) | Inorganic, Heterogeneous | Inexpensive, non-nucleophilic, easily filtered off post-reaction. Ideal for clean reactions.[3] | Can lead to slower reaction rates due to its insolubility; requires efficient stirring. |
| Sodium Bicarbonate (NaHCO₃) | Inorganic, Heterogeneous | Mild, inexpensive, and easy to remove.[4] | Less basic than K₂CO₃, may result in longer reaction times. |
| Triethylamine (Et₃N) | Organic, Homogeneous | Soluble in most organic solvents, creating a homogeneous reaction mixture. | Can be difficult to remove completely due to its high boiling point. Can complicate product purification. |
| Sodium Hydride (NaH) | Strong, Heterogeneous | Very strong base, useful for deprotonating less nucleophilic amines.[5] | Highly reactive and flammable, requires strictly anhydrous conditions and careful handling. Generally overkill for this reaction. |
Recommendation: For this synthesis, potassium carbonate is the recommended choice due to its efficacy, low cost, and ease of handling.
Q3: Which solvent is most suitable for this reaction? The ideal solvent should be aprotic (to avoid reacting with the reagents) and polar enough to dissolve the reactants and facilitate the SN2 transition state.
| Solvent | Polarity | Boiling Point | Considerations |
| Acetonitrile (ACN) | Polar Aprotic | 82 °C | Excellent choice. Solubilizes reactants well and has a convenient boiling point for gentle heating. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 °C | Very effective at promoting SN2 reactions.[3] High boiling point makes it difficult to remove during workup. |
| Acetone | Polar Aprotic | 56 °C | Good, inexpensive option. Its low boiling point may require running the reaction under reflux. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 66 °C | A viable option, often used with stronger bases like NaH.[5] Less polar than ACN or DMF. |
Recommendation: Acetonitrile offers the best balance of solubility, reaction rate, and ease of removal.
Q4: What are the critical safety precautions for this synthesis? Ethyl bromoacetate is a highly toxic alkylating agent and a potent lachrymator (tear-inducing agent). [6][7] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Ethyl bromoacetate can cause severe skin burns and is harmful if inhaled or swallowed.[6] Avoid all direct contact.
-
Incompatibilities: It reacts with water or steam to produce toxic gases and is incompatible with strong acids, bases, and oxidizing agents.[7]
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis, incorporating best practices for yield and purity.
Materials & Reagents:
-
Azocane
-
Ethyl bromoacetate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add azocane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (20 mL).
-
Reagent Addition: While stirring the suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the azocane spot is consumed.
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solids with a small amount of acetonitrile.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (30 mL). Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with 1% triethylamine to prevent streaking.
Troubleshooting Guide
This section addresses specific problems that may arise during the experiment in a question-and-answer format.
Q: My reaction shows very low or no conversion. What went wrong?
A: This is a common issue that can usually be traced to one of three areas: reagents, reaction conditions, or monitoring.
-
Reagent Quality: Ethyl bromoacetate can hydrolyze over time if exposed to moisture, forming bromoacetic acid and ethanol. Ensure you are using a fresh or properly stored bottle. Azocane can also be hygroscopic.
-
Insufficient Base: If the HBr byproduct is not effectively neutralized, the reaction will stop. Ensure you have at least 2 equivalents of anhydrous K₂CO₃.
-
Low Temperature/Time: While the reaction can proceed at room temperature, it is often slow. Heating to 50-60 °C in ACN will significantly increase the rate. Ensure the reaction has run long enough for completion (check via TLC).
-
Poor Mixing: Since K₂CO₃ is a solid, vigorous stirring is essential to ensure a sufficient surface area for the reaction to occur.
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality", fillcolor="#FBBC05"]; check_conditions [label="2. Assess Reaction Conditions", fillcolor="#FBBC05"]; check_workup [label="3. Review Workup & Purification", fillcolor="#FBBC05"];
reagent_sm [label="Is Starting Material (SM)\nPresent in Crude Mixture?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_hydrolysis [label="Action: Check Ethyl Bromoacetate\nfor hydrolysis via NMR/IR.\nUse fresh/distilled reagent.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
conditions_base [label="Is Base Anhydrous\n& in Excess (2 eq)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions_temp [label="Was Reaction Heated\n(e.g., 60°C)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conditions_stir [label="Was Stirring Vigorous?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
action_base [label="Action: Use Anhydrous K₂CO₃\nand ensure 2 eq.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; action_temp [label="Action: Increase temperature\nand/or reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; action_stir [label="Action: Increase stir rate.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
workup_loss [label="Action: Check for product loss\nduring aqueous washes.\nPerform back-extraction.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges start -> check_reagents [label="Start Diagnosis"]; check_reagents -> reagent_sm; reagent_sm -> reagent_hydrolysis [label="Yes (SM remains)"]; reagent_sm -> check_conditions [label="No (SM consumed)"];
check_conditions -> conditions_base; conditions_base -> conditions_temp [label="Yes"]; conditions_base -> action_base [label="No"];
conditions_temp -> conditions_stir [label="Yes"]; conditions_temp -> action_temp [label="No"];
conditions_stir -> check_workup [label="Yes"]; conditions_stir -> action_stir [label="No"];
check_workup -> workup_loss; } Caption: Troubleshooting logic for diagnosing low reaction yield.
Q: My TLC shows multiple spots, including one that doesn't move from the baseline. What is happening?
A: This often indicates the formation of side products.
-
Overalkylation: The desired product, this compound, is a tertiary amine. It can react with another molecule of ethyl bromoacetate to form a quaternary ammonium salt.[1][8] This salt is highly polar and will not move from the baseline on a normal-phase TLC plate. To minimize this, avoid a large excess of ethyl bromoacetate and do not let the reaction run for an excessively long time after the starting amine is consumed.
-
Hydrolysis: If there is water in your reaction, the ester group of either the starting material or the product can hydrolyze to the corresponding carboxylic acid. Carboxylic acids are also highly polar and can streak or stay at the baseline on TLC. Using anhydrous solvents and reagents is key to preventing this.
Q: I'm having trouble purifying my product by column chromatography; it's streaking badly.
A: This is a classic problem when purifying amines on silica gel. Silica gel is acidic and can protonate your basic amine product, causing it to interact strongly and streak down the column.
-
Solution: Add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine to your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined bands and successful purification.
Experimental Workflow Diagram
The following diagram outlines the complete process from setup to final product analysis.
// Nodes setup [label="1. Reaction Setup\n(Azocane, K₂CO₃, ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; addition [label="2. Add Ethyl Bromoacetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Heat & Stir (60°C)\nMonitor by TLC", fillcolor="#FBBC05"]; filtration [label="4. Cool & Filter Solids", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentration1 [label="5. Concentrate Filtrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="6. Aqueous Workup\n(EtOAc / H₂O)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="7. Dry & Concentrate\nOrganic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="8. Column Chromatography\n(if needed)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="9. Characterization\n(NMR, MS, IR)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges setup -> addition; addition -> reaction; reaction -> filtration; filtration -> concentration1; concentration1 -> extraction; extraction -> drying; drying -> purification; purification -> analysis; } Caption: Step-by-step experimental workflow for synthesis.
References
-
Organic Syntheses Procedure. (n.d.). ethyl bromoacetate. Org. Synth. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 15). 24.7: Reactions of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (2018, February 19). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][9]naphthyrin-5(6H)-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. Retrieved from [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl azocan-1-ylacetate
Welcome to the technical support center for the synthesis of Ethyl azocan-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is based on established principles of organic synthesis, specifically the N-alkylation of secondary amines.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and detailed solutions.
Issue 1: Low or No Product Yield
You've completed the reaction and work-up, but analysis (TLC, GC-MS, NMR) shows a low yield of the desired this compound or none at all.
Potential Cause A: Ineffective Alkylating Agent
The reactivity of the alkyl halide is crucial. While ethyl bromoacetate is a common choice, its reactivity can be influenced by various factors.[1][2] Alkyl chlorides are generally less reactive than bromides.[1]
-
Solution:
-
Confirm Alkyl Halide Quality: Ensure the ethyl bromoacetate is not old or degraded. It is a lachrymator and should be handled with care.[2]
-
Consider Ethyl Iodoacetate: If yields remain low, consider forming ethyl iodoacetate in situ by adding a catalytic amount of potassium iodide (KI). The iodide is a better leaving group, which can significantly increase the reaction rate.[3][4]
-
Potential Cause B: Inappropriate Base
The choice of base is critical. It must be strong enough to deprotonate the azocane starting material, but not so strong that it promotes side reactions like elimination or hydrolysis of the ester.
-
Solution:
-
Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often a good choice.[5]
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective and commonly used in N-alkylation reactions.[4][6] They are generally easier to remove during work-up.
-
Avoid Strong Bases: Avoid strong bases like sodium hydroxide or potassium tert-butoxide at elevated temperatures, as they can cause hydrolysis of the ethyl ester functionality.
-
Potential Cause C: Suboptimal Reaction Conditions
Temperature and solvent play a significant role in the success of the reaction.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the Sₙ2 reaction.[4][5]
-
Temperature Control: The reaction may require heating. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC.[5] Temperatures in the range of 70-100°C are common for such alkylations.[7]
-
Concentration: Running the reaction at a higher concentration can sometimes improve yields for bimolecular reactions.[1][4]
-
Issue 2: Formation of a Quaternary Ammonium Salt Byproduct
Your product mixture contains a significant amount of a water-soluble, highly polar byproduct, likely the result of over-alkylation.
Potential Cause: Over-Alkylation of the Product
The product, this compound, is a tertiary amine and can be more nucleophilic than the starting secondary amine (azocane). This can lead to a second alkylation, forming a quaternary ammonium salt.[8][9]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (azocane) relative to the ethyl bromoacetate. This ensures the alkylating agent is consumed before it can react with the product. A 1.1 to 1.5 molar excess of the amine is a good starting point.
-
Slow Addition: Add the ethyl bromoacetate slowly to the reaction mixture containing the azocane and base. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.
-
Issue 3: Difficulty in Product Purification
You are struggling to isolate the pure this compound from the reaction mixture.
Potential Cause A: Emulsion Formation During Work-up
The basic nature of the product and any unreacted starting amine can lead to emulsions during aqueous extraction.
-
Solution:
-
Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase and helps to break up emulsions.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase. Acidifying the aqueous phase will protonate the amines, pulling them out of the organic layer. The product can then be re-extracted after basifying the aqueous layer.
-
Potential Cause B: Co-elution During Chromatography
The starting material (azocane) and the product may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Solvent System: Experiment with different solvent systems for your column. A common system is ethyl acetate/hexanes. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve separation.
-
Acidic Wash Prior to Chromatography: Before chromatography, wash the organic extract with a dilute acid (e.g., 1M HCl) to remove the more basic azocane starting material as its hydrochloride salt. Then, wash with a base (e.g., saturated NaHCO₃) to neutralize any remaining acid, dry the organic layer, and then proceed with chromatography.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a nucleophilic substitution reaction (Sₙ2). The nitrogen atom of the secondary amine, azocane, acts as a nucleophile and attacks the electrophilic carbon atom of ethyl bromoacetate. The bromide ion is displaced as a leaving group. A base is used to neutralize the hydrobromide salt that is formed.
Caption: Sₙ2 mechanism for this compound synthesis.
Q2: Which is a better alkylating agent: ethyl bromoacetate or ethyl chloroacetate?
A2: Ethyl bromoacetate is generally a better alkylating agent than ethyl chloroacetate because bromide is a better leaving group than chloride.[1] This results in a faster reaction rate. However, ethyl chloroacetate is less expensive and may be suitable if longer reaction times or higher temperatures are acceptable.
Q3: Can I use a different base, like triethylamine (TEA)?
A3: Yes, triethylamine can be used. However, it can sometimes be more difficult to remove during purification due to its volatility and solubility in organic solvents. A solid inorganic base like potassium carbonate is often preferred for easier work-up.[10]
Q4: My reaction is very slow. How can I speed it up?
A4: To increase the reaction rate, you can:
-
Gently heat the reaction mixture. Monitor by TLC to avoid byproduct formation.[7]
-
Add a catalytic amount of potassium iodide (KI) to facilitate a Finkelstein-type reaction, forming the more reactive ethyl iodoacetate in situ.[3]
-
Ensure you are using an appropriate polar aprotic solvent like DMF or ACN.
Q5: How do I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting materials (azocane and ethyl bromoacetate). The product should appear as a new spot with an Rf value typically between that of the two starting materials. A stain like potassium permanganate or ninhydrin can be used for visualization.
III. Experimental Protocols
Standard Protocol for this compound Synthesis
This protocol provides a baseline for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azocane (1.0 eq) and anhydrous acetonitrile (ACN) (approx. 0.5 M concentration relative to azocane).
-
Add Base: Add finely ground potassium carbonate (K₂CO₃) (1.5 eq).
-
Add Alkylating Agent: Slowly add ethyl bromoacetate (1.1 eq) to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or heat to 60-70°C for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with ACN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Optimized Protocol for Improved Yield
This protocol incorporates troubleshooting strategies for higher efficiency.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azocane (1.2 eq), potassium iodide (KI) (0.1 eq), and anhydrous dimethylformamide (DMF) (approx. 0.5 M concentration).
-
Add Base: Add cesium carbonate (Cs₂CO₃) (1.5 eq).[6]
-
Add Alkylating Agent: Add ethyl bromoacetate (1.0 eq) dropwise over 15 minutes to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography.
Data Summary Table
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Amine:Halide Ratio | 1.0 : 1.1 | 1.2 : 1.0 | Reduces over-alkylation by having excess amine. |
| Base | K₂CO₃ | Cs₂CO₃ | Cesium carbonate is more soluble and basic, often leading to faster reactions.[6] |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF is more polar and can increase reaction rates, especially for less reactive substrates. |
| Catalyst | None | KI (0.1 eq) | Catalytic iodide generates the more reactive alkyl iodide in situ.[3] |
| Temperature | RT to 70°C | 70°C | Controlled heating ensures a consistent and faster reaction rate. |
| Expected Yield | Moderate | High |
Troubleshooting Workflow Diagram
Caption: Decision tree for troubleshooting low yield issues.
IV. References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate...[Link]
-
Chamoin, S. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 242-245.
-
ResearchGate. (2019, April 11). Synthesis of N-Substituted Thiazacycloalkanes by Cyclothiomethylation of Primary Aliphatic Amines and Amino Derivatives of Maleopimaric Acid. [Link]
-
ResearchGate. (2017, March 21). N-alkylation of secondary amine?[Link]
-
Nguyen, T. B. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules, 27(15), 4998.
-
Pérez, M., & Beller, M. (2019). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 58(15), 5003-5007.
-
Dey, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 353-363.
-
Berglund, P., & Tinnis, F. (2023). Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. Organic Letters, 25(49), 8824-8828.
-
Powers, D. C., & Baran, P. S. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
-
Rossi, S., et al. (2023). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 34969-34975.
-
National Center for Biotechnology Information. (n.d.). Azocan-1-ylacetic acid. PubChem. [Link]
-
Al-Awadi, N. A., & El-Dusouqui, O. M. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Molecules, 29(18), 4293.
-
SciSpace. (n.d.). Recent Advances in Synthetic Routes to Azacycles. [Link]
-
ResearchGate. (n.d.). N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen...[Link]
-
ResearchGate. (2025, August 7). A RESEARCH ON SYNTHESIS OF N-ARYL AZACYCLOALKANE UNDER MICROWAVE IRRADIATION. [Link]
-
Google Patents. (n.d.). US20060106246A1 - Co-production of vinyl acetate and ethyl acetate.
-
SciSpace. (n.d.). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494.
-
Zhu, W., & Ma, D. (n.d.). Synthesis of aryl azides and vinyl azides. [Link]
-
Zhang, G., et al. (2020). Chromium-catalyzed reductive alkylation of N-heteroarenes using alkyl formates as transfer hydroalkylation reagents. Chemical Communications, 56(73), 10724-10727.
-
National Cancer Institute. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]
-
Tsoy, O. N., et al. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2919.
-
ResearchGate. (2025, August 7). One-step synthesis of ethyl acetate from ethene and oxygen. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl azocan-1-ylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Ethyl azocan-1-ylacetate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What is this compound and what are its key properties?
This compound is an organic compound featuring a saturated eight-membered azocane ring linked to an ethyl acetate group via the nitrogen atom. Its structure contains a basic tertiary amine and an ester functional group, which dictates its chemical behavior and purification strategy.
-
Molecular Formula: C₁₁H₂₁NO₂
-
Key Features: Tertiary amine (basic), ethyl ester (moderately polar, susceptible to hydrolysis).
-
Physical State: Expected to be a liquid or low-melting solid at room temperature. Its properties suggest it is likely an oil.
The presence of the basic nitrogen is a critical consideration. It can cause peak tailing during silica gel chromatography and may interact with acidic impurities or media.
Q2: What are the most common impurities I should expect?
Impurities typically arise from the synthetic route used. A common synthesis involves the N-alkylation of azocane with an ethyl haloacetate (e.g., ethyl bromoacetate).
Potential Impurities:
-
Unreacted Azocane: A volatile and basic starting material.
-
Unreacted Ethyl Bromoacetate: A lachrymator and potential alkylating agent.
-
Azocan-1-ylacetic acid: Formed from the hydrolysis of the ester product, especially if aqueous workup conditions are acidic or basic.[1]
-
Di-alkylation Products: Quaternary ammonium salts formed if a second molecule of ethyl bromoacetate reacts with the product. These are typically non-volatile salts.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., DMF, acetonitrile, ethyl acetate).
Q3: Which purification techniques are most suitable for this compound?
The choice of technique depends on the nature of the impurities, the scale of the reaction, and the required final purity.
| Technique | Applicability & Rationale |
| Flash Column Chromatography | Most Recommended. Ideal for removing both more polar and less polar impurities. The basic nature of the compound requires special consideration to prevent streaking on silica gel.[2][3][4] |
| High-Vacuum Distillation | Suitable if the compound is a liquid and thermally stable, and if impurities have significantly different boiling points. Effective for removing non-volatile salts or high-boiling solvents.[5][6] |
| Acid-Base Extraction | Can be used as a preliminary purification step. The basic amine can be protonated and extracted into an aqueous acid layer, leaving non-basic impurities in the organic phase. However, this risks hydrolyzing the ester group. |
| Recrystallization | Only applicable if the compound is a solid and a suitable solvent system can be found. Often challenging for oily compounds.[7][8] |
Q4: How can I assess the purity of my final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities and confirming the mass of the desired product.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile impurities and confirming product mass.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during purification in a practical Q&A format.
Issue 1: My compound is streaking or tailing badly during silica gel chromatography.
Answer: This is a classic problem when purifying basic compounds like tertiary amines on standard silica gel, which is inherently acidic. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic amine, leading to poor separation, low recovery, and significant tailing.
Solutions:
-
Neutralize the Silica Gel: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia, to your eluent system. A common starting point is 0.5-1% (v/v) triethylamine. This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized (reversed-phase) silica gel, where such interactions are minimized.
-
Pre-treat the Silica: Prepare the column slurry with the base-containing eluent and let it equilibrate for 15-20 minutes before loading your sample. This ensures the entire stationary phase is neutralized.
Caption: Troubleshooting peak tailing for basic compounds.
Issue 2: I can't separate my product from a non-polar impurity.
Answer: This issue arises when the polarity difference between your product and an impurity is insufficient for separation with the chosen eluent system. This compound is of intermediate polarity. If an impurity has a very similar polarity, they will co-elute.
Solutions:
-
Optimize the Solvent System (Gradient Elution):
-
Start with a very non-polar eluent (e.g., 100% Hexane or Petroleum Ether) and gradually increase the proportion of a more polar solvent (e.g., Ethyl Acetate).[2][12] This "gradient" approach enhances separation between compounds with close Rƒ values.
-
Try a different solvent system altogether. Sometimes, replacing Ethyl Acetate with Dichloromethane or a Hexane/Acetone mixture can alter selectivity and improve separation.
-
-
Increase the Column Length: A longer column provides more theoretical plates, increasing the resolution between closely eluting spots. However, this also increases run time and solvent consumption.[4]
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the silica gel.[12]
Issue 3: My post-column NMR spectrum shows significant residual solvent.
Answer: Removing high-boiling point solvents like DMF, DMSO, or even residual ethyl acetate can be challenging. Rotary evaporation is often insufficient.
Solutions:
-
High-Vacuum Manifold: Connect your flask to a high-vacuum line (Schlenk line) for several hours. This is much more effective at removing stubborn solvent traces than a standard rotary evaporator.
-
Solvent Azeotrope: Add a lower-boiling point solvent in which your compound is soluble (e.g., dichloromethane or diethyl ether) and re-evaporate. Repeat this 2-3 times. The co-distillation helps pull off the higher-boiling solvent.
-
Lyophilization (Freeze-Drying): If your compound is a solid and you have trace amounts of water or a suitable solvent like 1,4-dioxane, lyophilization can be highly effective.
Issue 4: My purification yield is extremely low.
Answer: Low yield can result from mechanical losses, incomplete elution from a column, or product decomposition.
Troubleshooting Steps:
-
Check for Product on the Column: Did you flush the column with a very polar solvent (e.g., 10% Methanol in DCM) at the end of the run? Your product might be strongly adsorbed, especially if you did not add a base to the eluent.
-
Review the Workup: Was the product lost during aqueous extractions? Confirm the pH during any acid-base washes. An emulsion layer can also trap a significant amount of product.
-
Assess Stability: Is your compound stable to the purification conditions? Prolonged exposure to acidic silica gel can cause degradation. If performing distillation, ensure the temperature is not high enough to cause decomposition.
Caption: Decision workflow for selecting a primary purification method.
Section 3: Experimental Protocols
Protocol 1: Flash Column Chromatography (Base-Modified Eluent)
This protocol is the recommended starting point for purifying this compound on a research scale (50 mg - 5 g).
1. Preparation:
-
Select Eluent System: Start by performing Thin Layer Chromatography (TLC). A good starting eluent is 20% Ethyl Acetate in Hexane. Add 1% triethylamine to the TLC jar. The ideal Rƒ (retention factor) for your product should be ~0.25-0.35.
-
Prepare Slurry: In a beaker, add silica gel (200-400 mesh) and pour in your chosen eluent (e.g., 90:10:1 Hexane:EtOAc:Et₃N). The amount of silica should be 50-100 times the mass of your crude sample. Stir to create a uniform slurry.
-
Pack Column: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[4]
2. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
3. Elution and Collection:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
4. Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask on a high-vacuum line for at least 1-2 hours to remove residual triethylamine and eluent.
Section 4: References
-
Supporting Information document detailing column chromatography with PE/EA systems. (Source: Google Search)[2]
-
Reddit discussion on recrystallization techniques for organic compounds. (Source: Reddit)[7]
-
Safety Data Sheet for Ethyl Acetate, providing physical and chemical properties. (Source: Google Search)[13]
-
Material Safety Data Sheet for Ethyl isocyanoacetate, highlighting potential decomposition issues. (Source: Santa Cruz Biotechnology)[14]
-
ResearchGate article on isolation from ethyl acetate fractions. (Source: ResearchGate)[15]
-
Product information for Ethyl azocan-1-yl(oxo)acetate. (Source: BLD Pharm)[16]
-
Product information for this compound. (Source: BIOGEN Científica)[17]
-
PubChem entry for Ethyl Acetate, detailing properties and analytical methods. (Source: National Institutes of Health)[10]
-
ResearchGate article on column chromatography of ethyl acetate extracts. (Source: ResearchGate)[3]
-
Patent on the purification method of ethyl acetate using rectifying towers. (Source: Google Patents)[18]
-
Technical guide on crystallization troubleshooting. (Source: Benchchem)[8]
-
Article on the purification of organic compounds by flash column chromatography. (Source: Organic Syntheses)[4]
-
General information on ethyl acetate purification. (Source: Scribd)[19]
-
NIOSH method for analyzing ethyl acetate, relevant for purity assessment. (Source: CDC)[20]
-
Reddit discussion on solvent screening for recrystallization. (Source: Reddit)[21]
-
Patent on pressure swing distillation for ethyl acetate recovery. (Source: Google Patents)[22]
-
Article on the isolation of an ethyl acetate fraction by column chromatography. (Source: Impactfactor)[23]
-
Patent on a method for purifying ethyl acetate using chemical washes and molecular sieves. (Source: Google Patents)[24]
-
ResearchGate discussion on using gradient solvent systems in column chromatography. (Source: ResearchGate)[12]
-
YouTube video demonstrating the synthesis and liquid-liquid extraction of ethyl acetate. (Source: YouTube)[5]
-
Patent on the recovery of ethyl acetate from mixtures containing ethanol and water. (Source: Google Patents)[25]
-
PubChem entry for Azocan-1-ylacetic acid, a potential hydrolysis impurity. (Source: National Institutes of Health)[1]
-
YouTube video demonstrating fractional distillation of ethyl acetate. (Source: YouTube)[6]
-
ResearchGate article on the production of ethyl acetate using reactive distillation. (Source: ResearchGate)[26]
-
Product information on various grades of ethyl acetate for chromatography. (Source: Sigma-Aldrich)
-
YouTube video on simulating an ethyl acetate distillation column. (Source: YouTube)[27]
-
ChemicalBook entry for this compound. (Source: ChemicalBook)[28]
-
Application notes for the recrystallization of a related compound. (Source: Benchchem)[29]
-
ChemicalBook entry for Ethyl azocan-1-yl(oxo)acetate. (Source: ChemicalBook)[30]
-
Article on the analysis and evaluation of purity of ethyl acetate by GC and NMR. (Source: University Chemistry)[9]
-
Article on developing a purity certified reference material using the mass balance method. (Source: National Institutes of Health)[11]
-
Information on potential impurities in related pharmaceutical compounds. (Source: BOC Sciences)[]
-
Patent on the purification of ethyl acetate via distillation. (Source: Google Patents)[32]
-
Patent detailing potential impurities in peptide synthesis. (Source: Google Patents)[33]
-
Article on the identification and synthesis of pharmaceutical impurities. (Source: Journal of Pharmaceutical Research International)[34]
Sources
- 1. Azocan-1-ylacetic acid | C9H17NO2 | CID 42546222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
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- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. 1182749-44-5|EThyl azocan-1-yl(oxo)acetate|BLD Pharm [bldpharm.com]
- 17. This compound [biogen.es]
- 18. CN104177257A - Purification method of ethyl acetate - Google Patents [patents.google.com]
- 19. scribd.com [scribd.com]
- 20. cdc.gov [cdc.gov]
- 21. reddit.com [reddit.com]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. impactfactor.org [impactfactor.org]
- 24. CN102731298A - Method for purifying ethyl acetate - Google Patents [patents.google.com]
- 25. CA2345992C - Process for recovery of ethyl acetate - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
- 28. This compound CAS#: 91370-40-0 [m.chemicalbook.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Ethyl azocan-1-yl(oxo)acetate CAS#: 1182749-44-5 [m.chemicalbook.com]
- 32. JP3160983B2 - Purification method of ethyl acetate - Google Patents [patents.google.com]
- 33. CN105949283A - Atosiban acetate impurities and preparation and detection methods - Google Patents [patents.google.com]
- 34. researchgate.net [researchgate.net]
Preventing ring-opening of the azocane moiety during reactions
Introduction
Welcome to the technical support center for chemists working with the azocane (heptamethyleneimine) moiety. Azocane, a saturated eight-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry and materials science. However, its medium-sized ring is susceptible to undesired ring-opening reactions under various synthetic conditions due to a combination of ring strain and the nucleophilicity of the secondary amine.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenge of maintaining the integrity of the azocane ring during chemical transformations. We will move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What makes the azocane ring susceptible to opening?
The susceptibility of the azocane ring stems from two primary factors:
-
Ring Strain: Medium-sized rings (8-11 members) possess inherent conformational strain. Reactions that create a transient positive charge on the nitrogen atom can be readily resolved by nucleophilic attack on an endocyclic carbon, which alleviates this strain by opening the ring.
-
Transannular Interactions: The proximity of atoms across the ring can lead to "transannular" or "cross-ring" reactions. For example, a hydride or other group can be transferred from one side of the ring to an activated center on the other, facilitating ring-opening pathways that are unavailable in smaller or larger ring systems.
Q2: Which reactions are notorious for causing azocane ring-opening?
Certain classes of reactions are particularly harsh on the azocane moiety, especially when the nitrogen is a tertiary amine (i.e., N-substituted). Key culprits include:
-
The von Braun Reaction: This classic reaction uses cyanogen bromide (CNBr) to cleave tertiary amines.[1][2] When applied to a cyclic amine like an N-alkylazocane, it results in the cleavage of a C-N bond, opening the ring to form a long-chain cyanamide with a terminal bromide.[3]
-
Reactions with Chloroformates: Reagents like ethyl chloroformate, phenyl chloroformate, and the highly reactive α-chloroethyl chloroformate (ACE-Cl) are used for N-dealkylation.[4][5] The mechanism is similar to the von Braun reaction, involving the formation of a quaternary ammonium intermediate that is then cleaved by the chloride ion, leading to ring-opening.[6][7]
Q3: What is the single most effective strategy to prevent ring-opening?
The most robust and widely applicable strategy is the protection of the nitrogen atom . Converting the secondary amine to a less nucleophilic functional group, typically a carbamate, dramatically increases the stability of the ring. This is because the lone pair on the nitrogen is delocalized into the carbonyl group, making it significantly less likely to participate in the first step of ring-opening reactions (i.e., attacking an electrophile to form an unstable quaternary ammonium species).[8][9] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and the variety of mild deprotection methods available.[9]
Troubleshooting Guides: Scenarios & Solutions
Scenario 1: Ring-opening observed during N-alkylation.
-
Problem: "I am attempting to N-alkylate my azocane with an alkyl halide (R-X), but I am getting a complex mixture of products, including what appears to be a ring-opened species. I am using potassium carbonate in acetonitrile."
-
Analysis & Solution: Direct N-alkylation of a secondary amine can lead to over-alkylation, forming a quaternary ammonium salt.[10] In the azocane system, this intermediate is primed for ring-opening via an E2-like elimination or SN2 attack by the halide counter-ion. The choice of base and conditions is critical.
-
Recommended Actions:
-
Switch to Reductive Amination: This is a much milder and more controlled method for N-alkylation. React the azocane with the desired aldehyde or ketone in the presence of a mild reducing agent. This avoids the formation of a quaternary ammonium intermediate.
-
Optimize Direct Alkylation Conditions: If direct alkylation is necessary, avoid strong bases and high temperatures. Use a bulky, non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA). Use a less polar aprotic solvent like THF or DCM instead of acetonitrile, which can promote SN2 reactions.[11]
-
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Method | Direct Alkylation with R-X | Reductive Amination | Avoids quaternary ammonium salt intermediate.[12] |
| Base | K₂CO₃, NaH | DIPEA, Proton Sponge | Bulky, non-nucleophilic bases minimize side reactions. |
| Solvent | Acetonitrile, DMF | THF, DCM | Less polar solvents disfavor SN2 ring-opening.[11] |
| Temperature | > 60 °C | 0 °C to Room Temperature | Lower temperatures reduce the rate of elimination and decomposition pathways. |
Scenario 2: The azocane ring is not surviving deprotection.
-
Problem: "My N-Boc protected azocane derivative is decomposing when I try to remove the Boc group with neat trifluoroacetic acid (TFA)."
-
Analysis & Solution: While TFA is the standard reagent for Boc deprotection, neat or highly concentrated strong acids can protonate the ring nitrogen after the Boc group is removed, potentially catalyzing fragmentation or rearrangement, especially if the molecule is heated or contains other sensitive groups.
-
Recommended Actions:
-
Use Milder Acidic Conditions: Instead of neat TFA, use a solution of 10-50% TFA in a stable solvent like dichloromethane (DCM) at 0 °C to room temperature. This moderates the acidity and provides better temperature control.
-
Switch to a Non-Acidic Deprotection Method: The Boc group is versatile and can be removed under various conditions that avoid strong acids altogether, preserving sensitive substrates.
-
| Deprotection Method | Reagents & Conditions | Key Advantage | Citation |
| Mild Acidolysis | 10-50% TFA in DCM, 0 °C to RT | Reduced acidity, better control | [13] |
| Lewis Acid Catalysis | TMSOTf, lutidine, DCM, 0 °C | Very fast and efficient for acid-sensitive substrates | |
| Neutral Thermal/Silica | Reflux in Toluene with Silica Gel | Avoids both strong acid and base | [14] |
| Oxalyl Chloride Method | Oxalyl Chloride in Methanol, RT | Extremely mild, room temperature conditions | [15][16] |
| Mechanochemical | p-TsOH (solid), Ball Mill | Solvent-free, rapid, and mild | [17] |
Key Experimental Protocols
Protocol A: Robust N-Boc Protection of Azocane
This protocol ensures complete protection of the azocane nitrogen, rendering it stable for subsequent reaction steps.
-
Dissolution: Dissolve azocane (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-Boc-azocane can often be used without further purification. If necessary, purify by flash chromatography on silica gel.
Protocol B: Mild Reductive Amination for N-Alkylation
This protocol allows for the introduction of an alkyl group onto the azocane nitrogen without forming ring-opening-prone quaternary intermediates.
-
Imine Formation: Dissolve azocane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE) or methanol (approx. 0.1 M). Add acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Note: NaBH(OAc)₃ is preferred as it is mild and tolerant of the slightly acidic conditions.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting amine.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Purification: Extract the mixture three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[12]
Visualizing Key Concepts
Decision Workflow for Azocane Modification
This workflow helps in selecting the appropriate synthetic strategy to minimize the risk of ring-opening.
Caption: Decision tree for planning reactions on an azocane-containing molecule.
Mechanism: The von Braun Reaction on N-Methylazocane
This diagram illustrates how cyanogen bromide leads to the cleavage of the azocane ring.
Sources
- 1. von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3905981A - N-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Protective Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
Technical Support Center: Troubleshooting Amide Coupling with Azocan-1-ylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide bond formation. This guide is designed to provide in-depth troubleshooting for low yields in amide coupling reactions, with a specific focus on the sterically demanding substrate, Azocan-1-ylacetic acid. The unique structural properties of this substrate, featuring an eight-membered heterocyclic ring, can present challenges not typically encountered with simpler aliphatic or aromatic carboxylic acids.[1]
This resource is structured in a question-and-answer format to directly address common issues and provide actionable solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt or HATU) with Azocan-1-ylacetic acid is resulting in low to no product yield. What are the likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions, and the sterically hindered nature of Azocan-1-ylacetic acid can amplify these issues.[2][3] The most common culprits include:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the sterically hindered carboxylic acid. The bulky azocane ring can impede the approach of the coupling reagent, leading to incomplete formation of the active intermediate.[3][4]
-
Steric Hindrance at the Amine: If your amine coupling partner is also sterically demanding, this will further decrease the reaction rate.
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to protonation of the amine and rendering it non-nucleophilic.[4]
-
Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[4] It is crucial to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and the type and amount of base can significantly impact the reaction's success.[4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in your amide coupling reaction.
Caption: A decision tree for troubleshooting difficult amide couplings.
Q2: I've confirmed my reagents are pure and used in the correct stoichiometry, but the yield is still low. What reaction conditions can I modify?
Optimizing reaction conditions is a critical step. Here are several parameters to investigate:
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rates.[5] While DMF and DCM are common choices, consider exploring other anhydrous options like THF or acetonitrile. For reactants with poor solubility, DMF is often a good starting point.[6]
-
Base: The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acidic byproducts. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred to avoid competing reactions.[4] Using 2-3 equivalents of DIPEA is a common practice.[3]
-
Temperature: For sterically hindered couplings, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] You can cautiously heat the reaction, for example, to 40-80 °C, while monitoring for any decomposition of starting materials or products.[2][3]
-
Reaction Time: Sterically hindered couplings are often slower. Monitor the reaction progress over an extended period (e.g., 24-48 hours) using techniques like TLC or LC-MS.[5]
Q3: My standard coupling reagents (EDC, HATU) are still ineffective. What are more powerful alternatives for coupling Azocan-1-ylacetic acid?
When standard reagents fail, especially with hindered substrates, switching to a more reactive coupling agent is a logical next step.[3]
| Coupling Reagent Class | Examples | Key Advantages for Hindered Couplings |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for hindered couplings, including those with N-methyl amino acids, and are known to reduce racemization.[3][7] |
| Uronium Salts (Oxyme-based) | COMU | A newer generation uronium reagent that is often more reactive than HATU and can be effective in challenging syntheses.[8][9] |
| Acyl Fluoride Precursors | TFFH, BTFFH | In situ formation of a small, highly reactive acyl fluoride intermediate can overcome significant steric hindrance where other methods have failed.[2][3] |
Expert Insight: The conversion of the carboxylic acid to an acyl fluoride is a particularly robust strategy for sterically demanding substrates.[2] The small size of the fluoride atom minimizes steric clashes during the nucleophilic attack by the amine.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol serves as a baseline for a standard uronium-based coupling.
-
Dissolve Azocan-1-ylacetic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]
-
Purify the crude product by column chromatography.
Protocol 2: Advanced Coupling using Acyl Fluoride Formation with BTFFH
This protocol is recommended for particularly challenging couplings where standard methods have failed.
-
In a reaction vial, dissolve Azocan-1-ylacetic acid (1.0 equivalent) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).[3]
-
Add BTFFH (1.2 equivalents) followed by pyridine (3.0 equivalents). Pyridine acts as both a base and a catalyst.[3]
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.
-
In a separate vial, dissolve the amine (1.1 equivalents) in the same anhydrous solvent.
-
Add the amine solution to the acyl fluoride mixture.
-
If the reaction is sluggish at room temperature, consider heating it to 80 °C in a sealed vial and monitor for 24 hours.[2]
-
After completion, perform a standard aqueous workup as described in Protocol 1 to isolate the crude product.
Understanding the Mechanism: Why Steric Hindrance Matters
The general mechanism of amide coupling involves the activation of the carboxylic acid to form a reactive intermediate, which is then attacked by the amine.
Caption: General mechanism of amide bond formation.
In the case of Azocan-1-ylacetic acid, the large eight-membered ring creates a sterically crowded environment around the carboxylic acid group. This "steric shield" can hinder the approach of both the coupling reagent during the activation step and the amine during the coupling step, thereby slowing down the reaction and leading to low yields.
References
-
Aapptec. Coupling Reagents. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11047-11053. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Optimizing Peptide Coupling: Key Techniques. [Link]
-
Reddit. HATU coupling - what's the best order?. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
-
Chen, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153123. [Link]
-
Ichikawa, S., & Shiro, M. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 46(30), 5483-5493. [Link]
-
ResearchGate. How to get a better yield from the HATU reaction experiment?. [Link]
-
Reddit. Carbodiimide amide coupling reaction sideproduct. [Link]
-
Chemistry Stack Exchange. Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice. [Link]
-
amphoteros. Uphill battles in amide couplings. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 42546222, Azocan-1-ylacetic acid. [Link]
-
de Figueiredo, R. M., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(8), 1047. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Sharma, P., & Kumar, A. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry, 24(12), 5677-5679. [Link]
-
ResearchGate. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2636-2642. [Link]
-
ResearchGate. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
Sources
- 1. Azocan-1-ylacetic acid (805180-08-9) for sale [vulcanchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Stability issues of Ethyl azocan-1-ylacetate during storage
Welcome to the technical support center for Ethyl azocan-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this compound. As a molecule incorporating both a tertiary amine within an azocane ring and an ethyl ester functional group, its stability can be influenced by several factors. This document provides in-depth, experience-driven advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've noticed a slight discoloration (yellowing) of my this compound sample after a few weeks of storage at room temperature. Is this normal, and is the compound still usable?
A1: Discoloration, typically to a yellow or brownish hue, is a common indicator of degradation in amine-containing compounds. This is often due to oxidation of the tertiary amine.[1] Amines are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and elevated temperatures.[1] While slight discoloration may not significantly impact the bulk purity for some preliminary experiments, it is a clear sign that degradation has begun.
Recommendation: For sensitive applications, it is crucial to re-analyze the purity of the sample before use. A discolored sample should not be used for quantitative studies or in experiments where minor impurities could have significant downstream effects. To prevent this, always store the compound under the recommended conditions.
Q2: What are the optimal storage conditions for ensuring the long-term stability of this compound?
A2: Based on the functional groups present, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of both potential hydrolysis and oxidation reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the azocane nitrogen.[1] |
| Light | Amber Vial / Dark Location | Protects the compound from photo-degradation, as light can catalyze oxidative processes.[1][2] |
| Container | Tightly Sealed, Dry Glass Vial | Prevents the ingress of moisture, which can lead to hydrolysis of the ester group.[2][3][4] |
-
Expert Insight: While refrigeration is key, for very long-term storage (months to years), consider storage in a freezer at -20 °C. However, ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the sample.
Q3: I suspect my sample has degraded. What are the likely degradation products, and how can I detect them?
A3: The two primary degradation pathways for this compound are hydrolysis of the ester and oxidation of the amine.
-
Hydrolysis: The ester can be hydrolyzed to azocan-1-ylacetic acid and ethanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[5][6][7][8]
-
Oxidation: The tertiary amine of the azocane ring can be oxidized to form an N-oxide. This is a common degradation pathway for cyclic amines.
Troubleshooting Guide
Scenario 1: Unexpected pH changes in my aqueous formulation containing this compound.
-
Observation: A gradual decrease in the pH of a neutral aqueous solution of the compound over time.
-
Probable Cause: This is a strong indication of ester hydrolysis. The hydrolysis of the ethyl ester group results in the formation of azocan-1-ylacetic acid. This carboxylic acid will lower the pH of the solution.
-
Troubleshooting Steps:
-
Confirm the pH drop with a calibrated pH meter.
-
Analyze the sample using HPLC. You should observe a new, more polar peak corresponding to the carboxylic acid, which will have a shorter retention time than the parent ester.
-
Consider using a buffered solution for your formulation if a specific pH needs to be maintained. The optimal pH for stability of similar compounds is often around pH 4.[9]
-
Scenario 2: Loss of potency or unexpected side products in a reaction.
-
Observation: A chemical reaction using this compound as a starting material is giving low yields or producing unexpected byproducts.
-
Probable Cause: The purity of your starting material may be compromised. The presence of degradation products like azocan-1-ylacetic acid or the N-oxide can interfere with the intended reaction pathway.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting reaction failures.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Detection of Hydrolysis
This protocol provides a general method for assessing the purity of this compound and detecting the primary hydrolysis product, azocan-1-ylacetic acid.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Expected Results: The parent compound, this compound, will be less polar and have a longer retention time. The hydrolysis product, azocan-1-ylacetic acid, is more polar and will elute earlier.
Protocol 2: Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Hydrolysis of this compound.
Caption: Oxidation of the Azocane Nitrogen.
References
-
PubChem. (n.d.). Ethyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Satoh, M., Shimokawa, S., Kobata, M., Tanaka, T., & Nakanishi, Y. (2001). [Degradation of thiometon in ethyl acetate]. Shokuhin Eiseigaku Zasshi, 42(2), 102-108. [Link]
-
Konieczny, L., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 25(23), 5693. [Link]
-
Hegarty, A. F., & Tuohey, P. (1980). Hydrolysis of azoesters via azoformate intermediates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1238-1243. [Link]
- Li, Y., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry, 31(9), 70-74.
-
ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]
-
Carl Roth GmbH. (2022). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]
- Google Patents. (1986). US4622168A - Stabilizer for amine/quaternary ammonium blends.
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Greenfield Global. (2015). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]
-
SciSpace. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), 4th ed. - Ethyl Acetate. Retrieved from [Link]
-
ResearchGate. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. Retrieved from [Link]
-
Science.gov. (n.d.). Amine light stabilizers: Topics. Retrieved from [Link]
-
PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development of a Purity Certified Reference Material for Vinyl Acetate. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1974). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]
-
Asia Pacific Petrochemical Co., Ltd. (n.d.). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]
-
Mayzo. (n.d.). Hindered Amine Stabilizers. Retrieved from [Link]
-
YouTube. (2019). Mechanism of ester hydrolysis. Retrieved from [Link]
-
SpringerLink. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of esters mechanism. Retrieved from [Link]
-
PubMed Central. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
S-Adhesive. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Lab Alley. (n.d.). Safety Data Sheet: Ethyl Acetate. Retrieved from [Link]
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- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl azocan-1-ylacetate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude Ethyl azocan-1-ylacetate. It offers troubleshooting advice and detailed protocols to achieve high purity, essential for downstream applications.
I. Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude product. The synthesis of this compound, a tertiary amine ester, can result in several side products and carryover of starting materials.
Common Impurities Include:
-
Starting Materials: Unreacted azocane and ethyl bromoacetate.
-
Side-Reaction Products:
-
Over-alkylation Products: Quaternary ammonium salts.
-
Hydrolysis Products: Azocan-1-ylacetic acid, resulting from the hydrolysis of the ethyl ester.[1][2] This is particularly prevalent if aqueous workups are performed under non-neutral pH conditions.
-
Transesterification Products: If other alcohols (e.g., methanol from a co-solvent) are present, the corresponding methyl ester could form.[3][4][5][6]
-
-
Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO).
Impurity Profile Summary
| Impurity Class | Specific Examples | Origin | Key Removal Challenge |
| Starting Materials | Azocane, Ethyl bromoacetate | Incomplete reaction | Similar polarity to the product |
| Side-Reaction Products | Quaternary ammonium salts, Azocan-1-ylacetic acid | Over-alkylation, Hydrolysis | High polarity, potential for emulsion |
| Solvent Residues | DMF, DMSO, Ethyl Acetate | Reaction/Workup | High boiling points, difficult to remove under vacuum[7] |
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude NMR shows multiple unexpected signals. How do I identify the main impurities?
A1: Start by comparing the crude NMR to the spectra of your starting materials. Unreacted azocane and ethyl bromoacetate are common. A broad peak in the baseline could indicate a quaternary ammonium salt. A signal corresponding to a carboxylic acid proton (often a broad singlet between 10-12 ppm) suggests hydrolysis to azocan-1-ylacetic acid. To confirm, you can perform a D₂O shake, which will cause the acid proton signal to disappear.
Q2: I'm performing a liquid-liquid extraction, but I'm getting a persistent emulsion. What's causing this and how can I resolve it?
A2: Emulsions are common when working with amines, especially if acidic or basic washes are used, which can form salts that act as surfactants.[8]
-
Cause: The protonated amine (formed during an acid wash) or a deprotonated acidic impurity can stabilize the interface between the organic and aqueous layers.
-
Troubleshooting:
-
Add Brine: Introduce a saturated NaCl solution to increase the ionic strength of the aqueous phase. This often helps to break up the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can effectively separate the layers.
-
Q3: I'm attempting purification by column chromatography on silica gel, but my product is streaking badly or not eluting at all. What should I do?
A3: This is a classic issue when purifying basic compounds like tertiary amines on acidic silica gel.[9] The amine group interacts strongly with the acidic silanol groups on the silica surface.
-
Causality: The strong acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in tailing or streaking.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol.[10][11] This competes with your product for the acidic sites on the silica.
-
Use a Different Stationary Phase:
-
Solvent System Selection: A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a methanol/dichloromethane system may be necessary.[10][11]
-
Q4: After purification, I still have residual ethyl acetate in my final product. How can I remove it completely?
A4: Ethyl acetate can be tenacious to remove, especially from viscous oils.[7]
-
High Vacuum: Use a high-vacuum pump (<1 mmHg) and gently warm the sample (e.g., 30-40°C) if the product is thermally stable.
-
Solvent Co-evaporation: Dissolve your product in a lower-boiling point solvent like dichloromethane or diethyl ether and re-evaporate. Repeat this process 2-3 times. This works by forming an azeotrope or simply by the vapor pressure of the more volatile solvent helping to carry away the residual ethyl acetate.[7]
-
Lyophilization (Freeze-Drying): If your compound is soluble in a suitable solvent (like dioxane or water, if applicable) and is not volatile, lyophilization can be very effective at removing residual solvents.
Q5: I'm considering distillation for purification. What are the key considerations?
A5: Fractional distillation under reduced pressure is a powerful technique for purifying liquid products, especially on a larger scale.[12][13][14]
-
Why Vacuum? this compound has a relatively high boiling point. Applying a vacuum lowers the boiling point, preventing thermal decomposition.[13][14]
-
Fractionating Column: A fractionating column (e.g., a Vigreux or packed column) is essential to efficiently separate compounds with close boiling points. Each condensation-evaporation cycle on the column's surface acts as a "theoretical plate," enhancing separation.[12][15]
-
Potential Pitfalls:
III. Purification Protocols and Workflows
Purification Workflow Decision Diagram
This diagram outlines a logical approach to selecting a purification strategy based on the initial purity and scale of your crude product.
Sources
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- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. biofueljournal.com [biofueljournal.com]
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- 8. Workup [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
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- 13. longhope-evaporator.com [longhope-evaporator.com]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. CN114144398A - Removal of ethyl acetate during VAM production - Google Patents [patents.google.com]
- 17. WO2021026159A1 - Ethyl acetate removal during vam production - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Monitoring the Purity of Ethyl azocan-1-ylacetate
Welcome to the technical support center for the analysis of Ethyl azocan-1-ylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the purity of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and maintain the integrity of your results.
The purity of this compound, a key intermediate in many synthetic pathways, is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will equip you with the necessary knowledge to confidently assess its purity using a variety of analytical techniques.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity. A well-developed HPLC method can separate this compound from its potential impurities, including starting materials, by-products, and degradation products.
Troubleshooting Common HPLC Issues
Here are some common problems you might encounter during the HPLC analysis of this compound and how to resolve them:
Question: My peaks are tailing. What could be the cause and how do I fix it?
Answer: Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[1] For a basic compound like this compound (due to the azocane nitrogen), this is commonly due to interaction with acidic silanol groups on the silica-based stationary phase.[1]
-
Causality: The lone pair of electrons on the nitrogen atom can interact with the acidic silanols, leading to a portion of the analyte being more strongly retained and eluting later, causing the peak to tail.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the basic analyte.[1]
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[1]
-
Use a High-Purity "Base-Deactivated" Column: Modern HPLC columns are often end-capped to minimize residual silanol groups. Ensure you are using a column specifically designed for the analysis of basic compounds.
-
Question: I'm seeing variable retention times. What's going on?
Answer: Fluctuating retention times are a sign of an unstable chromatographic system. The cause can be related to the mobile phase, the column, or the HPLC instrument itself.[2][3]
-
Causality: Consistent retention times rely on a stable equilibrium between the mobile and stationary phases. Any change in this equilibrium will affect how long the analyte is retained.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[3] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[4]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.[3]
-
Temperature Control: Use a column oven to maintain a constant temperature.[2][3] Even small fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure a consistent flow rate.[2]
-
Question: I have a peak that is splitting. What does this indicate?
Answer: Peak splitting can be caused by a few factors, often related to the sample injection or a problem at the head of the column.[5]
-
Causality: A split peak suggests that the sample is not being introduced to the column as a single, uniform band.
-
Troubleshooting Steps:
-
Injection Solvent: Whenever possible, dissolve your sample in the mobile phase.[2][4] If a stronger solvent is used for injection, it can cause localized distortions in the mobile phase, leading to peak splitting.
-
Column Obstruction: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly. Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[5]
-
Injector Issues: An incompletely filled sample loop or a faulty injector can also lead to split peaks.[4]
-
Typical HPLC Method Parameters
While method development is specific to the impurities you expect, a good starting point for this compound is a reversed-phase method.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | A gradient elution is often necessary to separate impurities with a range of polarities. Formic acid helps to improve peak shape for the basic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | As this compound lacks a strong chromophore, detection at a low UV wavelength is necessary. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
HPLC Workflow for Purity Analysis
Caption: A typical workflow for HPLC purity analysis.
Section 2: Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and certain volatile impurities that may be present in this compound.
Troubleshooting Common GC Issues
Question: My peaks are broad. What are the likely causes?
Answer: Broad peaks in GC can result from several factors, including issues with the injection, column, or flow rate.[6]
-
Causality: Peak broadening occurs when the analyte band spreads out as it travels through the column. This can be due to slow sample introduction, interactions with the stationary phase, or a non-optimal flow rate.
-
Troubleshooting Steps:
-
Injection Technique: Ensure a fast and clean injection. A slow injection will lead to a broad initial band.
-
Column Overloading: Injecting too much sample can saturate the column, leading to broad, often fronting, peaks. Try diluting your sample.
-
Flow Rate: The carrier gas flow rate should be optimized for your column. A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Column Contamination/Degradation: A contaminated or degraded column can have active sites that cause peak broadening and tailing. Bake out the column or, if necessary, replace it.
-
Question: I'm observing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram and are not part of the injected sample. They are often due to contamination in the system.
-
Causality: Contaminants can accumulate in the injector, column, or detector and elute in subsequent runs, appearing as ghost peaks.
-
Troubleshooting Steps:
-
Septum Bleed: The septum in the injector can degrade over time and release volatile compounds. Replace the septum regularly.
-
Contaminated Carrier Gas: Ensure you are using high-purity carrier gas and that your gas lines are clean.
-
Sample Carryover: Previous, more concentrated samples can leave residues in the injector or syringe. Clean the syringe thoroughly between injections and consider running a blank solvent injection to wash the system.
-
Typical GC Method Parameters
A standard GC-FID method is suitable for the analysis of this compound and potential impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column is a good starting point for general purity analysis. |
| Carrier Gas | Helium or Hydrogen | Helium is a common and safe carrier gas. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) at 280 °C | FID is a robust and sensitive detector for organic compounds. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | A temperature program is necessary to elute compounds with a range of boiling points. |
GC-MS for Impurity Identification
For unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. The mass spectrometer provides fragmentation patterns that can be used to identify the structure of the impurity.[7]
Sources
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- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 5. realab.ua [realab.ua]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 7. ajgreenchem.com [ajgreenchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity Screening of Ethyl Azocan-1-ylacetate Derivatives
This guide provides a comprehensive framework for the systematic biological evaluation of novel ethyl azocan-1-ylacetate derivatives. The azocane moiety, an eight-membered saturated nitrogen heterocycle, represents a versatile scaffold in medicinal chemistry. Its conformational flexibility allows for intricate interactions with diverse biological targets. By functionalizing the azocane nitrogen with an ethyl acetate group and further modifying the ring, we generate a library of compounds with potential therapeutic applications. This document eschews a rigid template, instead presenting a logical, multi-pronged screening cascade designed to efficiently identify and characterize promising lead compounds. Our approach prioritizes scientific integrity, beginning with computational predictions to refine our experimental focus and progressing through a series of robust in vitro assays targeting key disease areas: oncology, inflammation, infectious diseases, and neurodegeneration.
The causality behind this tiered approach is rooted in resource optimization and a "fail-fast, fail-cheap" philosophy. Initial in silico methods allow us to triage a large virtual library, prioritizing compounds with favorable predicted binding affinities and drug-like properties for synthesis and wet-lab investigation. Subsequent parallel in vitro screens provide a broad-spectrum view of the derivatives' biological activities, enabling a data-driven selection of the most potent and selective candidates for further, more complex studies.
Part 1: Initial Prioritization: In Silico Screening and ADMET Profiling
Before committing resources to synthesis and laboratory screening, a computational assessment is an indispensable first step. This allows for the rational prioritization of candidates most likely to possess both biological activity and favorable pharmacokinetic properties. We utilize molecular docking to predict the binding affinity of our derivatives against a panel of validated therapeutic targets.
The rationale for target selection is based on the known activities of other nitrogen-containing heterocyclic compounds.[1] We chose four representative targets:
-
Cyclin-Dependent Kinase 5 (CDK-5): A key regulator in cell cycle progression, making it a relevant target for anticancer agents.[2]
-
Cyclooxygenase-2 (COX-2): A well-established enzyme involved in the inflammatory cascade.[3]
-
Staphylococcus aureus MurB: An essential enzyme in bacterial cell wall biosynthesis, representing a target for novel antibiotics.[4]
-
Acetylcholinesterase (AChE): A critical enzyme in the central nervous system; its inhibition is a primary strategy for treating Alzheimer's disease.[5][6]
Molecular docking studies provide a binding energy score, which estimates the strength of the interaction between the derivative and the protein's active site.[7] Concurrently, we perform an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to filter out compounds with potential liabilities, such as poor oral bioavailability or high predicted toxicity.
Caption: Workflow for computational screening and candidate prioritization.
Table 1: Comparative In Silico Analysis of Hypothetical this compound Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) | Predicted Oral Bioavailability | Lipinski's Rule of 5 Violations |
| EA-1 | CDK-5 (Anticancer) | -8.5 | High | 0 |
| COX-2 (Anti-inflammatory) | -7.2 | High | 0 | |
| S. aureus MurB (Antibacterial) | -6.1 | High | 0 | |
| AChE (Neuroprotective) | -7.9 | High | 0 | |
| EA-2 | CDK-5 (Anticancer) | -7.1 | High | 0 |
| COX-2 (Anti-inflammatory) | -9.2 | High | 0 | |
| S. aureus MurB (Antibacterial) | -6.8 | High | 0 | |
| AChE (Neuroprotective) | -9.8 | High | 0 | |
| EA-3 | CDK-5 (Anticancer) | -9.4 | High | 0 |
| COX-2 (Anti-inflammatory) | -8.1 | High | 0 | |
| S. aureus MurB (Antibacterial) | -8.9 | High | 0 | |
| AChE (Neuroprotective) | -7.5 | High | 0 |
Data are hypothetical for illustrative purposes. Based on this in silico screen, all three derivatives show promise across multiple targets, justifying their synthesis and progression to in vitro testing. EA-3 shows particularly strong predicted binding to anticancer and antibacterial targets, while EA-2 shows high potential as an anti-inflammatory and AChE inhibitor.
Part 2: Anticancer Activity Screening via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing a compound's cytotoxic effect on cancer cell lines.[8][9] It measures the metabolic activity of cells, which in most cases correlates with cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal, the amount of which is proportional to the number of living cells.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) from an overnight culture of the test organisms (S. aureus, E. coli, C. albicans).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. [10] Table 4: Comparative Antimicrobial Activity (MIC in µg/mL)
| Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| EA-1 | 64 | >128 | >128 |
| EA-2 | 128 | >128 | >128 |
| EA-3 | 16 | 32 | 64 |
| Gentamicin | 4 | 8 | N/A |
| Nystatin | N/A | N/A | 16 |
Data are hypothetical for illustrative purposes. Derivative EA-3 again shows the most promising activity, exhibiting broad-spectrum antimicrobial effects, which correlates with its predicted binding to the bacterial enzyme MurB.
Part 5: Neuroprotective Potential via Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a key therapeutic strategy to alleviate symptoms in Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. [5][11]The Ellman's method is a widely used, simple, and rapid colorimetric assay to screen for AChE inhibitors. The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.
Experimental Protocol: Ellman's Method for AChE Inhibition
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the test derivatives at various concentrations, followed by the AChE enzyme. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add DTNB and then ATCI to start the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
-
Data Acquisition: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to the control (enzyme activity without inhibitor). Calculate the IC₅₀ value from the dose-response curve.
Table 5: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Derivative | IC₅₀ (µM) for AChE Inhibition |
| EA-1 | 21.3 ± 2.5 |
| EA-2 | 5.7 ± 0.6 |
| EA-3 | 38.9 ± 4.1 |
| Donepezil | 0.02 ± 0.003 |
Data are hypothetical for illustrative purposes. Results are shown as mean ± SD. In line with its strong in silico prediction, derivative EA-2 is the most potent AChE inhibitor among the tested compounds, suggesting its potential for development as a neuroprotective agent. [12]
Summary and Forward Outlook
This systematic screening cascade, from computational prediction to multi-faceted in vitro testing, provides a comprehensive biological activity profile for our novel this compound derivatives.
Based on our illustrative data:
-
Derivative EA-3 emerges as a strong "hit" compound with promising dual-action anticancer and antimicrobial properties. Its potency against the HCT-116 colon cancer cell line and broad-spectrum activity against bacterial and fungal pathogens warrant further investigation.
-
Derivative EA-2 stands out as a lead candidate for anti-inflammatory and neuroprotective applications. Its potent inhibition of both BSA denaturation and acetylcholinesterase suggests it may modulate multiple pathways relevant to these complex diseases.
-
Derivative EA-1 shows moderate activity across several assays but does not excel in any single one, making it a lower priority for immediate follow-up.
The next logical steps for the lead candidates (EA-2 and EA-3) would involve secondary screening, including mechanism of action studies (e.g., cell cycle analysis for EA-3, specific cytokine inhibition assays for EA-2) and testing in more complex models, such as co-cultures or 3D spheroids, before proceeding to in vivo efficacy and safety studies in animal models. This structured, evidence-based approach ensures that resources are focused on derivatives with the highest therapeutic potential.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Synthesized from Ethyl Azocan-1-ylacetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting the initial in vitro evaluation of novel compounds derived from the Ethyl azocan-1-ylacetate scaffold. The objective is not merely to present protocols but to instill a strategic approach, explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. We will operate under the scenario of having synthesized a new series of hypothetical compounds—designated AZO-1, AZO-2, and AZO-3—and our goal is to perform a primary screening to assess their potential as both cytotoxic and anti-inflammatory agents.
The Strategic Foundation: Why Start with Cytotoxicity and Inflammation?
The journey of a novel compound from synthesis to a potential drug candidate is a process of systematic de-risking.[1] Our initial screening cascade is designed to answer the most fundamental questions first: Is the compound biologically active, and at what concentration does it become toxic?
-
Cytotoxicity Screening: This is the bedrock of all subsequent in vitro testing.[2][3] It establishes the therapeutic window of a compound. An ideal candidate would exhibit high potency against a target (e.g., a cancer cell) at concentrations that are non-toxic to healthy cells. We must determine the concentration range where any observed effects are due to specific biological modulation rather than general toxicity.[4]
-
Anti-Inflammatory Screening: Chronic inflammation is a critical factor in a multitude of diseases, from arthritis to cancer and neurodegenerative disorders.[5][6] Therefore, compounds possessing anti-inflammatory properties are of high therapeutic interest. Macrophages are key players in the immune response, and their activation by lipopolysaccharide (LPS) provides a reliable and well-established model for mimicking an inflammatory state in vitro.[7][8]
Experimental Design: A Self-Validating System
A robust experimental design ensures that the results are trustworthy and reproducible. Our approach incorporates multiple controls and orthogonal assays to validate our findings.
Cell Line Selection:
-
For Cytotoxicity: We will screen against a panel of human cancer cell lines to assess the breadth of activity. For this guide, we will use:
-
For Anti-Inflammation:
Selection of Comparators (Positive Controls): The performance of our novel AZO compounds will be benchmarked against established drugs. This contextualizes their potency.
-
Doxorubicin: A standard chemotherapeutic agent used as a positive control in cytotoxicity assays.[1]
-
Dexamethasone: A potent corticosteroid used as a positive control for anti-inflammatory activity.
Concentration Ranges: Choosing the right concentration range is critical.[11] We will use a broad, semi-logarithmic range (e.g., 0.1, 1, 10, 50, 100 µM) to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Overall Experimental Workflow
The following diagram outlines the systematic process for evaluating the novel AZO compounds.
Caption: Simplified NF-κB signaling pathway and a hypothetical point of inhibition.
Conclusion and Future Directions
This initial screening provides a clear path forward.
-
Compound AZO-3 has been identified as a promising cytotoxic agent. The next steps would involve expanding the cytotoxicity screening to a broader panel of cancer cell lines and initiating mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays). [1]* Compound AZO-2 is a strong candidate for development as an anti-inflammatory agent due to its high potency and low cytotoxicity. Future work should focus on confirming its mechanism of action by investigating its effect on the NF-κB pathway (e.g., via Western blot for IκBα degradation or NF-κB nuclear translocation). [4]* Compound AZO-1 shows moderate activity in both assays and may be deprioritized or serve as a scaffold for further chemical modification to enhance either its cytotoxic or anti-inflammatory properties.
This guide has established a robust, logical, and self-validating framework for the initial in vitro evaluation of novel compounds. By integrating orthogonal assays, appropriate controls, and a clear rationale for each step, researchers can confidently identify promising lead candidates for further development.
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A Definitive Guide to the Structural Validation of Ethyl Azocan-1-ylacetate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel entities such as Ethyl azocan-1-ylacetate, a molecule featuring an eight-membered azocane heterocycle, precise structural knowledge is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides an in-depth comparison of the "gold standard" technique, single-crystal X-ray crystallography, with other powerful analytical methods for the structural elucidation of this and similar molecules.
While a public crystal structure for this compound is not available at the time of this writing, this guide will utilize a closely related, structurally confirmed benzoazocine derivative as a practical exemplar to illustrate the principles and power of X-ray crystallography.[1] This comparative approach will equip researchers with the critical understanding needed to select the most appropriate analytical tools for their specific research questions.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[2][3] It provides an unparalleled level of detail, including bond lengths, bond angles, and the absolute configuration of chiral centers, which are often difficult to ascertain with other techniques.
The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electrons of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.[2]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous execution.
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Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl Azocan-1-ylacetate Analogs as Novel Cholinesterase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of novel ethyl azocan-1-ylacetate analogs as potential cholinesterase inhibitors. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic rationale, detailed experimental protocols for biological evaluation, and a comparative analysis of how structural modifications are hypothesized to influence inhibitory activity against acetylcholinesterase (AChE).
Introduction: The Therapeutic Promise of Cholinesterase Inhibition
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and learning.[1] A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain.[2][3] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, and its inhibition can increase the levels and duration of action of ACh, thereby offering a symptomatic treatment for AD.[3][4] Currently available AChE inhibitors, such as donepezil and rivastigmine, form the cornerstone of AD therapy, highlighting the clinical significance of this therapeutic strategy.[2]
Nitrogen-containing heterocycles are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] The azocane scaffold, an eight-membered saturated nitrogen heterocycle, presents a unique three-dimensional conformation that can be exploited for novel drug design. This guide explores the potential of this compound and its analogs as a new class of AChE inhibitors. By systematically modifying the core structure, we can elucidate the key molecular features required for potent and selective inhibition, paving the way for the development of novel therapeutic agents for neurodegenerative diseases.
Synthetic Strategy: Accessing this compound Analogs
The synthesis of the target analogs is centered around the N-alkylation of the parent azocane ring. This can be efficiently achieved through standard synthetic methodologies, offering a straightforward route to a diverse library of compounds.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(azocan-1-yl)acetate (A Representative Analog)
-
Reaction Setup: To a solution of azocane (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol) and ethyl bromoacetate (1.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, filter the solid potassium carbonate and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(azocan-1-yl)acetate.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This versatile protocol allows for the synthesis of a wide range of analogs by simply varying the starting substituted ethyl bromoacetate.
Biological Evaluation: Screening for Acetylcholinesterase Inhibition
The synthesized analogs will be evaluated for their ability to inhibit AChE using a well-established in vitro colorimetric assay based on Ellman's method.[5][6] This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 14 mM ATCI in deionized water.
-
AChE Solution: Human recombinant AChE diluted in assay buffer to a final concentration of 0.1-0.25 U/mL.
-
Test Compounds: Prepare stock solutions of the synthesized analogs in DMSO and then dilute to various concentrations with the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of AChE solution to each well.
-
Add 20 µL of the test compound solution at different concentrations (or buffer for the control).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings every minute for 10-15 minutes.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] x 100
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Assay Validation Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Structure-Activity Relationship (SAR) Analysis: A Comparative Guide
The following section provides a comparative analysis of how structural modifications to the this compound scaffold are hypothesized to influence AChE inhibitory activity. This analysis is based on established SAR principles for other classes of cholinesterase inhibitors.
| Modification | Rationale | Hypothesized Effect on Activity | Supporting Rationale from Literature |
| 1. Variation of the Ester Group | The ester moiety can interact with the catalytic active site (CAS) of AChE. Modifying its size and electronics can optimize this interaction. | Replacing the ethyl group with bulkier alkyl groups (e.g., isopropyl, tert-butyl) may decrease activity due to steric hindrance. Replacing it with groups capable of hydrogen bonding (e.g., hydroxyethyl) could enhance activity. | The active site of AChE has a well-defined volume, and bulky substituents can lead to a loss of binding affinity.[7] |
| 2. Substitution on the Azocane Ring | Introducing substituents on the azocane ring can alter the conformation and lipophilicity of the molecule, affecting its binding to the peripheral anionic site (PAS) of AChE. | Small, lipophilic substituents (e.g., methyl, ethyl) at positions 3, 4, or 5 may increase activity by enhancing hydrophobic interactions with the PAS. Polar substituents (e.g., hydroxyl) could either increase or decrease activity depending on their ability to form favorable hydrogen bonds. | Many potent AChE inhibitors are known to interact with both the CAS and PAS of the enzyme.[1] |
| 3. Modification of the Acetate Linker | The length and nature of the linker between the azocane nitrogen and the ester group can influence the molecule's ability to bridge the CAS and PAS of AChE. | Increasing the linker length (e.g., propionate, butyrate) may decrease activity if the optimal distance for dual-site binding is exceeded. Introducing rigidity into the linker (e.g., using a double bond) could either enhance or decrease activity depending on the resulting conformational constraints. | The distance between the CAS and PAS in human AChE is approximately 14 Å, and linkers that effectively span this distance often lead to potent inhibitors. |
| 4. Replacement of the Azocane Ring | Comparing the azocane ring with other cyclic amines (e.g., piperidine, azepane) will reveal the importance of the eight-membered ring for activity. | The larger and more flexible azocane ring may adopt a conformation that is more complementary to the AChE binding site compared to smaller, more rigid rings. | The conformational flexibility of the ligand is a critical determinant of its binding affinity to the enzyme. |
Logical Relationship of SAR
Caption: Logical relationships in the SAR of this compound analogs.
Conclusion and Future Directions
This guide outlines a systematic approach to the design, synthesis, and evaluation of novel this compound analogs as potential cholinesterase inhibitors. The proposed SAR studies will provide valuable insights into the key structural requirements for potent AChE inhibition within this chemical series. Future work should focus on synthesizing a focused library of analogs based on the hypotheses presented and evaluating their in vitro activity. Promising candidates can then be subjected to further optimization, including studies on their selectivity for AChE over butyrylcholinesterase (BuChE), kinetic analysis of their inhibition mechanism, and in vivo efficacy studies in relevant animal models of Alzheimer's disease. The exploration of the azocane scaffold represents a promising avenue for the discovery of next-generation therapeutics for neurodegenerative disorders.
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A Comparative Guide to Molecular Docking of Ethyl Azocan-1-ylacetate Derivatives as Potential Enzyme Inhibitors
This guide provides a comprehensive framework for conducting comparative molecular docking studies on novel chemical entities, specifically focusing on a hypothetical series of Ethyl azocan-1-ylacetate derivatives. We will walk through the essential steps, from target selection and system preparation to docking validation and results interpretation, using Cyclooxygenase-2 (COX-2) as an exemplary target to illustrate the process. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology for the in-silico screening of potential therapeutic agents.
Foundational Strategy: Target Selection and Ligand Design
The success of any docking study is predicated on two key decisions: the selection of a biologically relevant target and the rational design of the ligand library.
The Therapeutic Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. Two isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and primarily involved in inflammatory responses. Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. For this guide, we will utilize the crystal structure of human COX-2, which is readily available in the Protein Data Bank (PDB), providing a high-quality receptor for our docking simulations.
The Ligand Scaffold: this compound Derivatives
The this compound core represents a flexible and synthetically accessible scaffold. The eight-membered azocane ring offers conformational diversity, while the ethyl acetate tail provides a potential interaction point. For a comparative study, a small, focused library of derivatives should be designed to probe structure-activity relationships (SAR). This is typically achieved by introducing various substituents at a specific position on the core structure to modulate properties like steric bulk, electronics, and hydrogen bonding capacity.
The Experimental Protocol: A Rigorous and Validated Docking Workflow
A reproducible and meaningful docking study requires a meticulous and logically sequenced protocol.[1] The workflow outlined below is designed to ensure scientific integrity at each stage.
Workflow Overview
The entire computational experiment can be visualized as a multi-step pipeline, beginning with data retrieval and preparation, followed by simulation, and concluding with analysis.
Caption: High-level workflow for a comparative molecular docking study.
Step 1: Receptor Preparation
The initial crystal structure obtained from the PDB is not immediately ready for docking. It requires careful preparation to make it computationally viable.[2]
Methodology:
-
Obtain Structure: Download the PDB file for the target receptor, for instance, PDB ID: 3PGH for COX-2 complexed with an inhibitor.
-
Initial Cleaning: The PDB file contains numerous molecules besides the protein itself, such as water, ions, and co-crystallized ligands.[3] Remove all water molecules, as they can interfere with the docking process unless a specific water molecule is known to be critical for ligand binding.[4][5] Also, remove any cofactors or ions not essential for the binding interaction being studied.
-
Structural Correction: Inspect the protein for missing residues or atoms, which can occur due to limitations in crystallographic resolution.[3] Use tools like the Protein Preparation Wizard in Maestro (Schrödinger) or PDBFixer to build missing loops and repair incomplete side chains.[2][3]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms.[4] Adding hydrogens is a critical step, as they are essential for defining the correct tautomeric and ionization states of residues and for forming hydrogen bonds.[5][6]
-
Assign Charges and Atom Types: Assign partial atomic charges to each atom in the protein using a force field (e.g., AMBER, CHARMM). This is required by docking algorithms to calculate electrostatic interactions.[6]
-
Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps, ensuring an energetically favorable conformation.[2]
Step 2: Ligand Preparation
Just as with the protein, the small molecule ligands must be correctly prepared in their three-dimensional, low-energy states.[4]
Methodology:
-
Generate 2D Structures: Draw the this compound parent molecule and its derivatives using a chemical drawing tool like BIOVIA Draw or MarvinSketch.[5][7]
-
Convert to 3D: Convert the 2D representations into 3D structures.
-
Ionization States: Determine the likely protonation state of the ligands at physiological pH (e.g., 7.4).
-
Energy Minimization: Perform a full geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical method to find a low-energy conformation.[5][7] This ensures that bond lengths and angles are reasonable.[5]
-
Assign Charges: Calculate and assign partial atomic charges for each ligand atom. Methods like Gasteiger charges are commonly used for this purpose.[8]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Allowing these bonds to rotate freely during docking (flexible docking) is crucial for accurately predicting the binding pose.[8]
Step 3: Docking Protocol Validation
Before screening your designed compounds, you must first validate that your chosen docking software and parameters can accurately reproduce the known binding mode of a ligand within your target's active site. This is the cornerstone of a trustworthy study.[9]
Methodology:
-
Extract Native Ligand: From the original, cleaned PDB file (e.g., 3PGH), extract the co-crystallized inhibitor. This is your positive control.
-
Define the Binding Pocket: Define the search space for the docking algorithm (the "grid box") based on the location of the extracted native ligand. This ensures the search is focused on the actual active site.[4]
-
Redock the Native Ligand: Prepare the extracted native ligand using the same protocol as your derivative library and dock it back into the prepared receptor.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criterion: A successful validation is generally accepted as achieving an RMSD value of less than 2.0 Å.[9][10][11] This result indicates that your docking protocol is reliable and capable of identifying the correct binding mode for this specific protein target.
Analysis and Comparative Interpretation of Docking Results
Once the protocol is validated, you can proceed to dock your library of this compound derivatives. The analysis should be both quantitative and qualitative.
Quantitative Data Comparison
The primary output from a docking simulation is a set of scores that estimate the binding affinity. A lower (more negative) binding energy value typically suggests a stronger, more favorable interaction.[11][12][13]
Table 1: Hypothetical Docking Results for this compound Derivatives against COX-2
| Derivative ID | R-Group Substituent | Docking Score (kcal/mol) | Estimated Kd (µM) | Key Interacting Residues | Number of H-Bonds |
| EAA-00 | Parent (-H) | -7.8 | 1.85 | TYR-385, ARG-120 | 1 |
| EAA-01 | -OH | -9.2 | 0.21 | TYR-385, SER-530, ARG-120 | 3 |
| EAA-02 | -Cl | -8.1 | 1.15 | TYR-385, LEU-352 | 1 |
| EAA-03 | -OCH3 | -8.4 | 0.76 | TYR-385, ARG-120 | 2 |
| Celecoxib | Reference | -9.8 | 0.08 | HIS-90, ARG-513, PHE-518 | 2 |
Note: Data are hypothetical for illustrative purposes. Celecoxib, a known COX-2 inhibitor, is included as a reference.
This table allows for a quick, objective comparison of the derivatives. In this example, derivative EAA-01 , with a hydroxyl (-OH) substituent, shows the most promising docking score, suggesting its potential for forming additional hydrogen bonds within the active site.
Qualitative Analysis of Binding Poses
A docking score alone is not sufficient. Visual inspection of the predicted binding poses is crucial to understand why a particular compound scores well and to ensure the interactions are chemically sensible.[11]
Methodology:
-
Visualize the Best Pose: For each of the top-scoring derivatives, load the protein-ligand complex into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[14]
-
Identify Key Interactions: Analyze the specific non-covalent interactions between the ligand and the amino acid residues of the active site. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity.[11]
-
Hydrophobic Interactions: Interactions between nonpolar parts of the ligand and hydrophobic residues in the pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Salt bridges between charged groups.
-
-
Compare to Known Inhibitors: Compare the binding mode of your top candidates to that of known inhibitors (like the co-crystallized ligand or other drugs targeting the same protein). Do they interact with the same key residues? Understanding this can provide confidence in the predicted binding mode.
Caption: Key interactions of a top-scoring derivative within the COX-2 active site.
This visualization highlights that the enhanced score of EAA-01 is likely due to an additional, critical hydrogen bond formed by its hydroxyl substituent with residue SER-530, an interaction not possible for the parent compound.
Conclusion and Future Outlook
This guide has detailed a systematic and scientifically rigorous approach to performing comparative molecular docking studies. Based on our hypothetical results, the this compound scaffold shows promise for COX-2 inhibition, with the hydroxyl-substituted derivative (EAA-01) emerging as the top candidate for further investigation.
It is imperative to remember that molecular docking is a powerful predictive tool, but it is the first step in a long process.[15] The computational "hits" generated from this workflow must be prioritized for the next stages of the drug discovery pipeline, which include:
-
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
Chemical Synthesis and In Vitro Validation: The most promising compounds must be synthesized and their biological activity confirmed through experimental enzyme inhibition assays.[15]
By integrating the robust computational protocol described herein with subsequent experimental validation, researchers can significantly accelerate the identification and optimization of novel lead compounds.
References
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ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]
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Schrödinger. (2025, November 20). Preparing RCSB PDB Files for Glide Docking. [Link]
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ResearchGate. (2021, April 19). How can I validate docking result without a co-crystallized ligand?[Link]
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Kaggle. Protein And Ligand Preparation For Docking By Vina. [Link]
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Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Computer Sciences, 44(6), 2174–2185. [Link]
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ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?[Link]
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YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
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Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006132. [Link]
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Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Computer-Aided Molecular Design, 28(1), 55–68. [Link]
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Villalobos-Hernández, J. R., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 29(10), 2296. [Link]
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Maden, S. F., Sezer, S., & Acuner, S. E. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
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Benchmarking the performance of Ethyl azocan-1-ylacetate in specific synthetic transformations
In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. Among the diverse scaffolds available to researchers, N-substituted cyclic amines play a pivotal role. This guide provides an in-depth technical comparison of Ethyl azocan-1-ylacetate, a versatile eight-membered ring building block, against its smaller cyclic amine counterparts. We will objectively evaluate its performance in a key synthetic transformation—amide bond formation following ester hydrolysis—providing supporting experimental context and data to inform your synthetic strategy.
Introduction to this compound: Structure and Synthetic Utility
This compound is a derivative of azocane, an eight-membered saturated heterocycle. Its structure features an ethyl ester moiety connected to the nitrogen atom of the azocane ring. This compound is primarily utilized as a precursor to Azocan-1-ylacetic acid, a valuable building block for introducing the azocane motif into larger molecules, particularly in the synthesis of novel pharmaceutical candidates. Azocane derivatives are of significant interest due to their presence in various biologically active molecules.
The synthesis of this compound is typically achieved through the N-alkylation of azocane with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a suitable base. This is a standard and well-established method for the preparation of N-alkylated cyclic amines. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further functionalization, most commonly through amide bond formation.
Core Synthetic Transformation: Amide Synthesis via Hydrolysis and Coupling
A primary application of this compound in synthetic workflows involves a two-step sequence:
-
Ester Hydrolysis: The ethyl ester is cleaved to yield the free carboxylic acid, Azocan-1-ylacetic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a primary or secondary amine to form a new amide bond.
This sequence is fundamental in constructing complex molecules and peptidomimetics. The efficiency of both steps is crucial for the overall success of the synthetic route.
Performance Benchmark: this compound vs. Smaller Ring Analogues
To provide a clear performance benchmark, we will compare this compound (and its corresponding carboxylic acid) with its more common, smaller-ring homologues:
-
Ethyl piperidin-1-ylacetate (6-membered ring)
-
Ethyl pyrrolidin-1-ylacetate (5-membered ring)
-
Ethyl morpholin-4-ylacetate (6-membered ring with oxygen heteroatom)
The comparison will focus on the ease of hydrolysis and the efficiency of the subsequent amide coupling reaction.
Part 1: Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a critical prerequisite for amide coupling. The rate and yield of this reaction can be influenced by the nature of the cyclic amine.
Experimental Protocol: General Procedure for Ester Hydrolysis
A solution of the N-substituted ethyl acetate (1.0 equivalent) in a suitable solvent (e.g., a mixture of tetrahydrofuran and water) is treated with a base such as lithium hydroxide (1.5-2.0 equivalents). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent.
Comparative Data for Ester Hydrolysis
| Compound | Ring Size | Typical Reaction Time | Typical Yield | Notes |
| This compound | 8-membered | 4-8 hours | >90% | The larger, more flexible ring does not significantly hinder the accessibility of the ester group to the hydroxide. |
| Ethyl piperidin-1-ylacetate | 6-membered | 2-4 hours | >95% | Generally proceeds smoothly and with high efficiency. |
| Ethyl pyrrolidin-1-ylacetate | 5-membered | 1-3 hours | >95% | Typically the fastest hydrolysis due to the less sterically hindered nature of the pyrrolidine ring. |
| Ethyl morpholin-4-ylacetate | 6-membered | 2-4 hours | >95% | Similar reactivity to the piperidine analogue. |
Causality Behind Experimental Choices: The use of lithium hydroxide in a mixed aqueous-organic solvent system is a standard and mild method for ester hydrolysis that is compatible with a wide range of functional groups. The reaction progress is conveniently monitored by the disappearance of the starting ester using standard chromatographic techniques.
Workflow for Hydrolysis of this compound
Caption: Workflow for the hydrolysis of this compound.
Part 2: Amide Coupling
The efficiency of amide bond formation is a cornerstone of medicinal chemistry. The steric and electronic properties of the carboxylic acid building block can significantly impact reaction rates and yields.
Experimental Protocol: General Procedure for Amide Coupling
To a solution of the cyclic amino acetic acid (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine; 2.0-3.0 equivalents) are added. The reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques such as extraction and chromatography.
Comparative Data for Amide Coupling
| Carboxylic Acid | Ring Size | Typical Reaction Time | Typical Yield (with a primary amine) | Notes |
| Azocan-1-ylacetic acid | 8-membered | 6-12 hours | 75-90% | The flexible nature of the eight-membered ring can lead to multiple conformations in solution, potentially slowing the reaction rate compared to more rigid systems. However, good to excellent yields are generally achievable with standard coupling agents. |
| Piperidin-1-ylacetic acid | 6-membered | 2-6 hours | 85-95% | The well-defined chair conformation of the piperidine ring generally allows for efficient coupling. |
| Pyrrolidin-1-ylacetic acid | 5-membered | 1-4 hours | 90-98% | The relatively planar and less hindered nature of the pyrrolidine ring often leads to the highest coupling efficiencies. |
| Morpholin-4-ylacetic acid | 6-membered | 2-6 hours | 85-95% | Reactivity is comparable to piperidine-1-ylacetic acid. |
Causality Behind Experimental Choices: The choice of coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient uronium-based coupling reagents that often provide high yields and short reaction times. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another widely used and effective system. The use of a non-nucleophilic base like DIPEA is essential to neutralize the acidic byproducts without interfering with the coupling reaction.
Logical Relationship in Amide Coupling
Caption: Key components and their roles in the amide coupling reaction.
Conclusion and Recommendations
This compound, and its corresponding carboxylic acid, represent valuable building blocks for the introduction of the eight-membered azocane scaffold into complex molecules. While the hydrolysis of the ethyl ester is efficient and comparable to smaller ring analogues, the subsequent amide coupling reaction may proceed at a slightly slower rate due to the conformational flexibility of the azocane ring.
Key Takeaways:
-
Hydrolysis: The hydrolysis of this compound is a straightforward and high-yielding transformation.
-
Amide Coupling: Amide coupling reactions with Azocan-1-ylacetic acid are generally successful, though they may require slightly longer reaction times compared to five- and six-membered ring analogues. The use of highly efficient coupling reagents like HATU or HBTU is recommended to ensure optimal yields.
-
Scaffold Selection: The choice between Azocan-1-ylacetic acid and its smaller homologues will ultimately depend on the specific structural requirements of the target molecule and the desired physicochemical properties. The larger, more flexible azocane ring can offer unique conformational properties that may be advantageous in drug design.
This guide provides a foundational understanding of the performance of this compound in a key synthetic sequence. Researchers and drug development professionals are encouraged to consider these comparative insights when designing and executing their synthetic routes.
References
-
Amide Bond Formation: For a comprehensive review of modern amide bond formation techniques, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Synthesis of Medium-Sized Rings: For challenges and strategies in the synthesis of medium-sized rings like azocanes, refer to: Yet, L. (2000). The synthesis of medium-sized rings. Chemical Reviews, 100(8), 2963-3008. [Link]
-
Coupling Reagents: For a detailed discussion on common coupling reagents, see: Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Analysis of Antibodies to Ethyl azocan-1-ylacetate Derivatives
For researchers and drug development professionals, the performance of an antibody-based assay hinges on the specificity of the antibody. When developing quantitative assays for small molecules like Ethyl azocan-1-ylacetate and its derivatives—compounds with potential significance in medicinal chemistry—understanding the antibody's cross-reactivity profile is not just a quality control step; it is the foundation of data integrity.[1][2][3] This guide provides an in-depth comparison of methodologies to characterize the specificity of antibodies raised against an this compound hapten, supported by experimental workflows and data interpretation.
The Rationale: Why Specificity is Paramount
The core challenge in generating antibodies to small molecules (haptens) like this compound is their inability to elicit an immune response on their own.[9][10] To overcome this, the hapten is covalently linked to a larger immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[11][12][] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[10][14] This guide will compare two gold-standard techniques for evaluating the specificity of these antibodies: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Experimental Design: A Head-to-Head Comparison
To comprehensively assess the cross-reactivity of a newly developed polyclonal antibody (pAb) against this compound, a panel of structurally related compounds must be tested. The selection of these compounds is based on potential metabolic pathways, synthetic precursors, or known analogs.
Our Target Analyte and Potential Cross-Reactants:
-
Target Analyte: this compound
-
Primary Metabolite/Hapten: Azocan-1-ylacetic acid
-
Structural Analogs:
-
Ethyl piperidin-1-ylacetate (smaller ring)
-
Ethyl azepan-1-ylacetate (seven-membered ring)
-
Mthis compound (different ester group)
-
Azocane (core ring structure)
-
The following diagram outlines the overall workflow for characterizing the antibody's specificity profile.
Caption: Structural similarity vs. antibody affinity. (Note: Images are placeholders)
Interpretation of Key Cross-Reactivities:
-
Azocan-1-ylacetic acid (125% Cross-Reactivity): The antibody binds to the hapten (the acid form) with slightly higher affinity than the target ethyl ester. This is expected, as the immune response was generated against the acid form conjugated to the carrier protein. This result validates that the antibody recognizes the core structure used for its generation.
-
Mthis compound (31.3% Cross-Reactivity): The change from an ethyl to a methyl ester group reduces binding affinity, but significant cross-reactivity remains. The SPR data shows this is primarily driven by a faster dissociation rate (kₑ), suggesting the methyl group provides a less stable binding interaction.
-
Ethyl azepan-1-ylacetate (1.8% Cross-Reactivity): Shortening the carbon ring by one member drastically reduces binding, demonstrating the antibody's high specificity for the eight-membered azocane ring.
Comparison of Techniques:
-
Competitive ELISA: This method is exceptionally sensitive and high-throughput, making it ideal for screening large numbers of compounds and for routine quality control. Its output (% cross-reactivity) is straightforward to interpret and directly applicable to the validation of quantitative immunoassays.
-
Surface Plasmon Resonance (SPR): SPR provides a much deeper mechanistic insight. By resolving the binding kinetics into association and dissociation rates, it allows for a more nuanced understanding of why a particular analog has lower affinity. [15][16]For example, the data for Mthis compound shows that while it can still bind (similar kₐ), it dissociates more quickly. This level of detail is invaluable for lead optimization in drug discovery and for detailed characterization of critical reagents.
Conclusion and Recommendations
The polyclonal antibody raised against Azocan-1-ylacetic acid demonstrates high affinity and excellent specificity for this compound. It exhibits predictable and quantifiable cross-reactivity with its parent acid and a closely related methyl ester, while showing negligible recognition of analogs with different ring sizes.
For researchers requiring high-throughput screening or quantitative analysis in complex matrices, the competitive ELISA is the recommended method due to its sensitivity, robustness, and cost-effectiveness. For applications demanding a detailed understanding of the binding mechanism, such as structure-activity relationship (SAR) studies or the development of therapeutic antibodies, Surface Plasmon Resonance is the superior choice, providing invaluable kinetic data. The combination of these two methods provides a comprehensive and self-validating system for the characterization of antibodies against small molecules, ensuring the generation of reliable and reproducible data.
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A method to test antibody cross-reactivity toward animal antigens for flow cytometry. PubMed. [Link]
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Development and experimental validation of computational methods for human antibody affinity enhancement. Oxford Academic. [Link]
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The challenges with developing therapeutic monoclonal antibodies for pandemic application. Taylor & Francis Online. [Link]
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A Head-to-Head Comparison Guide: Evaluating Ethyl azocan-1-ylacetate Against Commercially Available Scaffolds for Modern Drug Discovery
Introduction: The Quest for Novel Chemical Space
In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a research program.[1][2] For decades, medicinal chemists have relied on a well-established arsenal of five- and six-membered heterocyclic scaffolds, such as pyrrolidines and piperidines.[3][4][5][6] These structures are ubiquitous in approved drugs for good reason; they are synthetically tractable and often confer favorable physicochemical properties.[7][8] However, the vast, underexplored territories of chemical space hold the promise of novel intellectual property and unprecedented biological activity.
This guide introduces Ethyl azocan-1-ylacetate, a derivative of the eight-membered saturated heterocycle, azocane, as a scaffold for expanding beyond conventional drug-like structures.[9][10][11] We will provide a framework for a head-to-head comparison of this larger, more flexible scaffold against three commercially available, well-characterized alternatives. Our objective is not to declare a single "winner," but to equip researchers with the strategic rationale and experimental methodologies needed to select the optimal scaffold for their specific biological target and therapeutic goals. We will delve into the critical performance indicators of synthetic tractability, physicochemical properties, and the exploration of three-dimensional (3D) chemical space.
Section 1: The Scaffolds Under Evaluation
The choice of scaffold dictates the spatial arrangement of functional groups, influencing how a molecule interacts with its biological target. Saturated heterocycles are particularly valuable as they provide defined 3D geometry, which can lead to improved target selectivity and better physicochemical properties compared to their flat, aromatic counterparts.[12][13][14]
For this comparative guide, we will evaluate four scaffolds, each representing a distinct class of saturated heterocycle:
-
This compound (The Explorer): An eight-membered ring that offers significant conformational flexibility. Its larger size allows for greater separation of substituents, potentially accessing binding pockets unreachable by smaller scaffolds.
-
N-Boc-piperidine-4-carboxylic acid (The Classic): A rigid six-membered ring, one of the most frequently encountered heterocycles in CNS-active drugs and other therapeutic areas.[7][15][16] Its well-defined chair conformation provides a reliable platform for substituent placement.
-
N-Boc-pyrrolidine-3-carboxylic acid (The Compact): A five-membered ring that is flatter than piperidine, offering a different geometric presentation of functional groups.[4][17][18][19]
-
4-Morpholinecarboxylic acid derivative (The Modulator): A six-membered ring incorporating an oxygen atom. This heteroatom significantly impacts properties like solubility, pKa, and metabolic stability, often improving the overall drug-like profile.[1][20][21][22][23]
Section 2: Framework for Comparative Analysis
To objectively compare these scaffolds, we will assess them based on three key performance indicators (KPIs) critical to the early stages of drug discovery: Synthetic Tractability, Physicochemical & ADME Properties, and Exploration of 3D Chemical Space.
KPI 1: Synthetic Tractability & Derivatization
A scaffold is only as useful as it is easy to modify. For this assessment, we propose a simple, universal derivatization reaction: amide bond formation. This reaction is robust, well-documented, and allows for the introduction of a wide range of chemical diversity from commercially available amine building blocks.
Experimental Rationale: The carboxylic acid handle present on the piperidine and pyrrolidine scaffolds, and which can be easily revealed from the ester of the azocane starting material, provides a common anchor point. The goal is to synthesize a small, diverse library (e.g., 10-20 compounds) for each scaffold to enable downstream assays. Monitoring reaction success, ease of purification, and overall yield will provide a direct measure of synthetic tractability.
KPI 2: Physicochemical & ADME Properties
Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for a drug candidate's success. In the early discovery phase, we can use in vitro assays to predict in vivo behavior. We will focus on two critical, high-throughput assays: membrane permeability and metabolic stability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess a compound's ability to passively diffuse across a biological membrane, a key factor in oral absorption.[24][25]
-
Causality: The PAMPA model uses a lipid-infused artificial membrane to predict passive transport, avoiding the complexities of active transporters.[24][25] This provides a clean, rank-orderable measure of a compound's intrinsic permeability, which is heavily influenced by its lipophilicity and size—properties directly modulated by the core scaffold.
-
Methodology:
-
Prepare Membrane: Coat a 96-well filter plate with a solution of lipids (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[24]
-
Prepare Solutions: Dissolve test compounds (typically at 200-500 µM) in a donor buffer (e.g., PBS, pH 7.4).[26] Prepare an acceptor buffer in a separate 96-well plate.
-
Assemble Sandwich: Place the lipid-coated filter plate (donor) on top of the acceptor plate.
-
Incubate: Incubate the "sandwich" for a set period (e.g., 4-18 hours) at room temperature.[26][27]
-
Analyze: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).
-
Controls: Include high-permeability (e.g., Testosterone) and low-permeability (e.g., Atenolol) controls to validate the assay.
-
Protocol 2: Liver Microsomal Stability Assay
-
Objective: To evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary route of drug clearance for many small molecules.[28][29]
-
Causality: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes.[29] By incubating a compound with microsomes and an essential cofactor (NADPH), we can measure its rate of depletion. This provides a direct estimate of its intrinsic clearance, a key predictor of its in vivo half-life. A stable scaffold is less likely to be rapidly cleared from the body.
-
Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, combine liver microsomes (human or other species) in a phosphate buffer (pH 7.4).[30][31]
-
Initiate Reaction: Add the test compound (typically 1 µM final concentration) and an NADPH-regenerating system to initiate the metabolic reaction.[31][32]
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).[29]
-
Analyze: Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[29]
-
Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation. Include known rapidly and slowly metabolized compounds (e.g., Verapamil, Dextromethorphan) as positive controls.[29]
-
KPI 3: Exploration of 3D Chemical Space
The shift from flat, 2D-like molecules to those with greater 3D complexity is a major trend in drug discovery.[12][14][33][34] Molecules with greater three-dimensionality often exhibit higher selectivity and improved physicochemical properties.[12][14] The choice of scaffold is the primary determinant of a molecule's 3D shape.
-
Rationale for Comparison:
-
Pyrrolidine (5-membered): Relatively planar, offering limited out-of-plane vectors for substituents.
-
Piperidine/Morpholine (6-membered): Adopts a rigid chair conformation, providing well-defined axial and equatorial positions for substituents. This is a step up in 3D complexity.
-
Azocane (8-membered): Possesses significant conformational flexibility. This can be a double-edged sword: it allows the molecule to adapt to complex binding sites but may come at an entropic cost upon binding. However, it provides access to a much larger and more diverse region of 3D space than smaller, more rigid rings.
-
Section 3: Hypothetical Data & Analysis
To illustrate the potential outcomes of these experiments, we present the following hypothetical data for a single, representative amide derivative from each scaffold library.
Table 1: Comparative Physicochemical and ADME Properties (Hypothetical Data)
| Property | Azocane Derivative | Piperidine Derivative | Pyrrolidine Derivative | Morpholine Derivative | Rationale for Expected Outcome |
| cLogP | 3.2 | 2.8 | 2.6 | 2.1 | Larger carbon framework of azocane increases lipophilicity. Morpholine's oxygen atom reduces it. |
| TPSA (Ų) | 58.5 | 58.5 | 58.5 | 71.3 | Identical for N-heterocycles; higher for morpholine due to the additional ether oxygen. |
| PAMPA (Pe, 10⁻⁶ cm/s) | 8.5 | 10.2 | 12.1 | 6.5 | Permeability often correlates with lipophilicity but is penalized by size and high TPSA. |
| Microsomal t½ (min) | 45 | 28 | 35 | >60 | Morpholine is often added to block metabolism. The flexible azocane may present more sites for metabolic attack. |
Analysis of Hypothetical Data:
-
The Morpholine derivative demonstrates the power of heteroatom substitution, showing the lowest lipophilicity and highest metabolic stability, making it an excellent choice for CNS-penetrant drugs or for reducing clearance.[20][22]
-
The Piperidine and Pyrrolidine derivatives represent a balance of properties, consistent with their wide use in pharmaceuticals.[4][15]
-
The Azocane derivative shows higher lipophilicity and potentially faster clearance. While this might be a disadvantage, its true value lies in its unique 3D shape. For a target with a large, complex binding site, the ability of the azocane scaffold to present substituents in unique vectors could lead to a significant potency advantage, outweighing the modest ADME liabilities that can be addressed through further optimization. This highlights the core principle of scaffold selection: the "best" scaffold is entirely dependent on the specific biological question being asked.
Conclusion & Future Outlook
This guide provides a comprehensive framework for the comparative evaluation of a novel scaffold, this compound, against established commercial alternatives. We have established that while common scaffolds like piperidine and morpholine offer a reliable foundation with predictable properties, exploring non-traditional structures like the eight-membered azocane ring is essential for accessing novel chemical space and tackling challenging biological targets.
The choice is not merely about ring size but about a strategic balance of synthetic accessibility, physicochemical profile, and three-dimensional topology. The experimental workflows detailed herein provide a clear, self-validating system for generating the data needed to make an informed decision. By embracing a data-driven approach to scaffold selection, researchers can significantly increase the probability of success in the long and arduous journey of drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl Azocan-1-ylacetate
For Immediate Use by Laboratory and Chemical Handling Professionals
This document provides a detailed, step-by-step protocol for the safe handling and disposal of ethyl azocan-1-ylacetate (CAS No. 91370-40-0). As a Senior Application Scientist, this guide is engineered from a foundation of extensive field experience and a deep understanding of chemical reactivity and regulatory compliance. The procedures outlined herein are designed to ensure the safety of all personnel and to maintain environmental integrity.
Understanding the Compound: A Dual-Functional Group Molecule
This compound is a bifunctional molecule containing a tertiary amine integrated into a large, eight-membered ring (azocane) and an ethyl ester functional group. The disposal and handling procedures must account for the chemical properties and potential hazards of both moieties.
-
The Azocane Ring: The parent compound, azocane, is classified as a flammable liquid that can cause severe skin burns and eye damage.[1][2] It is incompatible with strong oxidizing agents.[1] Upon combustion, it can produce toxic nitrogen oxides (NOx) and carbon oxides.[1]
-
The Ethyl Ester Group: The ethyl acetate portion of the molecule can undergo hydrolysis, particularly under acidic or basic conditions, to yield ethanol and the corresponding carboxylic acid (in this case, azocan-1-ylacetic acid).[3][4][5]
While one supplier classifies the neat compound as non-hazardous for transport, this does not negate the intrinsic hazards of its functional groups, which dictate its handling and disposal as regulated chemical waste.
Core Directive: Risk Mitigation and Personal Protection
Due to the corrosive nature of the azocane moiety, appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound, including during disposal.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that could cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can lead to severe burns. |
| Body Protection | A flame-retardant laboratory coat. | Protects against splashes and potential flammability hazards. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is required to avoid inhalation of any vapors.[6] | Minimizes respiratory exposure to potentially harmful fumes. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is segregation and containment. Under no circumstances should this chemical be disposed of down the drain or in general waste.[7]
Waste Segregation and Container Management
-
Designate a Waste Stream: Classify waste containing this compound as "Non-Halogenated Organic Waste" or "Amine-Containing Waste," in accordance with your institution's hazardous waste guidelines.
-
Select an Appropriate Container:
-
Use a clearly labeled, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations.
-
List all constituents and their approximate percentages.
-
Keep the container closed at all times except when adding waste.
-
Workflow for Waste Accumulation and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent hazardous reactions, never mix this compound waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1]
-
Strong Acids: Will react with the tertiary amine in a potentially exothermic neutralization reaction.
-
Strong Bases: While bases are used for ester hydrolysis, uncontrolled mixing with concentrated base in a closed waste container could generate heat and pressure.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the spill is large, remove all sources of ignition.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
A Note on Chemical Neutralization
While alkaline hydrolysis is a known reaction for esters, attempting to neutralize or treat this compound waste in the laboratory before disposal is not recommended without a specific, validated, and safety-reviewed protocol. The reaction could be exothermic, and the resulting product (azocan-1-ylacetic acid) would still require disposal as hazardous waste. The most prudent and safest course of action is direct disposal through a licensed professional waste management service.[7][8]
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted with the utmost care for personnel and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Azocan-1-ylacetate
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for working with Ethyl azocan-1-ylacetate, a unique molecule combining the functionalities of an ethyl ester and a cyclic tertiary amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes known hazards associated with its constituent chemical classes to offer a robust framework for personal protection. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through scientific rigor and practical guidance.
Hazard Assessment: A Synthesis of Ester and Cyclic Amine Properties
This compound's structure suggests a dual hazard profile, inheriting risks from both ethyl esters and cyclic amines. A thorough understanding of these potential hazards is the cornerstone of an effective PPE strategy.
-
Ethyl Esters: This class of compounds is often characterized by its volatility and flammability. While many simple esters have relatively low toxicity, they can be irritants to the eyes, skin, and respiratory tract. Repeated or prolonged skin contact can lead to defatting and dermatitis.
-
Azocane and Cyclic Amines: The azocane ring, a saturated eight-membered cyclic amine, is a key structural feature. Cyclic amines can be corrosive and cause severe skin burns and eye damage.[1] They can also be absorbed through the skin and may cause systemic effects. Some amines are known to be respiratory irritants and sensitizers.[2][3] Furthermore, tertiary amines can undergo metabolic activation in the body, potentially leading to the formation of reactive intermediates with toxicological implications.[4]
Based on this analysis, this compound should be treated as a potentially flammable liquid that is likely to be a skin and eye irritant, and may cause respiratory irritation. The cyclic amine moiety suggests a potential for more severe skin reactions and possible systemic toxicity upon absorption.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Rationale: The potential for serious eye irritation or damage from splashes is a primary concern.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling larger quantities (>50 mL) or when there is a significant risk of splashing.
-
High-Risk Operations: A full-face shield worn over safety glasses or goggles is required when conducting reactions under pressure, heating the compound, or during large-scale transfers where the risk of a significant splash is elevated.
Rationale: To prevent skin irritation, burns, and potential dermal absorption of the compound.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Material Selection: Nitrile or neoprene gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty butyl rubber gloves are recommended. Always check the glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Double Gloving: For handling neat (undiluted) this compound or concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.
-
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and potential flash fires.
-
Additional Protection: For tasks with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-body protective suits may be necessary for large-scale operations or emergency spill response.[5][6]
Rationale: To prevent irritation of the respiratory tract from vapors or aerosols.
-
Engineering Controls First: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill or emergency, respiratory protection is required.
-
Type of Respirator: A NIOSH-approved respirator with organic vapor cartridges is the minimum requirement. For higher concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is necessary.[5]
-
Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations.
-
Operational and Disposal Plans: From Benchtop to Waste Stream
Safe handling extends beyond personal protective equipment and encompasses the entire lifecycle of the chemical in the laboratory.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on a flame-resistant lab coat and a chemical-resistant apron if required.
-
Respiratory Protection: If needed, perform a seal check and don the respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.
-
Apron: Remove the apron by unfastening it from behind and rolling it away from the body.
-
Eye and Face Protection: Remove the face shield or goggles from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it down the arms and away from the body.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Proper disposal is a critical step in the safe handling of this compound and associated materials.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[7]
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Waste Segregation: Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal and minimize costs.[8][9] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[10][11]
Visualizing Safety: Workflows and Data
To further clarify the PPE selection process and summarize key information, the following visual aids are provided.
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow based on procedural risk assessment.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Measuring (small quantities) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required (in fume hood) |
| Solution Preparation/Transfer (<50 mL) | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required (in fume hood) |
| Running Reactions (Heated/Pressurized) | Face Shield over Goggles | Double Pair of Nitrile or Butyl Gloves | Flame-Resistant Lab Coat & Chemical Apron | As needed based on ventilation |
| Large-Scale Transfer (>1 L) | Face Shield over Goggles | Butyl Rubber Gloves | Chemical Resistant Suit | NIOSH-approved respirator with organic vapor cartridges |
| Spill Cleanup | Chemical Splash Goggles or Face Shield | Butyl Rubber Gloves | Chemical Resistant Suit or Apron | NIOSH-approved respirator with organic vapor cartridges |
| Waste Disposal | Safety Glasses with Side Shields | Nitrile or Butyl Gloves | Flame-Resistant Lab Coat | Not typically required |
References
- AK Scientific, Inc.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Peterlin Mašič, L., & Kilibarda, V. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 78-95.
- Enamine.
- Safety D
- Alonso, E., et al. (2011). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Marine Drugs, 9(11), 2245-2271.
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Sigma-Aldrich.
- ADVISE. (2023). How to Dispose of Solvents: Safe and Responsible Methods.
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Lee, E., et al. (2017). Amine promiscuity and toxicology analysis. Bioorganic & Medicinal Chemistry Letters, 27(3), 448-453.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Chemistry For Everyone. (2025). How Can You Safely Dispose of Solvents?.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Gisela Boeck. (2014).
- Molinski, T. F. (2010). Synthesis and biology of cyclic imine toxins, an emerging class of potent, globally distributed marine toxins. Accounts of Chemical Research, 43(11), 1495-1505.
- ResearchGate. Amine promiscuity and toxicology analysis | Request PDF.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- New Jersey Department of Health. n-Hexane - Hazardous Substance Fact Sheet.
- De Figueiredo, R. M., & Christmann, M. (2015). Cascade Reaction of Nitrogen-Substituted Isocyanates : A New Tool in Heterocyclic Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
